Product packaging for Pipazethate(Cat. No.:CAS No. 2167-85-3)

Pipazethate

Cat. No.: B1678394
CAS No.: 2167-85-3
M. Wt: 399.5 g/mol
InChI Key: DTVJXCOMJLLMAK-UHFFFAOYSA-N
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Description

Pipazetate is an aryl sulfide.
A non-narcotic oral antitussive agent.
PIPAZETHATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd;  structure
See also: this compound Hydrochloride (has salt form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O3S B1678394 Pipazethate CAS No. 2167-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate
Source PubChem
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InChI

InChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVJXCOMJLLMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6056-11-7 (mono-hydrochloride)
Record name Pipazethate [USAN]
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DSSTOX Substance ID

DTXSID40176056
Record name Pipazethate
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Molecular Weight

399.5 g/mol
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Physical Description

Solid
Record name Pipazethate
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CAS No.

2167-85-3
Record name Pipazethate
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Foundational & Exploratory

Pipazethate's Action on the Medullary Cough Center: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipazethate is a non-narcotic, centrally acting antitussive agent that primarily exerts its effect by depressing the medullary cough center.[1][2] Its principal molecular target is the sigma-1 receptor, to which it binds with an IC₅₀ value of 190 nM.[3] While the precise downstream signaling cascade within the medullary neurons remains a subject of ongoing investigation, the mechanism is believed to involve the modulation of key neurotransmitter systems, including GABAergic and glutamatergic pathways, secondary to sigma-1 receptor activation.[4] This technical guide provides a comprehensive overview of the known mechanism of action of this compound on the medullary cough center, including available data on its pharmacology, relevant experimental protocols for assessing antitussive efficacy, and a review of the underlying neurophysiology.

Introduction to this compound

This compound is a 1-azaphenothiazine derivative developed for the symptomatic relief of cough.[4] Unlike opioid-based antitussives, it is a non-narcotic agent, which distinguishes its clinical application and side-effect profile. In addition to its central action on the medulla, a mild peripheral local anesthetic effect on the respiratory tract has been suggested. Despite its approval in several countries and initial use in the United States, it was later withdrawn from the U.S. market due to a lack of sufficient evidence of efficacy at the recommended dosages.

Core Mechanism of Action: Targeting the Medullary Cough Center

The cough reflex is a complex process coordinated by a central pattern generator within the brainstem, with the medullary cough center playing a pivotal role. This compound's primary antitussive effect is achieved by depressing the excitability of this center, thereby reducing the frequency and intensity of coughing.

Molecular Target: The Sigma-1 Receptor

The most specific molecular interaction identified for this compound is its binding to the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This compound exhibits a moderate affinity for the sigma-1 receptor with a reported IC₅₀ of 190 nM.

Postulated Signaling Pathways

Activation of the sigma-1 receptor by agonists can modulate various downstream signaling pathways, which in the context of the medullary cough center, is hypothesized to lead to a reduction in neuronal excitability.

  • Modulation of Ion Channels: Sigma-1 receptors are known to interact with and modulate the activity of several voltage-gated ion channels, including sodium, potassium, and calcium channels. By altering ion flux, sigma-1 receptor activation can influence neuronal membrane potential and firing rates.

  • Neurotransmitter System Modulation: A key consequence of sigma-1 receptor activation is the modulation of major neurotransmitter systems. Research on sigma-1 receptor ligands suggests an influence on both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. It is postulated that this compound, through its action on sigma-1 receptors, may enhance inhibitory GABAergic signaling or attenuate excitatory glutamatergic signaling within the nucleus tractus solitarius (NTS) and other interconnected nuclei of the medullary cough center. Some research has also described this compound as a potent GABA antagonist, suggesting a complex and potentially dose-dependent interaction with the GABAergic system.

The following diagram illustrates the proposed signaling pathway for this compound's action on a medullary neuron.

Pipazethate_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds to Modulation Modulation of Ion Channels & Neurotransmitter Release Sigma1R->Modulation Activates Effect Decreased Neuronal Excitability Modulation->Effect

Proposed signaling pathway of this compound.

Experimental Protocols for Efficacy Assessment

The preclinical evaluation of antitussive agents like this compound typically involves in vivo animal models where coughing is induced by a chemical or mechanical stimulus. The guinea pig is a commonly used species for this purpose.

Citric Acid-Induced Cough in Guinea Pigs

This is a widely accepted model for screening potential antitussive compounds.

  • Animals: Male Hartley guinea pigs (300-350 g) are commonly used.

  • Acclimatization: Animals are acclimatized to the experimental environment, often in the exposure chamber, for a set period before the induction of cough.

  • Cough Induction: An aerosol of citric acid (typically 0.4 M) is delivered into a whole-body plethysmograph chamber for a defined period (e.g., 3-5 minutes).

  • Drug Administration: this compound or a vehicle control is administered via a relevant route (e.g., intraperitoneally or orally) at a specified time before the citric acid challenge.

  • Data Acquisition: The number of coughs is recorded during and after the exposure period using a combination of sound recording and analysis of characteristic changes in airflow or pressure within the plethysmograph.

  • Outcome Measures: The primary endpoints are typically the frequency of coughing and the latency to the first cough. The percentage inhibition of the cough response compared to the vehicle control group is calculated to determine the efficacy of the test compound.

The following diagram outlines the general workflow for this experimental protocol.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Guinea Pig Chamber Plethysmograph Chamber Animal->Chamber Acclimatize Acclimatization Chamber->Acclimatize Administer Drug/Vehicle Administration Acclimatize->Administer Induce Citric Acid Aerosol Exposure Administer->Induce Record Record Cough Responses Induce->Record Analyze Quantify Cough Frequency and Latency Record->Analyze Compare Compare Drug vs. Vehicle Analyze->Compare

Workflow for citric acid-induced cough assay.

Quantitative Data on this compound Efficacy

A comprehensive review of the available literature reveals a notable scarcity of publicly accessible, detailed quantitative data from preclinical studies on this compound. While early clinical and experimental studies reported significant antitussive activity, subsequent evaluations, including a double-blind study comparing it to a placebo, suggested that the results with this compound were no better than with a placebo in both experimental and clinical settings of chronic cough. This lack of robust, dose-dependent efficacy data was a contributing factor to its withdrawal from the U.S. market.

For the purpose of illustrating the type of data generated in antitussive studies, the following table presents hypothetical dose-response data for a centrally acting antitussive in a guinea pig model. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Treatment GroupDose (mg/kg, i.p.)Mean Coughs (± SEM)% Inhibition of Cough
Vehicle-35 ± 30%
Compound X125 ± 428.6%
Compound X315 ± 357.1%
Compound X108 ± 277.1%
Codeine (Positive Control)1010 ± 271.4%

Conclusion

This compound acts as a centrally acting antitussive by depressing the medullary cough center, with its primary molecular interaction being the binding to the sigma-1 receptor. The downstream effects are likely mediated through the modulation of neurotransmitter systems, particularly GABA and glutamate, within the brainstem. While the conceptual framework for its mechanism of action is established, a significant gap exists in the availability of robust, quantitative preclinical data to substantiate its dose-dependent efficacy. Further electrophysiological and detailed neuropharmacological studies would be required to fully elucidate the precise signaling cascades and neuronal subtypes within the medullary cough center that are modulated by this compound. For drug development professionals, the history of this compound underscores the critical need for comprehensive preclinical efficacy data to support clinical development and regulatory approval.

References

Early pharmacological studies and discovery of Pipazethate

Author: BenchChem Technical Support Team. Date: November 2025

The invention relates to a process for the preparation of pipazetate of the formula (I) from 1-azaphenothiazine and phosgene in the presence of pyridine or pyridine derivatives and subsequent reaction of the resulting 1-azaphenothiazine-10-carbonyl chloride with 2-(2-piperidinoethoxy)ethanol. ... Die wässrige Phase stellt man mit wenig Natronlauge wieder auf pH 8,1 und extrahiert nochmals mit 250 ml Toluol. Die vermischten organische Phasen enthalten jetzt die Pipazetat-Base. Sie werden bei 50°C im Vakuum eingeengt. Zum Schluß werden bei wenigstens 20 mbar und 50°C Sumpftemperatur während 1 Stunde Lösungsmittel- und Pyridinreste aus der Pipazetat-Base verdampft. 175 g (1.01 mol) of piperidinoethoxyethanol and 9 ml of pyridine are then added dropwise at 50 ° C. -60 ° C. and the mixture is stirred for a further 5 hours at the same temperature. ... Then allowed to sit for 30 minutes, the lower aqueous phase is separated and extracted once with 200 ml of toluene. The aqueous phase is clarified with 8 g activated carbon (Chemviron). The solution is mixed with 830 ml of toluene and adjusted to pH 8.1 with stirring with 25% sodium hydroxide solution. Approx. 300 g (1.88 mol) are required for this. The aqueous phase is brought back to pH 8.1 with a little sodium hydroxide solution and extracted again with 250 ml of toluene. The mixed organic phases now contain the pipacetate base. They are concentrated in vacuo at 50 ° C. ... Anschließend werden 175 g (1,01 Mol) Piperidinoethoxyethanol und 9 ml Pyridin bei 50°C-60°C zugetropft und noch 5 h bei gleicher Temperatur gerührt. Man kühlt auf 25°C ab, versetzt mit 600 ml Wasser und rührt, bis die Feststoffe gelöst sind. Dann läßt man 30 Minuten absitzen, trennt die untere wässrige Phase ab und extrahiert sie einmal mit 200 ml Toluol. Die wässrige Phase wird mit 8 g Aktivkohle (Chemviron) geklärt. Die Lösung wird

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pipazethate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pipazethate hydrochloride. The information is curated for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry.

Chemical Structure and Properties

This compound hydrochloride is a centrally acting antitussive agent.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueSource(s)
IUPAC Name 2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][2][3]benzothiazine-10-carboxylate;hydrochloride[4]
Synonyms Pipazetate hydrochloride, Selvigon, Theratuss[5]
CAS Number 6056-11-7
Molecular Formula C₂₁H₂₆ClN₃O₃S
Molecular Weight 435.97 g/mol
Appearance White to off-white crystalline powder
Melting Point 160-161 °C
Solubility Soluble in water
InChI Key FEUBUXUFKHXRKO-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl

Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound hydrochloride were not available in the conducted search.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with the formation of a key intermediate, 1-azaphenothiazine-10-carbonyl chloride, followed by its reaction with 2-(2-piperidinoethoxy)ethanol and subsequent conversion to the hydrochloride salt.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Formation of Carbonyl Chloride Intermediate cluster_step2 Step 2: Esterification cluster_step3 Step 3: Salt Formation and Purification A 1-Azaphenothiazine C 1-Azaphenothiazine-10-carbonyl chloride A->C Pyridine, Toluene 40-60°C, 1.5h B Phosgene B->C E This compound (base) C->E Toluene 50-60°C, 5h D 2-(2-piperidinoethoxy)ethanol D->E G This compound Hydrochloride E->G Isopropanol F Isopropanolic HCl F->G

Caption: Synthetic pathway of this compound hydrochloride.

Experimental Protocols

The following experimental protocols are based on procedures outlined in patent literature.

Step 1: Synthesis of 1-Azaphenothiazine-10-carbonyl chloride

  • Reactants and Reagents:

    • 1-Azaphenothiazine

    • Toluene

    • Pyridine

    • Phosgene

    • Nitrogen gas

  • Procedure:

    • A mixture of 1-azaphenothiazine (1.0 mol) and toluene (1.1 L) is azeotropically dewatered.

    • After cooling the mixture to 30°C, pyridine (1.1 mol) is added.

    • Phosgene (1.32 mol) is introduced into the reaction flask over 1.2 hours, maintaining the reaction temperature between 55°C and 58°C by cooling.

    • The reaction mixture is stirred at 55°C for an additional 1.5 hours.

    • Excess phosgene is removed by purging with nitrogen gas at 50-60°C.

Step 2: Synthesis of this compound Base

  • Reactants and Reagents:

    • 1-Azaphenothiazine-10-carbonyl chloride (from Step 1)

    • 2-(2-piperidinoethoxy)ethanol

    • Pyridine

  • Procedure:

    • To the reaction mixture from Step 1, 2-(2-piperidinoethoxy)ethanol (1.01 mol) and a small amount of pyridine are added dropwise at 50-60°C.

    • The mixture is stirred for 5 hours at the same temperature.

Step 3: Isolation and Purification of this compound Hydrochloride

  • Reactants and Reagents:

    • This compound base (from Step 2)

    • Isopropanol

    • Isopropanolic hydrochloric acid

  • Procedure:

    • The crude this compound base is isolated.

    • The base is dissolved in isopropanol at 50°C.

    • The pH of the solution is adjusted to 5.8 with isopropanolic hydrochloric acid.

    • The solution is cooled to 0°C and allowed to stand for 12 hours to facilitate precipitation.

    • The precipitated this compound hydrochloride is collected by filtration.

    • The product is dried under vacuum at 50°C.

    • For further purification, the this compound hydrochloride can be recrystallized from isopropanol.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound hydrochloride.

Table 2: Synthesis Yields

StepProductYield
2This compound Base~95%
3This compound Hydrochloride (after precipitation)~86%
3This compound Hydrochloride (after recrystallization)~83%

Mechanism of Action

This compound hydrochloride functions as a centrally acting antitussive by depressing the cough center in the medulla oblongata. It is considered a non-narcotic cough suppressant. While the precise molecular pathways are still under investigation, it is believed to involve the modulation of neurotransmitter release and receptor sensitivity within the cough reflex arc. Some studies suggest an interaction with sigma-1 receptors may contribute to its antitussive effects.

Mechanism_of_Action cluster_CNS Central Nervous System cluster_Periphery Peripheral Action A This compound Hydrochloride B Medullary Cough Center A->B Acts on D Sigma-1 Receptor A->D Potential Interaction C Depression of Cough Reflex B->C E Reduced Nerve Sensitivity in Airways (minor effect)

Caption: Proposed mechanism of action of this compound hydrochloride.

Conclusion

This technical guide has detailed the chemical structure, properties, and a robust synthesis protocol for this compound hydrochloride, consolidating information for researchers and professionals in drug development. The provided experimental procedures and quantitative data offer a solid foundation for the laboratory synthesis of this compound. Further research into its precise molecular interactions within the central nervous system will continue to refine our understanding of its therapeutic action.

References

Investigating the Sigma-1 Receptor Binding Affinity of Pipazethate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a non-narcotic antitussive agent, has been identified as a ligand for the sigma-1 receptor, an intracellular chaperone protein with significant implications in a variety of neurological and pathological processes. This technical guide provides a comprehensive overview of the binding affinity of this compound for the sigma-1 receptor, including quantitative data, detailed experimental methodologies for affinity determination, and a visualization of the relevant signaling pathways. The provided information is intended to support further research and drug development efforts targeting the sigma-1 receptor.

Quantitative Binding Affinity of this compound for the Sigma-1 Receptor

The primary quantitative measure of this compound's binding affinity for the sigma-1 receptor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the sigma-1 receptor.

CompoundReceptorParameterValue (nM)Reference
This compoundSigma-1IC50190[1]

This moderate binding affinity suggests that this compound can interact with the sigma-1 receptor at pharmacologically relevant concentrations, which may contribute to its overall mechanism of action.

Experimental Protocols for Determining Sigma-1 Receptor Binding Affinity

The determination of the binding affinity of a compound for the sigma-1 receptor is typically achieved through competitive radioligand binding assays. The following is a detailed, generalized protocol based on standard methodologies employed in the field. The specific details for the determination of this compound's IC50 value of 190 nM are reported to have been originally described by Musacchio and Klein (1988) in their study on dextromethorphan binding sites in the guinea pig brain[1].

Principle of the Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the sigma-1 receptor in a tissue homogenate or cell membrane preparation. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value.

Materials and Reagents
  • Tissue/Cell Preparation: Guinea pig brain homogenate is a common source due to its high density of sigma-1 receptors. Alternatively, cell lines overexpressing the human sigma-1 receptor (e.g., HEK293 cells) can be used.

  • Radioligand: [³H]-(+)-Pentazocine is a commonly used selective radioligand for the sigma-1 receptor.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., haloperidol or unlabeled (+)-pentazocine) is used to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is typically used.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Glass Fiber Filters: For separating bound from unbound radioligand.

  • Filtration Apparatus: A cell harvester or similar vacuum filtration system.

  • Scintillation Counter: For measuring radioactivity.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_tissue Prepare Tissue Homogenate (e.g., Guinea Pig Brain) total_binding Total Binding: Membranes + [³H]-(+)-Pentazocine prep_tissue->total_binding prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) prep_reagents->total_binding nonspecific_binding Non-specific Binding: Membranes + [³H]-(+)-Pentazocine + Excess Haloperidol prep_reagents->nonspecific_binding competition_binding Competition Binding: Membranes + [³H]-(+)-Pentazocine + Varying [this compound] prep_reagents->competition_binding incubation Incubate at 37°C total_binding->incubation nonspecific_binding->incubation competition_binding->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot Competition Curve (% Inhibition vs. [this compound]) calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: General workflow for a competitive radioligand binding assay.

Detailed Procedure
  • Membrane Preparation: Homogenize the tissue (e.g., guinea pig brain) in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is resuspended in fresh buffer.

  • Assay Setup: In a series of test tubes or a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation and [³H]-(+)-pentazocine.

    • Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

    • Competition: Membrane preparation, [³H]-(+)-pentazocine, and increasing concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression analysis.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). It plays a crucial role in modulating intracellular calcium signaling and responding to cellular stress.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated Membrane (MAM) cluster_stimulus Stimulus S1R_BiP Sigma-1 Receptor-BiP Complex (Inactive State) IP3R IP3 Receptor S1R_BiP->IP3R Stabilization S1R_active Active Sigma-1 Receptor S1R_BiP->S1R_active Dissociation from BiP Ca_influx Ca²⁺ Influx IP3R->Ca_influx Opens Channel ER_lumen ER Lumen (Ca²⁺ Store) Mitochondrion Mitochondrion Ligand Ligand (e.g., this compound) Ligand->S1R_BiP Binding Stress Cellular Stress Stress->S1R_BiP Induces Dissociation S1R_active->IP3R Chaperoning Downstream Downstream Signaling (e.g., Ion Channel Modulation, Neurotransmitter Release) S1R_active->Downstream Modulation Ca_influx->Mitochondrion Mitochondrial Uptake

References

Pipazethate's Enigmatic Role as a Putative GABA Antagonist in Neuronal Pathways: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following document explores the theoretical role of pipazethate as a Gamma-Aminobutyric Acid (GABA) antagonist. It is critical to note that while some literature contains passing references to this activity, there is a significant lack of direct, empirical evidence in peer-reviewed studies to substantiate this claim. This guide, therefore, synthesizes the known pharmacology of this compound with established methodologies for characterizing GABA antagonists to provide a framework for potential future investigation.

Introduction

This compound is a centrally acting antitussive agent, primarily recognized for its cough-suppressant properties.[1][2][3][4] Its mechanism of action is thought to involve the modulation of neurotransmitters within the brain's cough center.[2] However, intriguing, albeit unverified, mentions in some pharmacological texts suggest that this compound may also act as a potent GABA antagonist. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its antagonism leads to increased neuronal excitability. The potential for a compound to simultaneously modulate central cough reflexes and GABAergic transmission presents a complex pharmacological profile worthy of investigation.

This technical guide will delve into the known pharmacology of this compound, detail the hypothetical experimental protocols required to definitively assess its GABA antagonist activity, and visualize the potential neuronal pathways involved.

Known Pharmacology of this compound

This compound's established pharmacological activity is as a non-narcotic, centrally acting antitussive. Clinical trials have evaluated its efficacy in this capacity, though some studies suggest it is no more effective than a placebo.

In addition to its antitussive effects, this compound is known to be a ligand for the sigma-1 receptor, an intracellular chaperone protein involved in various cellular functions. The implications of this interaction for its overall pharmacological profile are not fully elucidated but may contribute to its effects on the CNS.

Toxicity reports associated with this compound overdose highlight neurological symptoms such as somnolence, disturbed sensorium, and seizures, as well as cardiovascular and respiratory disturbances. The manifestation of seizures could be consistent with a GABA antagonist effect, as reduced GABAergic inhibition can lead to hyperexcitability and convulsions. However, this is speculative without direct evidence.

Investigating the Putative GABA Antagonist Activity of this compound: Experimental Protocols

To rigorously assess the potential of this compound as a GABA antagonist, a series of established in vitro and electrophysiological assays would be necessary. The following protocols are standard in the field for characterizing the interaction of a novel compound with the GABAergic system.

Radioligand Binding Assays

This method is used to determine if and with what affinity this compound binds to GABA receptors.

Objective: To quantify the binding affinity of this compound for GABAA receptor subtypes.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cortex, hippocampus) or from cell lines expressing specific recombinant GABAA receptor subunit combinations.

  • Assay: The membranes are incubated with a radiolabeled ligand known to bind to a specific site on the GABAA receptor (e.g., [³H]muscimol for the GABA binding site, or [³H]flunitrazepam for the benzodiazepine site).

  • Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.

  • Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the binding affinity of this compound for the receptor.

Table 1: Hypothetical Quantitative Data from Radioligand Binding Assays

RadioligandReceptor SiteThis compound IC₅₀ (nM)This compound Kᵢ (nM)
[³H]MuscimolGABAA Agonist SiteTo be determinedTo be determined
[³H]SR95531GABAA Antagonist SiteTo be determinedTo be determined
[³H]FlunitrazepamBenzodiazepine SiteTo be determinedTo be determined
Electrophysiological Assays (Patch-Clamp)

This technique directly measures the effect of this compound on the function of GABAA receptors.

Objective: To determine if this compound inhibits GABA-induced currents in neurons.

Methodology:

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons or cells expressing recombinant GABAA receptors.

  • GABA Application: A known concentration of GABA is applied to the cell to elicit an inward chloride current (IGABA).

  • This compound Application: this compound is co-applied with GABA, and any change in the amplitude of IGABA is measured.

  • Dose-Response Analysis: A dose-response curve is generated by applying increasing concentrations of this compound in the presence of a fixed concentration of GABA.

  • Data Analysis: The concentration of this compound that inhibits 50% of the GABA-induced current (IC₅₀) is calculated. This provides a measure of the functional antagonist potency of this compound.

Table 2: Hypothetical Quantitative Data from Electrophysiological Assays

Cell TypeGABA Concentration (µM)This compound IC₅₀ (µM)Type of Antagonism
Cultured Hippocampal Neurons10To be determinedCompetitive/Non-competitive
HEK293 cells expressing α₁β₂γ₂ GABAARs10To be determinedCompetitive/Non-competitive

Potential Signaling Pathways and Mechanisms

Should this compound be confirmed as a GABA antagonist, it would exert its effects by interfering with the canonical inhibitory signaling pathway of GABA in the CNS.

GABAA Receptor Signaling Pathway

The binding of GABA to its ionotropic GABAA receptor opens a chloride ion channel, leading to an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory postsynaptic potential (IPSP).

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Glutamate->GABA_vesicle GAD GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA_A Receptor GABA_released->GABA_A_Receptor Binding Cl_channel Cl- Channel (Open) GABA_A_Receptor->Cl_channel Activation Hyperpolarization Hyperpolarization (IPSP) Cl_channel->Hyperpolarization Cl- Influx

Caption: Simplified GABAergic signaling pathway at the synapse.

Hypothetical Action of this compound as a GABA Antagonist

A competitive antagonist would bind to the same site as GABA on the GABAA receptor, preventing GABA from binding and activating the channel. A non-competitive antagonist would bind to a different (allosteric) site on the receptor to prevent its activation, even when GABA is bound.

Pipazethate_Action GABA GABA GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binding Blocked This compound This compound This compound->GABA_A_Receptor Binding Cl_channel_closed Cl- Channel (Closed) GABA_A_Receptor->Cl_channel_closed Inhibition No_Hyperpolarization No Hyperpolarization Cl_channel_closed->No_Hyperpolarization

Caption: Hypothetical competitive antagonism of the GABA_A receptor by this compound.

Experimental Workflow for Characterization

A logical workflow would be essential to systematically investigate the purported GABA antagonist properties of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Studies Binding_Assay Radioligand Binding Assay Functional_Assay Electrophysiology (Patch-Clamp) Binding_Assay->Functional_Assay If binding is confirmed Slice_Electrophysiology Brain Slice Electrophysiology (IPSP recording) Functional_Assay->Slice_Electrophysiology If functional antagonism is confirmed Behavioral_Models Animal Behavioral Models (e.g., seizure threshold) Slice_Electrophysiology->Behavioral_Models To assess physiological relevance

Caption: A proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The potential role of this compound as a GABA antagonist remains an open and intriguing question. While its primary clinical application has been as an antitussive, the anecdotal suggestions of GABAergic activity, coupled with a toxicological profile that includes seizures, warrant a more thorough investigation. The experimental framework outlined in this document provides a clear path forward for researchers to systematically explore this possibility.

Should this compound be confirmed as a GABA antagonist, it would necessitate a re-evaluation of its mechanism of action and its place in pharmacology. Further studies would be required to determine its subtype selectivity for GABAA receptors, the nature of its antagonism, and the in vivo consequences of this activity at therapeutic and supratherapeutic doses. Such research would not only clarify the pharmacological profile of this existing drug but could also provide insights into the complex interplay between central cough suppression and global CNS inhibition.

References

Historical development and clinical use of Pipazethate as a cough suppressant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a 1-azaphenothiazine derivative, emerged in the mid-20th century as a novel, non-narcotic antitussive agent. Developed with the aim of providing a cough suppressant devoid of the undesirable side effects associated with opioid-based medications, it was briefly marketed under brand names such as Theratuss and Selvigon. This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and clinical use of this compound. It delves into the preclinical and clinical data that ultimately led to its withdrawal from the U.S. market due to a lack of demonstrated efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of antitussive drugs, offering insights into the evaluation and challenges of bringing such agents to market.

Historical Development

This compound was developed as a synthetic drug with the goal of providing relief from symptomatic cough in various acute and chronic respiratory conditions.[1] Its development was part of a broader movement in pharmacology to create effective medications without the addictive potential and other adverse effects of opioids like codeine.

The drug, chemically known as 2-(2-piperidinoethoxy)ethyl 10H-pyrido[3,2-b][2][3]benzothiazine-10-carboxylate, was approved by the U.S. Food and Drug Administration (FDA) in 1962 under the brand name Theratuss, based on evidence of its safety.[1][2] However, its time on the market was short-lived. In 1972, the manufacturer, Bristol Myers Squibb, withdrew this compound from the U.S. market after failing to provide sufficient evidence of its efficacy. Subsequent clinical studies had shown that at recommended dosages, this compound did not significantly decrease cough frequency compared to a placebo. Despite its withdrawal from the U.S. market, this compound has continued to be used in some developing countries.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 1-azaphenothiazine. This key intermediate is also utilized in the synthesis of other pharmaceutical agents like Prothipendyl and Isothipendyl.

The synthesis pathway can be summarized as follows:

  • Formation of 1-Azaphenothiazine-10-carbonyl chloride: 1-azaphenothiazine is reacted with phosgene. This reaction forms the reactive intermediate, 1-azaphenothiazine-10-carbonyl chloride.

  • Esterification: The newly formed carbonyl chloride is then reacted with 2-[2-(piperidyl)ethoxy]ethanol. This step results in the formation of the ester, this compound.

A patented process for the preparation of this compound describes the reaction of 1-azaphenothiazine with phosgene in the presence of pyridine or pyridine derivatives, followed by the reaction of the resulting 1-azaphenothiazine-10-carbonyl chloride with 2-(2-piperidinoethoxy)ethanol.

G cluster_synthesis This compound Synthesis 1-Azaphenothiazine 1-Azaphenothiazine Phosgene Phosgene 1-Azaphenothiazine-10-carbonyl_chloride 1-Azaphenothiazine- 10-carbonyl chloride 2-[2-(piperidyl)ethoxy]ethanol 2-[2-(piperidyl)ethoxy]ethanol This compound This compound

Mechanism of Action

This compound is classified as a centrally acting, non-narcotic antitussive agent. Its primary mechanism of action is the depression of the medullary cough center in the brainstem, which is responsible for initiating the cough reflex.

At the molecular level, the pharmacology of this compound is complex and not fully elucidated. It is known to bind to the sigma-1 receptor with an IC₅₀ value of 190 nM. The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions, and its interaction with this compound is thought to contribute to the drug's antitussive effects.

Furthermore, some research suggests that this compound may act as a potent GABA antagonist. By inhibiting the action of GABA, an inhibitory neurotransmitter, this compound could potentially increase neuronal excitability in certain pathways, although how this relates to cough suppression is not entirely clear.

In addition to its central effects, this compound is also thought to possess a mild local anesthetic effect on the respiratory tract, which may contribute to its cough-suppressing properties by reducing irritation in the airways.

G

Clinical Use and Efficacy

This compound was clinically investigated for its efficacy as a cough suppressant in both patients with existing cough and in healthy volunteers in whom cough was experimentally induced.

Clinical Trials

A notable double-blind study compared this compound with a placebo in 70 patients with cough and 41 healthy subjects. The study utilized the Bickerman and Barach method to experimentally induce cough in the healthy volunteers. The results of this trial indicated that this compound was no more effective than the placebo in reducing cough in either the patient group or the experimental cough model.

Study Population Intervention Outcome Reference
70 patients with coughThis compound vs. PlaceboNo significant difference in cough reduction
41 healthy subjects (induced cough)This compound vs. PlaceboNo significant difference in cough reduction
Adverse Effects

Infrequent side effects associated with this compound use have been reported and include:

  • Nausea

  • Vomiting

  • Drowsiness

  • Fatigue

  • Rash

  • Tachycardia

  • Seizures (in large doses)

Experimental Protocols

Induction of Experimental Cough (Bickerman and Barach Method)

The method developed by Bickerman and Barach was a key tool in the clinical evaluation of antitussive agents, including this compound. This protocol involves the inhalation of a citric acid aerosol to induce a cough response in human subjects.

Detailed Methodology:

  • Tussigenic Agent: A 10% to 20% solution of citric acid in saline is typically used.

  • Aerosol Generation: The citric acid solution is nebulized to create a fine aerosol.

  • Inhalation: The subject inhales the aerosol for a predetermined period.

  • Cough Counting: The number of coughs produced during and immediately after inhalation is recorded.

  • Antitussive Evaluation: The protocol is performed before and after the administration of the antitussive agent or placebo to assess the change in cough response.

G

Conclusion

This compound represents a noteworthy chapter in the history of antitussive drug development. Its journey from a promising non-narcotic alternative to its eventual withdrawal from the U.S. market underscores the critical importance of robust clinical efficacy data in the pharmaceutical industry. While its mechanism of action, involving the medullary cough center and sigma-1 receptors, remains a subject of scientific interest, the lack of demonstrable clinical benefit ultimately sealed its fate in major markets. The story of this compound serves as a valuable case study for researchers and drug development professionals, highlighting the rigorous standards and challenges inherent in the development of new therapeutic agents.

References

The Structure-Activity Relationship of Pipazethate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a non-narcotic antitussive agent, exerts its effects primarily through interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. It details the key structural motifs essential for its antitussive activity, explores potential modifications to its core components, and outlines the experimental protocols for evaluating the efficacy of such analogs. Furthermore, this guide elucidates the downstream signaling pathways associated with sigma-1 receptor activation in the context of cough suppression, offering a comprehensive resource for the rational design of novel antitussive agents.

Introduction to this compound

This compound is a centrally acting cough suppressant belonging to the azaphenothiazine class of compounds.[2][3][4] Unlike opioid-based antitussives, it is a non-narcotic agent, which mitigates the risk of addiction and respiratory depression.[1] The primary mechanism of action of this compound is the depression of the medullary cough center in the brainstem. At the molecular level, this is achieved through its binding to the sigma-1 receptor with an IC₅₀ value of 190 nM. This interaction is believed to be a key contributor to its antitussive effects.

Core Structure and Pharmacophore of this compound

The chemical structure of this compound, 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b]benzothiazine-10-carboxylate, can be dissected into four key pharmacophoric components:

  • The Azaphenothiazine Core: This tricyclic system is crucial for the overall topology of the molecule and its interaction with the receptor.

  • The Carboxylate Linker: This ester group connects the azaphenothiazine core to the side chain.

  • The Ethoxyethyl Spacer: This flexible chain provides the appropriate distance and orientation between the core and the basic amine.

  • The Terminal Piperidine Ring: This basic nitrogen-containing heterocycle is a common feature in many centrally acting drugs and is critical for receptor binding.

Structure-Activity Relationship (SAR) Analysis

While specific quantitative SAR data for a wide range of this compound derivatives is not extensively available in public literature, a qualitative SAR can be inferred from the broader knowledge of sigma-1 receptor ligands and other antitussive agents. The following sections discuss the hypothetical impact of structural modifications on the antitussive activity.

Modifications of the Azaphenothiazine Core

The tricyclic azaphenothiazine core is a critical anchor for the molecule. Modifications to this ring system, such as the introduction of electron-withdrawing or electron-donating groups, or altering the position of the nitrogen atom, would be expected to significantly impact the electronic distribution and conformation of the molecule, thereby affecting its binding affinity for the sigma-1 receptor.

Alterations to the Linker and Spacer

The nature of the linker and the length of the spacer chain are critical for optimal interaction with the receptor. Changes in the length of the ethoxyethyl chain could alter the distance between the tricyclic core and the basic piperidine nitrogen, potentially leading to a decrease in activity. Replacing the ester linker with more stable amide or ether linkages could improve the metabolic stability of the derivatives.

Substitution on the Piperidine Ring

The basic nitrogen of the piperidine ring is likely involved in a key ionic interaction with an acidic residue in the binding pocket of the sigma-1 receptor. Alkyl substitutions on the piperidine ring could introduce steric hindrance and affect this interaction. The replacement of the piperidine ring with other basic moieties like pyrrolidine or morpholine would likely alter the pKa and conformational flexibility, leading to changes in binding affinity and activity.

Representative Quantitative SAR Data for Sigma-1 Receptor Agonists

To illustrate the principles of SAR for antitussive sigma-1 receptor agonists, the following table presents representative data for a series of structurally related compounds. Note: These are not direct derivatives of this compound but serve to demonstrate the impact of structural modifications on antitussive potency in a relevant chemical space.

Compound IDR1 GroupR2 Groupσ1 Receptor Binding Affinity (Ki, nM)Antitussive Activity (ED50, mg/kg)
A1 -H-H15.210.5
A2 -CH3-H12.88.2
A3 -Cl-H8.55.1
A4 -H-OCH325.615.8
A5 -H-CF39.16.3

This table is a hypothetical representation to illustrate SAR principles and is not derived from a single, specific study on this compound derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives generally involves the preparation of the azaphenothiazine core, followed by its coupling with a suitable side chain.

General Synthesis of the Azaphenothiazine Core

The 1,4-benzothiazine ring system, a key component of the azaphenothiazine core, can be synthesized through the reaction of 2-aminothiophenol with various substrates such as α-haloketones, alkenes, or 1,3-dicarbonyl compounds.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-azaphenothiazine with phosgene to form the 10-carbonyl chloride intermediate. This is followed by esterification with 2-(2-(piperidin-1-yl)ethoxy)ethanol to yield this compound.

Synthesis_of_this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Azaphenothiazine 1-Azaphenothiazine Intermediate 1-Azaphenothiazine-10-carbonyl chloride Azaphenothiazine->Intermediate + Phosgene Phosgene Phosgene Sidechain 2-(2-(piperidin-1-yl)ethoxy)ethanol This compound This compound Intermediate->this compound + 2-(2-(piperidin-1-yl)ethoxy)ethanol

Synthetic pathway for this compound.

Signaling Pathways in Cough Suppression

The antitussive effect of this compound is initiated by its binding to the sigma-1 receptor in the medullary cough center. This binding event triggers a cascade of downstream signaling events that ultimately lead to the suppression of the cough reflex.

Upon agonist binding, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. This dissociation allows the sigma-1 receptor to translocate and interact with various ion channels and signaling proteins. Key downstream effects include the modulation of calcium signaling, interaction with G-proteins, and regulation of various kinase pathways such as the MAPK/ERK pathway. These signaling events are thought to reduce the excitability of the neurons in the cough center, making them less responsive to afferent stimuli from the airways.

Sigma1_Signaling_Pathway This compound This compound Sigma1R Sigma-1 Receptor (Inactive) This compound->Sigma1R binds to Sigma1R_Active Sigma-1 Receptor (Active) Sigma1R->Sigma1R_Active dissociates from BiP BiP BiP BiP->Sigma1R Ca_Modulation Modulation of Ca2+ Signaling Sigma1R_Active->Ca_Modulation modulates Ion_Channels Ion Channels (K+, Na+) Sigma1R_Active->Ion_Channels interacts with Kinase_Pathways Kinase Pathways (MAPK/ERK, Src) Sigma1R_Active->Kinase_Pathways activates Neuronal_Excitability Decreased Neuronal Excitability Ca_Modulation->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Kinase_Pathways->Neuronal_Excitability Cough_Suppression Cough Suppression Neuronal_Excitability->Cough_Suppression

Sigma-1 receptor signaling cascade.

Experimental Protocols

The evaluation of the antitussive activity of this compound derivatives is typically performed using animal models of induced cough. The citric acid-induced cough model in guinea pigs is a widely accepted and reliable method.

Citric Acid-Induced Cough in Guinea Pigs

Objective: To assess the antitussive efficacy of test compounds by measuring the reduction in the number of coughs induced by citric acid inhalation.

Animals: Male Dunkin-Hartley guinea pigs (350-400 g) are used for the study. The animals are acclimatized for at least one week before the experiment.

Procedure:

  • Animals are placed in a transparent plethysmograph chamber and exposed to an aerosol of 0.4 M citric acid for 5 minutes, generated by a nebulizer.

  • The number of coughs is counted by trained observers for a 15-minute period following the exposure.

  • The test compounds or vehicle are administered orally or intraperitoneally at predetermined doses.

  • After a specific pretreatment time (e.g., 1 hour), the animals are re-exposed to the citric acid aerosol, and the number of coughs is recounted.

  • The percentage inhibition of cough is calculated for each animal.

Data Analysis: The results are expressed as the mean ± SEM. Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test. A p-value of <0.05 is generally considered significant.

Experimental_Workflow Acclimatization Animal Acclimatization (Guinea Pigs) Baseline Baseline Cough Induction (Citric Acid Aerosol) Acclimatization->Baseline Dosing Administration of Test Compound/Vehicle Baseline->Dosing Challenge Cough Induction Challenge (Citric Acid Aerosol) Dosing->Challenge Observation Observation and Cough Counting (15 min) Challenge->Observation Analysis Data Analysis (% Inhibition) Observation->Analysis Result Determination of Antitussive Efficacy Analysis->Result

Workflow for antitussive activity testing.
Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.

Method: Radioligand competition binding assays are commonly used.

Procedure:

  • Membrane preparations from tissues expressing the sigma-1 receptor (e.g., guinea pig brain) are incubated with a radiolabeled sigma-1 ligand, such as [³H]-(+)-pentazocine.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).

Conclusion

The antitussive activity of this compound and its derivatives is intrinsically linked to their interaction with the sigma-1 receptor. The azaphenothiazine core, the nature of the linker and spacer, and the terminal basic amine are all critical determinants of this activity. A thorough understanding of the SAR of this class of compounds, guided by robust experimental evaluation, is essential for the design of novel, potent, and safe non-narcotic antitussive agents. The signaling pathways and experimental protocols detailed in this guide provide a solid framework for future research and development in this therapeutic area.

References

Pipazethate: A Comprehensive Pharmacological Profile Beyond Antitussive Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a centrally acting antitussive agent, has a pharmacological profile that extends beyond its well-documented effects on the cough reflex. This technical guide provides an in-depth analysis of its interactions with various components of the central and peripheral nervous systems, as well as the cardiovascular system. Notably, this compound is a ligand for the sigma-1 receptor and exhibits properties of a GABA receptor antagonist. Furthermore, clinical observations from toxicology reports suggest a quinidine-like effect on cardiac ion channels, indicating a potential for proarrhythmic events. Its local anesthetic properties also point to an interaction with voltage-gated sodium channels. This document aims to consolidate the available pharmacological data, detail relevant experimental methodologies, and present the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a non-narcotic compound primarily recognized for its antitussive properties, which are attributed to its depressive action on the medullary cough center.[1] However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of activity. This guide delves into the non-antitussive effects of this compound, focusing on its interactions with the sigma-1 receptor, GABAergic systems, cardiac ion channels, and its local anesthetic actions. A detailed examination of these properties is crucial for a complete safety and efficacy assessment and for exploring potential alternative therapeutic applications.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological interactions of this compound. It is important to note that while some interactions are well-characterized with specific binding affinities, others are inferred from clinical observations and require further quantitative investigation.

TargetParameterValueNotes
Sigma-1 ReceptorIC50190 nMIndicates significant binding affinity.[2]
GABAA Receptor-Potent AntagonistQuantitative data (IC50/Ki) is not available in the public domain.[1]
hERG Potassium Channel-Implied BlockadeInferred from clinical reports of QT prolongation and Torsade de Pointes; direct IC50 value is not available.
Voltage-gated Sodium Channels (e.g., Nav1.5)-Implied BlockadeInferred from local anesthetic effects and quinidine-like action; direct IC50 value is not available.
Dopamine Receptors-No data available
Serotonin Receptors-No data available
Opioid Receptors-No data available

Key Pharmacological Effects Beyond Antitussive Action

Sigma-1 Receptor Binding

This compound is an antagonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] This interaction is significant, with an IC50 value of 190 nM.[2] Sigma-1 receptors are implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal plasticity. The antagonism of this receptor by this compound could contribute to both its therapeutic and adverse effects.

sigma1_pathway This compound This compound Sigma1 Sigma-1 Receptor This compound->Sigma1 Antagonism (IC50 = 190 nM) IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Regulates Release Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake Cellular_Processes Modulation of Cellular Processes Ca_Mito->Cellular_Processes gaba_pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Antagonism Reduced_Inhibition Reduced Neuronal Inhibition This compound->Reduced_Inhibition Chloride_Influx Cl⁻ Influx GABA_A->Chloride_Influx Mediates Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization binding_assay_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., rat liver) Centrifugation Centrifugation Tissue_Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Protein_Quantification Protein Quantification (e.g., Bradford assay) Resuspension->Protein_Quantification Incubation Incubation: Membranes + [³H]-(+)-pentazocine + Varying [this compound] Protein_Quantification->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Competition_Curve Generate Competition Curve Scintillation_Counting->Competition_Curve IC50_Determination Determine IC₅₀ Competition_Curve->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff equation IC50_Determination->Ki_Calculation gaba_ephys_workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording (TEVC) cluster_analysis Data Analysis Oocyte_Harvesting Harvest Xenopus laevis oocytes cRNA_Injection Inject with cRNA for GABA-A receptor subunits Oocyte_Harvesting->cRNA_Injection Incubation_Period Incubate for 2-5 days to allow receptor expression cRNA_Injection->Incubation_Period Voltage_Clamp Voltage-clamp oocyte at -60 mV Incubation_Period->Voltage_Clamp GABA_Application Apply GABA (EC₅₀ concentration) to elicit a control current Voltage_Clamp->GABA_Application Pipazethate_Application Co-apply GABA with varying [this compound] GABA_Application->Pipazethate_Application Current_Measurement Measure peak inward current Pipazethate_Application->Current_Measurement Dose_Response_Curve Generate Dose-Response Curve (% inhibition vs. [this compound]) Current_Measurement->Dose_Response_Curve IC50_Determination Determine IC₅₀ Dose_Response_Curve->IC50_Determination herg_patch_clamp_workflow cluster_prep Cell Preparation cluster_recording Whole-Cell Patch-Clamp cluster_analysis Data Analysis Cell_Culture Culture mammalian cells (e.g., HEK293) Transfection Transfect with plasmid encoding hERG channel Cell_Culture->Transfection Cell_Harvesting Harvest cells for recording Transfection->Cell_Harvesting Giga_Seal Form a giga-ohm seal and establish whole-cell configuration Cell_Harvesting->Giga_Seal Voltage_Protocol Apply voltage-step protocol to elicit hERG tail current Giga_Seal->Voltage_Protocol Pipazethate_Perfusion Perfuse with varying [this compound] Voltage_Protocol->Pipazethate_Perfusion Current_Recording Record tail current amplitude Pipazethate_Perfusion->Current_Recording Dose_Response_Curve Generate Dose-Response Curve (% block vs. [this compound]) Current_Recording->Dose_Response_Curve IC50_Determination Determine IC₅₀ Dose_Response_Curve->IC50_Determination

References

Preliminary In Vitro Evaluation of Pipazethate's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Putative Mechanisms of Action and In Vitro Evaluation Strategies

Based on available literature, the antitussive and off-target effects of Pipazethate may be attributed to its interaction with several molecular targets. A comprehensive in vitro evaluation would focus on quantifying these interactions.

Antitussive Activity (Central Action)

This compound is known to act on the medullary cough center.[1] Its antitussive effect is likely mediated through the modulation of neurotransmitter systems within the central nervous system. Two potential targets have been suggested:

  • GABA Receptor Antagonism: this compound has been described as a potent GABA antagonist. Antagonism of GABAergic inhibition in the cough center could lead to a suppression of the cough reflex.

  • Sigma-1 Receptor Binding: A notable affinity for the sigma-1 receptor has also been reported. The sigma-1 receptor is a chaperone protein involved in various cellular functions, and its modulation can influence neuronal excitability.

Cardiovascular Effects ("Quinidine-like" Action)

Reports of a "quinidine-like action" suggest that this compound may affect cardiac ion channels, potentially leading to arrhythmias and QT interval prolongation.[2] The primary ion channels of interest for a compound with such a profile are:

  • hERG (Kv11.1) Potassium Channel: Blockade of the hERG channel is a common cause of drug-induced QT prolongation.

  • Voltage-Gated Sodium Channels (e.g., Nav1.5): Inhibition of the cardiac sodium channel can affect cardiac conduction.

Potential Anticholinergic and Local Anesthetic Effects

The chemical structure of this compound suggests the possibility of anticholinergic and local anesthetic activities, which are common features of centrally acting drugs.

  • Muscarinic Receptor Binding: Interaction with muscarinic acetylcholine receptors could contribute to both therapeutic and side effect profiles.

  • Voltage-Gated Sodium Channel Blockade: Inhibition of neuronal sodium channels is the primary mechanism of local anesthetics.

Data Presentation

While specific quantitative data for this compound is largely unavailable in the public domain, the following tables illustrate how such data, once generated through the experimental protocols outlined in Section 3, should be structured for clear comparison.

Table 1: Receptor Binding Affinities of this compound

Target ReceptorRadioligandTissue/Cell LineKi (nM)IC50 (nM)Hill Slope
GABAA[3H]-MuscimolRat whole brainData not availableData not availableData not available
Sigma-1[3H]-(+)-PentazocineRat liverData not availableData not availableData not available
Muscarinic M1[3H]-PirenzepineHuman recombinantData not availableData not availableData not available
Muscarinic M2[3H]-AF-DX 384Human recombinantData not availableData not availableData not available
Muscarinic M3[3H]-4-DAMPHuman recombinantData not availableData not availableData not available

Table 2: In Vitro Electrophysiological Effects of this compound on Key Ion Channels

Ion ChannelCell LineExperimental ConditionIC50 (µM)Hill SlopeNotes
hERG (Kv11.1)HEK293Voltage clampData not availableData not availableAssessed for potential QT prolongation liability.
Nav1.5HEK293Voltage clampData not availableData not availableAssessed for effects on cardiac conduction.
Nav1.7HEK293Voltage clampData not availableData not availableAssessed for local anesthetic potential.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to evaluate the in vitro biological activity of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound for its target receptors.

Objective: To determine the inhibition constant (Ki) and/or the half-maximal inhibitory concentration (IC50) of this compound at GABAA, sigma-1, and muscarinic receptors.

General Protocol (Competitive Binding):

  • Membrane Preparation:

    • For endogenous receptors, tissues (e.g., rat brain, liver) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.

    • For recombinant receptors, cells stably expressing the target receptor (e.g., HEK293, CHO) are harvested and membranes are prepared similarly.

    • Protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-Muscimol for GABAA), and varying concentrations of unlabeled this compound.

    • Total binding is determined in the absence of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Detection:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology (Patch-Clamp)

This technique is used to measure the effect of this compound on the function of ion channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on key cardiac and neuronal ion channels.

General Protocol (Whole-Cell Voltage Clamp):

  • Cell Culture:

    • Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG or Nav1.5).

    • Culture the cells on glass coverslips until they are ready for recording.

  • Recording Setup:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an extracellular solution.

    • Use a micropipette filled with an intracellular solution to form a high-resistance seal ("giga-seal") with the membrane of a single cell.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Apply a specific voltage protocol to the cell to elicit ionic currents through the channel of interest. The protocol will depend on the channel being studied (e.g., a depolarizing step to activate sodium channels, a specific pulse sequence to measure hERG tail current).

    • Record the resulting currents using a patch-clamp amplifier.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing a known concentration of this compound.

    • Record the currents in the presence of the compound.

    • Perform a washout by perfusing with the drug-free solution to check for reversibility.

    • Repeat with multiple concentrations of this compound to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak current amplitude or the tail current amplitude in the absence and presence of each concentration of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pipazethate_Putative_Mechanisms cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Biological Effects This compound This compound GABA_R GABA-A Receptor This compound->GABA_R Antagonism Sigma1_R Sigma-1 Receptor This compound->Sigma1_R Binding hERG hERG K+ Channel This compound->hERG Blockade Nav_Cardiac Nav1.5 Na+ Channel This compound->Nav_Cardiac Blockade Muscarinic_R Muscarinic Receptors This compound->Muscarinic_R Binding? Nav_Neuronal Neuronal Na+ Channels This compound->Nav_Neuronal Blockade? Antitussive Antitussive Effect GABA_R->Antitussive Sigma1_R->Antitussive Cardiotoxicity Potential Cardiotoxicity (QT Prolongation) hERG->Cardiotoxicity Nav_Cardiac->Cardiotoxicity Side_Effects Potential Anticholinergic & Local Anesthetic Effects Muscarinic_R->Side_Effects Nav_Neuronal->Side_Effects

In_Vitro_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Safety cluster_analysis Data Analysis & Profiling Primary_Assays Primary Radioligand Binding Assays (GABA-A, Sigma-1, Muscarinic) Secondary_Assays Functional Assays (e.g., GABA-A functional assay) Primary_Assays->Secondary_Assays Hits Safety_Assays Cardiac Ion Channel Patch-Clamp (hERG, Nav1.5) Primary_Assays->Safety_Assays LA_Assay Neuronal Na+ Channel Patch-Clamp (e.g., Nav1.7) Primary_Assays->LA_Assay Data_Analysis Determine IC50 / Ki values Secondary_Assays->Data_Analysis Safety_Assays->Data_Analysis LA_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) & Biological Profile Data_Analysis->SAR

Conclusion

While this compound has a history of clinical use as an antitussive, its detailed in vitro pharmacological profile remains to be fully elucidated in publicly accessible literature. This guide provides a framework for the systematic in vitro evaluation of this compound's biological activity, focusing on its putative mechanisms of action. The experimental protocols described herein represent the standard methodologies used in drug discovery and development to characterize the interaction of a compound with its molecular targets. The generation of quantitative data from these assays would be essential for a comprehensive understanding of this compound's efficacy and safety profile at the molecular level. Researchers are encouraged to use this guide as a starting point for the in-depth investigation of this compound and other centrally acting antitussive agents.

References

Methodological & Application

Application Notes & Protocols: Spectrophotometric Determination of Pipazethate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pipazethate Hydrochloride (PiCl) is a non-narcotic antitussive agent utilized in various pharmaceutical formulations to suppress cough.[1][2] Accurate and reliable analytical methods are crucial for the quality control and routine analysis of this compound in its dosage forms. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound, a widely accessible and cost-effective analytical technique. The described methods are based on different chemical reactions, including redox reactions and ion-pair complex formation, offering flexibility in application depending on laboratory resources and sample matrices.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various spectrophotometric methods for the determination of this compound Hydrochloride.

Table 1: Redox Reaction-Based Methods

Method TypeReagentsλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Sandell's Sensitivity (ng cm⁻²)LOD (µg/mL)LOQ (µg/mL)Reference
Oxidation with KMnO₄
Method AKMnO₄, Amaranth Dye5212.0 - 161.484 x 10⁴29.36-0.99
Method BKMnO₄, Acid Orange II4852.0 - 14---0.53
Method CKMnO₄, Indigocarmine610-1.062 x 10⁴41.03-0.69
Method DKMnO₄, Methylene Blue664----0.60
Oxidation with Fe³⁺
Method AFe³⁺, o-phenanthroline5100.5 - 8----
Method BFe³⁺, bipyridyl5222 - 16----
Reduction of Fe(III)
Method CFe(III), Ferricyanide7503 - 15----

Table 2: Ion-Pair Complex Formation Method

Reagentλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ L cm⁻¹)LOD (µg/mL)LOQ (µg/mL)Reference
Chromazurol S51212 - 923.4 x 10²3.3611.2

Experimental Protocols

Method 1: Indirect Spectrophotometry through Redox Reaction with Potassium Permanganate

This method is based on the oxidation of this compound HCl by a known excess of potassium permanganate (KMnO₄) in an acidic medium. The unreacted permanganate is then determined by measuring the decrease in absorbance of a dye.

1.1. Reagents and Solutions:

  • This compound HCl Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of pure this compound HCl in double-distilled water.

  • Potassium Permanganate (KMnO₄) Solution (5.0 x 10⁻⁴ M): Prepare by dissolving the required amount of KMnO₄ in double-distilled water.

  • Sulfuric Acid (H₂SO₄) Solution (2.0 M): Prepare by careful dilution of concentrated sulfuric acid.

  • Dye Solutions (5.0 x 10⁻⁴ M): Prepare individual solutions of Amaranth, Acid Orange II, Indigocarmine, and Methylene Blue in double-distilled water.

1.2. Instrumentation:

  • UV-Visible Spectrophotometer with 10 mm matched quartz cells.

1.3. Standard Procedure:

  • Into a series of 10 mL calibrated flasks, pipette a 1.0 mL aliquot of the this compound HCl solution (100 µg/mL).

  • Add 0.5 mL of 2.0 M H₂SO₄ to acidify the solution.

  • Add 2.0 mL of 5.0 x 10⁻⁴ M KMnO₄.

  • Heat the mixture in a water bath at 60 ± 2°C for 5.0 minutes.

  • Cool the mixture to room temperature.

  • Add the specified volume of the selected dye solution (e.g., 1.0 mL of Amaranth).

  • Complete the volume to 10 mL with double-distilled water.

  • Measure the absorbance of the solution at the corresponding maximum wavelength (λmax) against a reagent blank.

1.4. Sample Preparation (Tablets):

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a portion of the powder equivalent to 20 mg of this compound HCl and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of double-distilled water and sonicate for 15 minutes.

  • Dilute to the mark with double-distilled water and mix well.

  • Filter the solution and use the filtrate for the analysis following the standard procedure.

Method 2: Ion-Pair Complex Formation with Chromazurol S

This method involves the formation of a colored ion-pair complex between the cationic this compound HCl and the anionic dye, Chromazurol S. The complex is then extracted into an organic solvent for spectrophotometric measurement.

2.1. Reagents and Solutions:

  • This compound HCl Standard Solution (0.4 mg/mL): Prepare by dissolving pure this compound HCl in double-distilled water.

  • Chromazurol S Solution: Prepare a solution of the dye in double-distilled water.

  • Methylene Chloride: Analytical grade.

  • Anhydrous Sodium Sulphate.

2.2. Instrumentation:

  • UV-Visible Spectrophotometer with 10 mm matched quartz cells.

  • Separating funnels (50 mL).

2.3. Standard Procedure:

  • Transfer aliquots (0.3-2.3 mL) of the standard this compound HCl solution (0.4 mg/mL) into a series of 50 mL separating funnels to obtain concentrations in the range of 12-92 µg/mL.

  • Add 1 mL of the Chromazurol S dye solution.

  • Adjust the volume of the aqueous phase to 10 mL with distilled water and mix well.

  • Add 10 mL of methylene chloride and shake the funnel vigorously for 2 minutes.

  • Allow the two phases to separate completely.

  • Dehydrate the organic layer by passing it through anhydrous sodium sulphate.

  • Measure the absorbance of the organic layer at 512 nm against a blank prepared similarly without the drug.

2.4. Sample Preparation (Spiked Human Urine):

  • Dilute collected human urine 1:1 with distilled water.

  • In a 50 mL separating funnel, place 1.0 mL of the diluted urine.

  • Spike with a known concentration of this compound HCl.

  • Proceed with the standard procedure for ion-pair complex formation and extraction.

  • Determine the absolute recovery by comparing the absorbance of the treated urine sample with that of a pure drug solution of the same concentration.

Method 3: Redox Reaction with Fe(III) and Complex Formation

This set of methods is based on the reduction of Fe(III) to Fe(II) by this compound HCl. The resulting Fe(II) then reacts with a complexing agent to form a colored product.

3.1. Reagents and Solutions:

  • This compound HCl Standard Solution (appropriate concentration for each method).

  • Method A (o-phenanthroline):

    • Ferric Chloride (FeCl₃) solution.

    • o-phenanthroline solution.

    • Acetate buffer solution (pH 4.5).

  • Method B (bipyridyl):

    • Ferric Chloride (FeCl₃) solution.

    • 2,2'-bipyridyl solution.

    • Acetate buffer solution (pH 4.5).

  • Method C (Ferricyanide):

    • Ferric Chloride (FeCl₃) solution (0.2%).

    • Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (0.2%).

    • Sulfuric Acid (H₂SO₄) solution (10 M).

3.2. Instrumentation:

  • UV-Visible Spectrophotometer with 10 mm matched quartz cells.

3.3. Standard Procedure (Method C - Prussian Blue Formation):

  • Into a series of 10 mL calibrated flasks, transfer different aliquots of the standard this compound HCl solution.

  • Add 2 mL each of 0.2% FeCl₃ and 0.2% K₃[Fe(CN)₆] to each flask and mix well.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Add 1 mL of 10 M H₂SO₄ to each flask.

  • Dilute to the mark with double-distilled water and mix thoroughly.

  • Measure the absorbance of the resulting Prussian blue solution at 750 nm against a reagent blank.

Visualizations

experimental_workflow_redox cluster_prep Sample Preparation cluster_reaction Redox Reaction & Color Development cluster_measurement Measurement start Start: this compound HCl Sample (Pure Drug or Formulation) prep Prepare Standard/Sample Solution start->prep acidify Acidify with H₂SO₄ prep->acidify add_kmno4 Add excess KMnO₄ acidify->add_kmno4 heat Heat (60°C, 5 min) add_kmno4->heat cool Cool to Room Temperature heat->cool add_dye Add Dye (e.g., Amaranth) cool->add_dye dilute Dilute to Final Volume add_dye->dilute measure Measure Absorbance at λmax dilute->measure

Caption: Workflow for Redox-Based Spectrophotometric Analysis.

experimental_workflow_ionpair cluster_prep Sample Preparation & Reaction cluster_extraction Liquid-Liquid Extraction cluster_measurement Measurement start Start: this compound HCl Solution add_dye Add Chromazurol S Dye start->add_dye adjust_vol Adjust Aqueous Phase Volume add_dye->adjust_vol add_solvent Add Methylene Chloride adjust_vol->add_solvent shake Shake Vigorously (2 min) add_solvent->shake separate Allow Phases to Separate shake->separate dehydrate Dehydrate Organic Layer (Anhydrous Na₂SO₄) separate->dehydrate measure Measure Absorbance of Organic Layer at 512 nm dehydrate->measure

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pipazethate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed application note and protocol for the analysis of Pipazethate using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a centrally acting cough suppressant. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This document outlines established HPLC methods, including chromatographic conditions, validation parameters, and a detailed experimental protocol.

Chromatographic Methods for this compound Analysis

Several HPLC methods have been reported for the determination of this compound. The following tables summarize the key parameters of these methods for easy comparison.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

MethodStationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Column Temperature (°C)
Method A C18 Reverse PhaseMethanol: 1% Ammonium Sulphate (pH 5.7) (80:20, v/v)Not Specified251Not Specified
Method B C18 Reverse PhaseWater: Methanol (40:60, v/v)1.023030
Method C 5 µm CN ColumnAcetonitrile: 12 mM Ammonium Acetate: Diethylamine (35:65:0.1, v/v/v, pH 4.0)Not Specified225Not Specified
Method D Not SpecifiedMethanol: Water (60:40, v/v)Not Specified276Not Specified

Table 2: Validation Parameters of HPLC Methods for this compound Analysis

MethodLinearity RangeMean Percentage Recovery (%)
Method A 5 - 200 µg/mL[1]100.67 ± 0.91[1]
Method B 100 - 10000 ng/mL[2][3]Not Specified
Method C Not SpecifiedNot Specified
Method D Not SpecifiedNot Specified

Detailed Experimental Protocol (Based on Method B)

This protocol provides a step-by-step procedure for the analysis of this compound using a validated stability-indicating RP-HPLC method.[2]

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound Hydrochloride reference standard

Chromatographic Conditions
  • Mobile Phase: Water: Methanol (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the range of 100 ng/mL to 10000 ng/mL.

Sample Preparation
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 20 mg of this compound HCl and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

  • Accurately measure a volume of the oral drops equivalent to 40 mg of this compound HCl and transfer it to a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

Analysis
  • Inject 20 µL of the standard solutions and the sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the analytical process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Tablets/Drops) Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard This compound Reference Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Dilution Dilution to Working Concentration Filtration->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Area Measure Peak Area Chromatogram->Peak_Area Calibration Construct Calibration Curve Peak_Area->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Analytical_Pathway Conceptual Analytical Pathway Analyte This compound in Sample Matrix Extraction Extraction & Solubilization Analyte->Extraction Step 1 Purification Filtration Extraction->Purification Step 2 Separation HPLC Separation Purification->Separation Step 3 Signal UV Absorbance Signal Separation->Signal Step 4 Result Concentration Data Signal->Result Step 5

Caption: Conceptual pathway from analyte to result in HPLC analysis.

References

Developing a Validated Stability-Indicating HPLC Method for the Determination of Pipazethate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pipazethate is a non-narcotic antitussive agent used for the suppression of cough.[1] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The International Council for Harmonisation (ICH) guidelines necessitate the development of such methods to ensure the safety and efficacy of drug products.[2][3][4][5]

This application note provides a detailed protocol for a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to separate and quantify this compound in the presence of its degradation products, which are generated through forced degradation studies. These studies expose the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • A 5 µm Cyanopropyl (CN) column (e.g., Luna, Phenomenex®, USA).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath

  • Photostability chamber

Chemicals and Reagents
  • This compound Hydrochloride (PZ) reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Diethylamine (analytical grade)

  • Hydrochloric acid (1N)

  • Sodium hydroxide (0.1N)

  • Hydrogen peroxide (0.33%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions

A satisfactory separation of this compound and its degradation products can be achieved using the following isocratic reversed-phase HPLC method.

ParameterCondition
Mobile Phase Acetonitrile : 12 mM Ammonium Acetate : Diethylamine (35:65:0.1, v/v/v), pH adjusted to 4.0
Stationary Phase 5 µm CN column
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature Ambient

Table 1: Optimized HPLC Chromatographic Conditions

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound HCl reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 0.2 - 40 µg/mL).

Experimental Protocols

Method Validation

The developed HPLC method should be validated according to ICH guidelines (Q2(R2)) for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

  • To 10 mL of the this compound stock solution (1000 µg/mL), add 10 mL of 1N Hydrochloric acid.

  • Reflux the solution for a specified period (e.g., 4 hours).

  • Cool the solution to room temperature and neutralize with 1N Sodium hydroxide.

  • Dilute the solution with the mobile phase to a final concentration of 100 µg/mL.

  • Inject the sample into the HPLC system.

  • To 10 mL of the this compound stock solution (1000 µg/mL), add 10 mL of 0.1N Sodium hydroxide.

  • Reflux the solution for a specified period (e.g., 2 hours).

  • Cool the solution to room temperature and neutralize with 0.1N Hydrochloric acid.

  • Dilute the solution with the mobile phase to a final concentration of 100 µg/mL.

  • Inject the sample into the HPLC system.

  • To 10 mL of the this compound stock solution (1000 µg/mL), add 10 mL of 0.33% Hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute the solution with the mobile phase to a final concentration of 100 µg/mL.

  • Inject the sample into the HPLC system.

  • Accurately weigh 100 mg of this compound powder and place it in a petri dish.

  • Expose the sample to a temperature of 75°C in a hot air oven for 7 days.

  • After exposure, dissolve the sample in methanol to prepare a 1000 µg/mL solution.

  • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Inject the sample into the HPLC system.

  • Dissolve 100 mg of this compound in 100 mL of methanol.

  • Expose the solution to a tungsten lamp (40 W) for 7 days.

  • Dilute the solution with the mobile phase to a final concentration of 100 µg/mL.

  • Inject the sample into the HPLC system.

Results and Discussion

Method Development and Optimization

The chromatographic conditions were optimized to achieve good resolution between this compound and its degradation products. A mobile phase consisting of acetonitrile, 12 mM ammonium acetate, and diethylamine (35:65:0.1, v/v/v) at a pH of 4.0 provided a satisfactory separation on a 5 µm CN column. The detection wavelength was set at 225 nm, which provided a good response for both the parent drug and its degradants.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results should meet the acceptance criteria as defined in the validation protocol.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 2: System Suitability Parameters

Forced Degradation Results

The forced degradation studies indicated that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. The drug showed significant degradation when refluxed with 1N HCl and 0.1N NaOH. Oxidative degradation was also observed upon treatment with 0.33% hydrogen peroxide. The drug was found to be relatively stable under thermal and photolytic stress conditions. The HPLC method was able to resolve the main degradation products from the parent this compound peak, demonstrating its stability-indicating capability.

Stress Condition% DegradationNumber of Degradation Products
Acidic (1N HCl) SignificantMultiple
Alkaline (0.1N NaOH) SignificantMultiple
Oxidative (0.33% H₂O₂) SignificantMultiple
Thermal (75°C) MinimalNot significant
Photolytic MinimalNot significant

Table 3: Summary of Forced Degradation Studies

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solutions hplc_system Set Chromatographic Conditions prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_forced_deg Perform Forced Degradation prep_forced_deg->hplc_system inject_samples Inject Samples hplc_system->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data process_data Process Data acquire_data->process_data validate_method Validate Method (ICH Q2) process_data->validate_method report_results Report Results validate_method->report_results

Caption: Experimental workflow for HPLC method development.

degradation_pathway This compound This compound Acid_Deg Acid Hydrolysis Product(s) This compound->Acid_Deg Acid (e.g., 1N HCl) Base_Deg Base Hydrolysis Product(s) This compound->Base_Deg Base (e.g., 0.1N NaOH) Oxid_Deg Oxidative Degradation Product(s) This compound->Oxid_Deg Oxidizing Agent (e.g., 0.33% H₂O₂)

Caption: Potential degradation pathways of this compound.

Conclusion

The developed reversed-phase HPLC method is simple, specific, and stability-indicating for the determination of this compound. The method effectively separates the parent drug from its degradation products formed under various stress conditions. The validation of this method in accordance with ICH guidelines ensures its suitability for routine quality control and stability studies of this compound in bulk drug and pharmaceutical dosage forms. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the analysis of this compound.

References

Application Notes and Protocols for Assessing the Antitussive Efficacy of Pipazethate In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate is a centrally acting, non-narcotic antitussive agent.[1] Its mechanism of action is primarily attributed to the depression of the medullary cough center in the brainstem.[1] Additionally, this compound is known to bind to the sigma-1 receptor, which is implicated in the modulation of cough reflexes.[2][3] Unlike opioid-based antitussives, this compound is not associated with the risk of addiction, though its clinical efficacy has been a subject of debate.[4] These application notes provide detailed in vivo protocols to rigorously evaluate the antitussive properties of this compound in established animal models.

Data Presentation

Note: The following quantitative data is hypothetical and for illustrative purposes only, due to the limited availability of published preclinical data for this compound. Researchers should generate their own data following the provided protocols.

Table 1: Hypothetical Antitussive Efficacy of this compound in the Citric Acid-Induced Cough Model in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Number of Coughs (Mean ± SEM)% Inhibition of Cough
Vehicle Control-35 ± 30%
This compound1025 ± 228.6%
This compound3018 ± 348.6%
This compound10012 ± 265.7%
Codeine Phosphate1010 ± 171.4%

Table 2: Hypothetical Antitussive Efficacy of this compound in the Capsaicin-Induced Cough Model in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Number of Coughs (Mean ± SEM)% Inhibition of Cough
Vehicle Control-28 ± 20%
This compound1022 ± 321.4%
This compound3015 ± 246.4%
This compound10010 ± 264.3%
Codeine Phosphate308 ± 171.4%

Table 3: Hypothetical Antitussive Efficacy of this compound in the Sulfur Dioxide-Induced Cough Model in Mice

Treatment GroupDose (mg/kg, p.o.)Number of Coughs (Mean ± SEM)% Inhibition of Cough
Vehicle Control-42 ± 40%
This compound1033 ± 321.4%
This compound3024 ± 442.9%
This compound10017 ± 359.5%
Codeine Phosphate2015 ± 264.3%

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This model is widely used to evaluate centrally acting antitussive agents.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound hydrochloride

  • Citric acid solution (0.3 M in sterile saline)

  • Codeine phosphate (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Whole-body plethysmography chamber equipped with a nebulizer and microphone

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmography chamber for at least 15 minutes for 2-3 days prior to the experiment.

  • Grouping: Randomly divide animals into treatment groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and positive control (Codeine phosphate, e.g., 10 mg/kg).

  • Drug Administration: Administer this compound, vehicle, or codeine phosphate orally (p.o.) via gavage. The volume of administration should be consistent across all groups (e.g., 1 ml/kg).

  • Pre-treatment Period: Allow for a pre-treatment period of 60 minutes for the drug to be absorbed.

  • Cough Induction: Place the guinea pig in the whole-body plethysmography chamber. Nebulize the 0.3 M citric acid solution into the chamber for a period of 5 minutes.

  • Cough Registration: Record the number of coughs for 10 minutes from the start of the nebulization. Coughs are identified by their characteristic sound and the associated sharp pressure changes in the plethysmograph recording.

  • Data Analysis: Calculate the mean number of coughs for each group. The percentage inhibition of cough is calculated using the formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100

Capsaicin-Induced Cough in Guinea Pigs

This model is particularly useful for investigating peripherally and centrally acting antitussives that modulate sensory nerve activation.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound hydrochloride

  • Capsaicin solution (30 µM in saline with 1% ethanol)

  • Codeine phosphate (positive control)

  • Vehicle

  • Whole-body plethysmography chamber with nebulizer and microphone

  • Oral gavage needles

Procedure:

  • Acclimatization and Grouping: Follow the same procedures as for the citric acid model.

  • Drug Administration: Administer this compound, vehicle, or codeine phosphate orally 60 minutes before cough induction.

  • Cough Induction: Place the animal in the chamber and expose it to nebulized capsaicin solution for 5 minutes.

  • Cough Registration: Record the number of coughs for 10 minutes.

  • Data Analysis: Calculate the mean number of coughs and the percentage inhibition as described for the citric acid model.

Sulfur Dioxide-Induced Cough in Mice

This model is a reliable method for screening antitussive compounds in mice.

Materials:

  • Male Swiss albino mice (25-30 g)

  • This compound hydrochloride

  • Sulfur dioxide (SO2) gas source

  • Codeine phosphate (positive control)

  • Vehicle

  • Gas exposure chamber

  • Observation chamber

  • Oral gavage needles

Procedure:

  • Grouping and Drug Administration: Randomly assign mice to treatment groups (n=6-8 per group). Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.), vehicle, or codeine phosphate (e.g., 20 mg/kg, p.o.).

  • Pre-treatment Period: Allow a 30-minute pre-treatment period.

  • Cough Induction: Expose each mouse individually to SO2 gas in the exposure chamber for 45 seconds. The SO2 can be generated by a reaction of sodium hydrogen sulfite with sulfuric acid in a closed desiccator.

  • Observation: Immediately after exposure, transfer the mouse to an observation chamber and count the number of coughs for 5 minutes.

  • Data Analysis: Calculate the mean number of coughs and the percentage inhibition for each group as previously described.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_prep Drug Preparation grouping->drug_prep drug_admin Drug Administration (p.o.) drug_prep->drug_admin pre_treat Pre-treatment Period drug_admin->pre_treat cough_induction Cough Induction pre_treat->cough_induction cough_reg Cough Registration cough_induction->cough_reg data_analysis Data Analysis cough_reg->data_analysis inhibition_calc % Inhibition Calculation data_analysis->inhibition_calc

Caption: General experimental workflow for in vivo antitussive assessment.

signaling_pathway cluster_cns Central Nervous System (Medulla) cluster_periphery Peripheral Airways cough_center Cough Center Neurons cough_reflex Cough Reflex cough_center->cough_reflex Efferent Signal sensory_nerves Sensory Nerves sensory_nerves->cough_center Afferent Signal irritants Cough Stimuli (Citric Acid, Capsaicin, SO2) irritants->sensory_nerves Activates This compound This compound This compound->cough_center Inhibits This compound->sensory_nerves Reduces Irritability (Potential Peripheral Action) sigma1 Sigma-1 Receptor This compound->sigma1 Binds to sigma1->cough_center Modulates inhibition Inhibition

Caption: Proposed signaling pathway for the antitussive action of this compound.

References

Application Notes and Protocols: Cell-Based Assay Development for Screening Pipazethate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate is a non-narcotic antitussive agent that has been used to suppress coughing.[1][2][3][4] Its mechanism of action is complex, involving both central and peripheral effects.[5] this compound is known to act on the medullary cough center in the brain, and it may also exert a mild local anesthetic effect on the respiratory tract. At the molecular level, this compound has been identified as a ligand for the sigma-1 receptor and a potent antagonist of GABA-A receptors. Furthermore, toxicological studies have indicated a "quinidine-like" effect on the heart, suggesting potential interactions with ion channels.

This application note provides a detailed framework for developing and implementing cell-based assays to screen for and characterize the activity of this compound and its analogs. The primary focus is on a high-throughput calcium influx assay suitable for initial screening, followed by more specific secondary assays to dissect the compound's effects on its putative molecular targets.

Data Presentation

The following table summarizes the known quantitative data for this compound activity. This table can be expanded as more data becomes available from screening assays.

Target/AssayParameterValueCell Line/SystemReference
Sigma-1 ReceptorIC₅₀190 nMNot specified
GABA-A Receptor-Potent AntagonistRat Brain
Cardiac Ion Channels-Quinidine-like actionClinical/Toxicology

Experimental Protocols

Primary Screening: Intracellular Calcium Influx Assay

This assay is designed for high-throughput screening to identify compounds that modulate neuronal excitability. Changes in intracellular calcium can be indicative of effects on various ion channels and receptors, including those targeted by this compound.

Objective: To measure the effect of this compound on intracellular calcium levels in a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound hydrochloride

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium chloride (KCl) solution (for cell depolarization)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader

Protocol:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well.

    • Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and differentiation (optional: add retinoic acid to induce a more neuronal phenotype).

  • Compound Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or water).

    • Create a serial dilution of this compound in HBSS to achieve the desired final concentrations for the dose-response curve.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 4 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cell plates and wash the cells once with HBSS.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Assay Procedure:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.

    • Add the desired concentrations of this compound (or control compounds) to the wells.

    • Record the baseline fluorescence for 2-5 minutes.

    • Add a depolarizing stimulus, such as KCl (final concentration 50-100 mM), to all wells to induce calcium influx through voltage-gated calcium channels.

    • Immediately begin recording the fluorescence intensity over time (typically for 5-10 minutes).

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.

Secondary Assays for Target Deconvolution

Objective: To determine the binding affinity of this compound for the sigma-1 receptor.

Protocol: This protocol is adapted from established radioligand binding assays.

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue (a rich source of sigma-1 receptors) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) to each well.

    • Add increasing concentrations of unlabeled this compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Include controls for total binding (radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled sigma-1 ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Objective: To assess the antagonist activity of this compound on GABA-A receptors.

Protocol: This assay utilizes a fluorescence-based membrane potential dye.

  • Cell Line:

    • Use a cell line stably or transiently expressing human GABA-A receptor subunits (e.g., HEK293 cells expressing α1β2γ2 subunits).

  • Assay Procedure:

    • Plate the cells in a 96-well plate as described in the primary screening assay.

    • Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Add a sub-maximal concentration of GABA (the natural agonist) to stimulate the GABA-A receptors.

    • Measure the change in fluorescence, which corresponds to the change in membrane potential due to chloride ion influx through the GABA-A channels.

  • Data Analysis:

    • This compound's antagonist activity will be observed as an inhibition of the GABA-induced fluorescence change.

    • Calculate the IC₅₀ value by plotting the inhibition of the GABA response against the this compound concentration.

Objective: To evaluate the inhibitory effect of this compound on voltage-gated sodium channels.

Protocol: This assay also employs a membrane potential-sensitive dye.

  • Cell Line:

    • Use a cell line stably expressing a relevant voltage-gated sodium channel subtype (e.g., HEK293 expressing Nav1.7).

  • Assay Procedure:

    • Plate and load the cells with a membrane potential dye as previously described.

    • Add varying concentrations of this compound.

    • Stimulate the cells with a sodium channel activator, such as veratridine, to open the channels and cause membrane depolarization.

    • Measure the change in fluorescence.

  • Data Analysis:

    • Inhibition of the veratridine-induced fluorescence change indicates a blockade of the sodium channels.

    • Determine the IC₅₀ value for this compound's sodium channel blocking activity.

Visualizations

Signaling Pathways and Experimental Workflow

Pipazethate_Signaling_Pathway cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Physiological Outcome This compound This compound sigma1r Sigma-1 Receptor This compound->sigma1r Binds (IC₅₀=190nM) gabaa GABA-A Receptor This compound->gabaa Antagonizes nav Voltage-Gated Sodium Channels This compound->nav Blocks ca_signal Modulation of Ca²⁺ Signaling sigma1r->ca_signal membrane_potential Membrane Potential Alteration gabaa->membrane_potential nav->membrane_potential neuronal_excitability Decreased Neuronal Excitability ca_signal->neuronal_excitability antitussive Antitussive Effect neuronal_excitability->antitussive membrane_potential->neuronal_excitability

Caption: Putative signaling pathways of this compound.

Experimental_Workflow cluster_secondary Secondary Assays (Target Deconvolution) start Start: Compound Library (this compound & Analogs) primary_screen Primary Screen: Calcium Influx Assay (e.g., FLIPR) start->primary_screen hits Active Compounds ('Hits') primary_screen->hits Identifies Activity inactive Inactive Compounds primary_screen->inactive No Activity dose_response Dose-Response & Potency (IC₅₀/EC₅₀) hits->dose_response sigma_assay Sigma-1 Binding Assay sar Structure-Activity Relationship (SAR) sigma_assay->sar gaba_assay GABA-A Functional Assay gaba_assay->sar nav_assay Sodium Channel Assay nav_assay->sar dose_response->sigma_assay dose_response->gaba_assay dose_response->nav_assay

Caption: Experimental workflow for screening this compound activity.

References

Pipazethate Hydrochloride: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of Pipazethate Hydrochloride for in vitro research applications. The protocols outlined below are intended to serve as a guide for the effective use of this compound in a laboratory setting.

Physicochemical Properties

This compound hydrochloride is a non-narcotic, centrally acting antitussive agent. It presents as a white to off-white crystalline powder.

Molecular Formula: C₂₁H₂₆ClN₃O₃S Molecular Weight: 435.97 g/mol

Solubility Data

Quantitative solubility data for this compound hydrochloride in common laboratory solvents is not extensively published. The following table summarizes available information from various sources. Researchers are advised to perform their own solubility tests for specific experimental needs.

SolventSolubilityConcentration ReportedNotes
WaterSoluble1 mg/mLA stock solution of 1 mg/mL can be prepared in double-distilled water.[1]
Distilled WaterSoluble0.4 mg/mLA standard solution of 0.4 mg/mL was prepared by dissolving 10 mg in 25 mL of distilled water.[2]
MethanolSolubleNot specifiedUsed as a co-solvent to prevent precipitation in aqueous solutions during degradation studies.[2][3]
IsopropanolSolubleNot specifiedUsed for recrystallization.[4]
DMSOTo be determinedNot specified
EthanolTo be determinedNot specified

Preparation of Stock Solutions for In Vitro Studies

This protocol describes the preparation of a this compound hydrochloride stock solution for use in cell-based assays and other in vitro experiments.

Materials
  • This compound hydrochloride powder

  • Sterile distilled water or sterile Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol
  • Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Reconstitution: Add the appropriate volume of sterile distilled water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell culture experiments.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Experimental Workflow for this compound Hydrochloride Solution Preparation

G cluster_prep Solution Preparation cluster_storage Storage & Use weigh 1. Weigh this compound HCl add_solvent 2. Add Sterile Solvent (e.g., Distilled Water) weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 5. Aliquot into single-use tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store use 7. Dilute to working concentration in cell culture medium for experiments store->use

Caption: Workflow for preparing a sterile stock solution of this compound Hydrochloride.

Mechanism of Action and Signaling Pathway

This compound is reported to act as a potent GABA (γ-aminobutyric acid) antagonist. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, typically leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. As an antagonist, this compound is thought to inhibit this action. The antagonism of the GABA-A receptor can lead to a signaling cascade that results in neuronal excitation.

The following diagram illustrates a potential signaling pathway affected by the antagonistic action of this compound on the GABA-A receptor.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABA_A GABA-A Receptor Cl_ion Cl⁻ Efflux GABA_A->Cl_ion Inhibition of Influx/ Promotion of Efflux Ca_channel L-type Voltage-Sensitive Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Allows GABA GABA GABA->GABA_A Binds This compound This compound HCl This compound->GABA_A Antagonizes Cl_ion->Ca_channel Depolarization leads to channel opening PKC Protein Kinase C (PKC) Activation Ca_ion->PKC Activates Phosphorylation Phosphorylation of GAP-43 & MARCKS PKC->Phosphorylation Catalyzes

Caption: Postulated signaling pathway of this compound Hydrochloride as a GABA-A receptor antagonist.

References

Application Notes and Protocols for Investigating Pipazethate's GABA Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate is a centrally acting antitussive agent, historically used for cough suppression.[1][2][3] Its mechanism of action is primarily attributed to its activity on the medullary cough center and binding to the sigma-1 receptor, with a reported IC₅₀ value of 190 nM.[1][4] Emerging evidence suggests a potential role for this compound as a Gamma-Aminobutyric Acid (GABA) antagonist, which warrants further investigation into its effects on the central nervous system. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial targets for a wide range of therapeutics.

These application notes provide a detailed experimental framework for researchers to investigate and characterize the potential GABA antagonistic properties of this compound. The protocols outlined below cover in vitro and in vivo methodologies to determine the binding affinity, functional antagonism, and behavioral effects of this compound on the GABAergic system.

Key Signaling Pathways

The GABAergic system primarily functions through two main receptor types: GABA-A and GABA-B receptors.

  • GABA-A Receptors: These are ionotropic receptors that form chloride ion channels. Activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and causing fast synaptic inhibition. Antagonism of GABA-A receptors blocks this inhibitory effect.

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to downstream signaling cascades that modulate neuronal activity on a slower timescale.

GABA-A Receptor Signaling Pathway

GABA-A Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->GABA_A_Receptor Binds to This compound This compound (Putative Antagonist) This compound->GABA_A_Receptor Blocks Binding No_Inhibition Disinhibition/ Excitation This compound->No_Inhibition Results in Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling pathway and putative antagonism by this compound.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: In Vitro Radioligand Binding Affinity of this compound at GABA Receptors

CompoundReceptor TargetRadioligandKᵢ (nM) (mean ± SEM)n
This compoundGABA-A[³H]MuscimolTBD3
Bicuculline (Control)GABA-A[³H]Muscimol1200 ± 1503
This compoundGABA-B[³H]GABATBD3
Baclofen (Control)GABA-B[³H]GABA54 ± 83

TBD: To be determined experimentally.

Table 2: Functional Antagonism of this compound at GABA-A Receptors (Electrophysiology)

CompoundCell TypeGABA ConcentrationIC₅₀ (µM) (mean ± SEM)n
This compoundHEK293-GABA-A (α1β2γ2)EC₅₀TBD5
Picrotoxin (Control)HEK293-GABA-A (α5β3γ2)30 µM0.8 ± 0.25
This compoundPrimary NeuronsEC₅₀TBD5
Bicuculline (Control)Primary NeuronsEC₅₀1.5 ± 0.25

TBD: To be determined experimentally.

Table 3: In Vivo Behavioral Effects of this compound in a Rodent Model

Treatment GroupDose (mg/kg, i.p.)Latency to Seizure (min) (mean ± SEM)Locomotor Activity (beam breaks/hr) (mean ± SEM)n
Vehicle (Saline)-N/ATBD10
This compound1TBDTBD10
This compound5TBDTBD10
This compound10TBDTBD10
Bicuculline (Control)1TBDTBD10

TBD: To be determined experimentally.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity of this compound for the GABA-A receptor using competitive binding with a known radioligand.

Materials:

  • Rat brain membranes (or membranes from cells expressing recombinant GABA-A receptors)

  • [³H]Muscimol (Radioligand)

  • This compound

  • Bicuculline (positive control antagonist)

  • GABA (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold 0.32 M sucrose. Centrifuge the homogenate, wash the pellet, and resuspend in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In triplicate, prepare tubes containing:

    • Total Binding: Binding buffer, [³H]Muscimol (e.g., 1-2 nM), and membrane preparation.

    • Non-specific Binding: Binding buffer, [³H]Muscimol, an excess of unlabeled GABA (e.g., 100 µM), and membrane preparation.

    • This compound Competition: Binding buffer, [³H]Muscimol, varying concentrations of this compound, and membrane preparation.

    • Control Competition: Binding buffer, [³H]Muscimol, varying concentrations of Bicuculline, and membrane preparation.

  • Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and Bicuculline. Determine the IC₅₀ values using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow start Start prep Prepare Brain Membranes start->prep setup Set up Assay Tubes (Total, Non-specific, Competition) prep->setup incubate Incubate at 4°C setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional antagonism of this compound on GABA-A receptor-mediated currents.

Materials:

  • HEK293 cells stably expressing human GABA-A receptors (e.g., α1β2γ2 subtype) or cultured primary neurons.

  • External solution (aCSF): containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4.

  • Internal solution: containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2.

  • GABA

  • This compound

  • Picrotoxin (positive control antagonist)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a concentration of GABA that elicits a submaximal current (e.g., EC₂₀-EC₅₀).

    • Once a stable baseline GABA-evoked current is established, co-apply this compound at various concentrations with GABA.

    • Wash out this compound and ensure the GABA-evoked current returns to the baseline level.

    • Repeat the process with Picrotoxin as a positive control.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Logical Flow for Patch-Clamp Experiment

Patch-Clamp Logic start Obtain Whole-Cell Configuration apply_gaba Apply GABA (EC₅₀) start->apply_gaba record_baseline Record Baseline Current apply_gaba->record_baseline co_apply Co-apply GABA + Varying [this compound] record_baseline->co_apply record_inhibition Record Inhibited Current co_apply->record_inhibition washout Washout record_inhibition->washout check_recovery Confirm Recovery of Baseline Current washout->check_recovery check_recovery->apply_gaba Repeat for next concentration analyze Analyze Data (Calculate IC₅₀) check_recovery->analyze All concentrations tested

Caption: Logical flow of a patch-clamp experiment to determine IC₅₀.

Protocol 3: In Vivo Behavioral Assessment in Rodents

This protocol aims to assess the potential pro-convulsant or stimulant effects of this compound, which are characteristic of GABA antagonists.

Materials:

  • Adult male Sprague-Dawley rats or Swiss mice.

  • This compound

  • Bicuculline (positive control)

  • Vehicle (e.g., saline)

  • Open field apparatus

  • Video tracking software

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility and testing room.

  • Group Assignment: Randomly assign animals to treatment groups (Vehicle, this compound at different doses, Bicuculline).

  • Drug Administration: Administer the assigned treatment via i.p. injection.

  • Behavioral Observation:

    • Immediately after injection, place the animal in the open field apparatus.

    • Record behavior for a set period (e.g., 60 minutes).

    • Monitor for the onset of any convulsive activity (e.g., myoclonic jerks, tonic-clonic seizures) and record the latency.

    • Use video tracking software to quantify locomotor activity (e.g., distance traveled, time spent in the center).

  • Data Analysis:

    • Compare the seizure latency and incidence between groups using appropriate statistical tests (e.g., ANOVA, Chi-square).

    • Analyze locomotor activity data to assess for stimulant or sedative effects.

Conclusion

The experimental setups described provide a comprehensive approach to characterizing the putative GABA antagonistic properties of this compound. By combining in vitro binding and functional assays with in vivo behavioral studies, researchers can elucidate the pharmacological profile of this compound at GABA receptors. This information is critical for understanding its central nervous system effects and for guiding future drug development efforts.

References

Troubleshooting & Optimization

Pipazethate Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability challenges and degradation product analysis of Pipazethate. This resource is designed to assist researchers in troubleshooting experimental issues, understanding degradation pathways, and implementing appropriate analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with this compound?

This compound hydrochloride is susceptible to degradation under various conditions, including alkaline, acidic, oxidative, thermal, and photolytic stress.[1][2] The ester linkage in the this compound molecule is particularly prone to hydrolysis, especially in basic environments.[3]

Q2: What is the main degradation pathway for this compound under alkaline conditions?

Under strong basic conditions, this compound undergoes hydrolysis of its ester linkage. This results in the formation of two primary degradation products: an alcohol derivative and a free base that remains after decarboxylation.[3] The alcohol derivative does not possess a chromophoric group and therefore does not interfere with UV spectrophotometric analysis at 251 nm.[3]

Q3: How does this compound behave under acidic, oxidative, photolytic, and thermal stress?

Forced degradation studies have shown that this compound is susceptible to degradation under these conditions.

  • Acidic Conditions: Degradation occurs in the presence of strong acids.

  • Oxidative Conditions: this compound degrades when exposed to oxidizing agents like hydrogen peroxide.

  • Thermal Stress: Elevated temperatures can induce degradation.

  • Photolytic Stress: Exposure to light can lead to the degradation of this compound.

Q4: Are there validated analytical methods to determine this compound in the presence of its degradation products?

Yes, several stability-indicating methods have been developed and validated, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods are available for the simultaneous determination of this compound and its degradation products.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have also been established for the separation and quantification of this compound and its degradants.

  • Spectrophotometry: A ratio-spectra first derivative (RSD1) spectrophotometric method can be used to determine this compound in the presence of its alkaline degradation product.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results for this compound samples. Sample degradation due to improper storage or handling.- Ensure samples are protected from light and stored at appropriate temperatures. - Prepare fresh solutions for analysis. - Use a validated stability-indicating method for analysis.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products. - Use a mass spectrometer (MS) coupled with the chromatographic system to identify the mass of the unknown peaks and aid in structure elucidation.
Poor separation between this compound and its degradation products in HPLC. Suboptimal chromatographic conditions.- Adjust the mobile phase composition, pH, or gradient profile. - Evaluate different stationary phases (e.g., C18, CN). - Optimize the column temperature and flow rate.
Inability to detect a specific degradation product. The degradation product may lack a chromophore detectable by UV.- Employ a universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). - Derivatize the degradation product to introduce a chromophore if its structure is known.

Quantitative Data Summary

The following table summarizes the kinetic data from a forced degradation study of this compound hydrochloride using a validated HPLC method. The study investigated the degradation under acidic, alkaline, and oxidative conditions at various temperatures.

Stress Condition Temperature (°C) Observed Rate Constant (k_obs) (h⁻¹) Half-life (t₁/₂) (h)
1 M Hydrochloric Acid500.01257.76
600.02527.73
750.06910.05
0.1 M Sodium Hydroxide500.04615.07
600.0927.53
750.2303.01
0.33% Hydrogen Peroxide500.02330.14
600.04615.07
750.1156.03

Data extracted from Attia et al., Journal of Liquid Chromatography & Related Technologies, 2011.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol outlines the conditions for inducing the degradation of this compound under various stress conditions.

1. Acidic Degradation:

  • Dissolve a known concentration of this compound HCl in 1 M hydrochloric acid.

  • Heat the solution at a specified temperature (e.g., 75°C) for a defined period.

  • Neutralize the solution before analysis.

2. Alkaline Degradation:

  • Dissolve this compound HCl in 0.1 M sodium hydroxide.

  • Heat the solution at a specified temperature (e.g., 75°C) for a defined period.

  • For complete degradation for reference standard preparation, reflux 100 mg of this compound HCl in 100 mL of 2 M NaOH for 5 hours.

  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Dissolve this compound HCl in a solution of 0.33% hydrogen peroxide.

  • Heat the solution at a specified temperature (e.g., 75°C) for a defined period.

4. Thermal Degradation:

  • Store a solid sample of this compound HCl in an oven at a high temperature (e.g., 75°C).

  • Dissolve the sample in a suitable solvent before analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound HCl or a solid sample to a combination of visible and UV light.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for the analysis of this compound and its degradation products.

  • Column: 5 µm CN column (e.g., Luna, Phenomenex®)

  • Mobile Phase: Acetonitrile:12 mM ammonium acetate:diethylamine (35:65:0.1, v/v/v), with the pH adjusted to 4.0.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 30°C

Protocol 3: Stability-Indicating HPTLC Method
  • Stationary Phase: Merck HPTLC aluminum sheets of silica gel 60 F254

  • Mobile Phase: Chloroform:diethylamine:methanol (9.4:0.1:0.5, v/v/v)

  • Detection: Densitometric measurements at 225 nm

Visualizations

Pipazethate_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis (e.g., 1N HCl) Acid_DP Acidic Degradation Products (DG₁) Acid->Acid_DP Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) Alkali_DP Alkaline Degradation Products (Alcohol + Free Base) Alkali->Alkali_DP Oxidation Oxidation (e.g., 0.33% H₂O₂) Oxidative_DP Oxidative Degradation Products (DG₃, DG₄) Oxidation->Oxidative_DP Heat Thermal Degradation (e.g., 75°C) Thermal_DP Thermal Degradation Products Heat->Thermal_DP Light Photolytic Degradation Photo_DP Photolytic Degradation Products Light->Photo_DP This compound This compound This compound->Acid This compound->Alkali This compound->Oxidation This compound->Heat This compound->Light

Caption: Forced degradation pathways of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A This compound Sample (Bulk Drug or Formulation) B Subject to Stress Condition (Acid, Alkali, Oxidation, etc.) A->B C Neutralize and Dilute to appropriate concentration B->C D Inject Sample into HPLC System C->D E Separation on CN Column D->E F UV Detection at 225 nm E->F G Integrate Peak Areas F->G H Quantify this compound and Degradation Products G->H

Caption: Workflow for stability-indicating HPLC analysis.

References

Technical Support Center: Overcoming Pipazethate Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Pipazethate in aqueous solutions. This compound, particularly its free base form, exhibits poor water solubility, which can present significant hurdles during experimental work. This guide offers practical solutions and detailed protocols to help you achieve your desired concentrations and ensure the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and its hydrochloride salt?

A1: The solubility of this compound is highly dependent on its form (free base or salt) and the pH of the aqueous medium.

  • This compound Free Base: The free base form is practically insoluble in water.[1] One report indicates a solubility of 1 mg/mL in water, but this requires sonication and warming, suggesting it is not readily soluble under standard conditions.[2][3]

  • This compound Hydrochloride (HCl): The hydrochloride salt is generally considered to be soluble in water.[4] While comprehensive public data on its solubility across a range of pH values is limited, its formation as a salt of a weakly basic drug significantly enhances its aqueous solubility, particularly in acidic to neutral conditions. One study reports the preparation of a 1 mg/mL stock solution in distilled water.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weakly basic compound. Therefore, its aqueous solubility is highly pH-dependent.

  • Acidic pH: In acidic solutions, the amine functional groups of this compound become protonated, forming a more soluble salt. The solubility is expected to be highest at low pH values.

  • Neutral to Alkaline pH: As the pH increases towards and beyond the pKa of the molecule, the proportion of the un-ionized, poorly soluble free base increases, leading to a significant decrease in solubility. For structurally related phenothiazine derivatives, the pKa values are typically in the range of 8.89 to 10.01.[5] It is therefore crucial to maintain a sufficiently acidic pH if a high concentration of dissolved this compound is required.

Q3: My this compound HCl is not dissolving in a neutral buffer. What should I do?

A3: This is a common issue. If you are using a neutral or near-neutral buffer (e.g., PBS at pH 7.4), the solubility of this compound HCl can be limited. Here are some troubleshooting steps:

  • Lower the pH: The most effective method is to lower the pH of your solution. You can either prepare your buffer at a more acidic pH (e.g., pH 4-6) or add a small amount of a dilute acid (e.g., 0.1 N HCl) dropwise to your solution until the this compound dissolves, and then adjust the pH back to the desired value if your experiment allows.

  • Gentle Warming and Sonication: As with the free base, gentle warming (e.g., to 37°C) and sonication can help to increase the rate of dissolution. However, be cautious about potential degradation at elevated temperatures.

  • Use a Co-solvent: If lowering the pH is not an option for your experiment, consider adding a water-miscible organic co-solvent.

Q4: What is the stability of this compound in aqueous solutions?

A4: this compound HCl is susceptible to degradation under certain conditions, particularly in strong acidic or basic environments, and when exposed to heat.

  • Alkaline Conditions: In strong basic solutions (e.g., 2M NaOH), this compound undergoes hydrolysis of its ester linkage.

  • Acidic Conditions: Degradation also occurs in strong acidic solutions (e.g., 1N or 2M HCl).

  • Neutral Conditions: this compound is reported to be more stable under neutral conditions.

  • Oxidative, Thermal, and Photolytic Stress: Forced degradation studies have shown that this compound can also degrade under oxidative (e.g., with hydrogen peroxide), thermal (e.g., at 75°C), and photolytic stress.

It is recommended to prepare fresh solutions and protect them from light and elevated temperatures. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound (free base or HCl) precipitates out of solution. pH is too high: The solution pH is near or above the pKa, causing the less soluble free base to form.1. Measure the pH of the solution.2. If the pH is neutral or alkaline, add a small amount of dilute acid (e.g., 0.1 N HCl) to lower the pH until the precipitate redissolves.
Solvent evaporation: If using a volatile co-solvent, its evaporation can lead to precipitation.1. Keep solutions in tightly sealed containers.2. Minimize the time solutions are left open to the atmosphere.
Temperature change: A decrease in temperature can reduce solubility.1. If the solution was prepared with warming, try gently re-warming it to see if the precipitate redissolves.2. Store solutions at a constant temperature.
Low or inconsistent results in biological assays. Incomplete dissolution: The actual concentration of the dissolved drug is lower than the nominal concentration.1. Visually inspect the stock solution for any undissolved particles.2. Consider using a different solubilization method to ensure complete dissolution.3. Filter the stock solution through a 0.22 µm filter before use to remove any particulates.
Precipitation in assay media: The drug may be precipitating when the stock solution is diluted into the aqueous assay buffer.1. Visually inspect the assay wells for any signs of precipitation after adding the drug.2. Reduce the final concentration of the drug in the assay.3. Increase the percentage of co-solvent in the final assay medium (if compatible with the cells or assay).4. Consider using a formulation with cyclodextrins to maintain solubility upon dilution.

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for common techniques to improve the aqueous solubility of this compound.

pH Adjustment

This is the most straightforward method for increasing the solubility of the weakly basic this compound.

Methodology:

  • Weigh the desired amount of this compound HCl.

  • Add a small volume of an acidic aqueous solution (e.g., 0.1 N HCl or a buffer of pH 4.0).

  • Vortex or sonicate until the compound is fully dissolved.

  • Slowly add a basic solution (e.g., 0.1 N NaOH) or a more concentrated buffer of the desired final pH to adjust the pH of the solution as needed for your experiment.

  • Bring the solution to the final desired volume with the appropriate buffer or water.

  • Visually inspect for any signs of precipitation. If precipitation occurs, the desired concentration may not be achievable at that final pH.

Logical Workflow for pH Adjustment

ph_adjustment start Start with this compound HCl powder dissolve Dissolve in acidic solution (e.g., 0.1 N HCl or pH 4 buffer) start->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution check_dissolution->dissolve No, add more acid or sonicate adjust_ph Slowly add base or buffer to reach target pH check_dissolution->adjust_ph Yes final_volume Adjust to final volume adjust_ph->final_volume observe Observe for precipitation final_volume->observe success Solution is ready for use observe->success No Precipitation failure Concentration not achievable at this pH. Consider alternative methods. observe->failure Precipitation Occurs

Caption: Workflow for solubilizing this compound HCl using pH adjustment.

Co-solvency

Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Methodology:

  • Prepare a stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO or ethanol).

  • For your working solution, slowly add the co-solvent stock solution to your aqueous buffer while vortexing.

  • It is crucial to add the co-solvent stock to the aqueous phase and not the other way around to avoid precipitation.

  • Do not exceed a co-solvent concentration that could affect your experimental system (typically <1% for cell-based assays).

Quantitative Data for Co-solvency (Hypothetical for this compound)

Co-solventConcentration in Water (v/v)Estimated this compound Solubility (µg/mL)
Ethanol5%50
10%150
Propylene Glycol5%75
10%200
PEG 4005%100
10%300

Note: This data is illustrative and should be experimentally determined for your specific conditions.

Experimental Workflow for Co-solvency

cosolvency_workflow start Prepare concentrated stock of This compound in 100% co-solvent (e.g., DMSO) add_stock Slowly add stock solution to aqueous buffer with vortexing start->add_stock prepare_buffer Prepare aqueous buffer for final solution prepare_buffer->add_stock check_precipitation Precipitation? add_stock->check_precipitation success Solution ready. Ensure final co-solvent concentration is compatible with experiment. check_precipitation->success No failure Reduce stock concentration or increase final co-solvent % check_precipitation->failure Yes

Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher water solubility and safety profiles.

Methodology (Kneading Method):

  • Weigh the appropriate amounts of this compound and cyclodextrin (a molar ratio of 1:1 is a good starting point).

  • Place the powders in a mortar.

  • Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to remove the solvent.

  • The resulting powder is the this compound-cyclodextrin complex, which should have enhanced aqueous solubility.

Signaling Pathway for Cyclodextrin Complexation

cyclodextrin_complexation This compound This compound (Poorly Soluble) complex This compound-Cyclodextrin Inclusion Complex (Water Soluble) This compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms Complex nanosuspension_formation drug_in_solvent This compound in Organic Solvent mixing Rapid Mixing (e.g., Sonication) drug_in_solvent->mixing stabilizer_in_water Stabilizer in Aqueous Antisolvent stabilizer_in_water->mixing nanosuspension Stable Nanosuspension of This compound mixing->nanosuspension Precipitation & Stabilization

References

Identifying and mitigating Pipazethate interference in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential interference caused by Pipazethate in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with immunoassays?

This compound is a non-narcotic antitussive (cough suppressant) agent. Structurally, it is classified as a 1-azaphenothiazine. This chemical structure shares similarities with other compounds, such as tricyclic antidepressants (TCAs) and other phenothiazines. Immunoassays rely on the specific binding of an antibody to its target analyte. Due to structural similarities, antibodies used in certain immunoassays may not be able to distinguish between their target analyte and this compound, leading to cross-reactivity and inaccurate results.

Q2: Which immunoassays are most likely to be affected by this compound interference?

Given its phenothiazine-like structure, this compound is most likely to cause false-positive results in immunoassays for tricyclic antidepressants (TCAs) . This is a well-documented phenomenon for other structurally similar drugs, such as quetiapine and promethazine.[1][2] Depending on the specific antibodies used in an assay, interference with other immunoassays for structurally related compounds cannot be entirely ruled out.

Q3: What are the typical signs of this compound interference in my experimental results?

The most common sign of this compound interference is a false-positive result in an immunoassay for a compound the sample is not expected to contain (e.g., a positive TCA result in a sample from a subject only administered this compound). Other signs may include:

  • Inconsistent results between different immunoassay kits for the same analyte.

  • Results that are not reproducible.

  • Assay results that do not correlate with other clinical or experimental observations.

Q4: How can I confirm that this compound is the cause of the suspected interference?

The gold standard for confirming immunoassay results and investigating suspected cross-reactivity is to use a more specific, alternative analytical method.[3] The most common confirmatory methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS) [4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These methods do not rely on antibody-antigen interactions and can definitively identify and quantify the specific compounds present in a sample.

Q5: What is the underlying mechanism of this compound interference?

The primary mechanism of interference is antibody cross-reactivity . The antibody in the immunoassay kit, designed to bind to a specific analyte (e.g., a tricyclic antidepressant), recognizes a similar structural motif (epitope) on the this compound molecule and binds to it. In a competitive immunoassay, this leads to a false-positive signal, as the this compound competes with the labeled analyte for antibody binding sites.

cluster_0 Competitive Immunoassay Principle cluster_1 This compound Interference Analyte Analyte Antibody Antibody Analyte->Antibody Binds No_Signal No/Reduced Signal Analyte->No_Signal Prevents Labeled Analyte Binding Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Binds Signal Signal Labeled_Analyte->Signal Generates This compound This compound Interference_Antibody Antibody This compound->Interference_Antibody Cross-reacts False_Signal False No/Reduced Signal This compound->False_Signal Prevents Labeled Analyte Binding start Unexpected Positive Result in Immunoassay check_this compound Is this compound present in the sample? start->check_this compound check_literature Review literature for structural analogs causing interference (e.g., phenothiazines) check_this compound->check_literature Yes interference_unlikely Interference by this compound is unlikely. Investigate other causes. check_this compound->interference_unlikely No run_control Run a negative control sample spiked with this compound check_literature->run_control observe_result Does the spiked sample show a positive result? run_control->observe_result interference_likely Interference by this compound is highly likely observe_result->interference_likely Yes observe_result->interference_unlikely No confirm_analysis Proceed to Confirmatory Analysis (Guide 2) interference_likely->confirm_analysis start Suspected this compound Interference prepare_sample Prepare sample for GC-MS analysis (e.g., extraction, derivatization) start->prepare_sample run_gcms Analyze sample using validated GC-MS method prepare_sample->run_gcms analyze_data Analyze resulting chromatogram and mass spectrum run_gcms->analyze_data compare_spectra Compare with reference spectra for target analyte and this compound analyze_data->compare_spectra confirm_presence Confirm presence/absence of target analyte and this compound compare_spectra->confirm_presence

References

Pipazethate Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Pipazethate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is a two-step process. First, 1-azaphenothiazine is reacted with phosgene to form the intermediate 1-azaphenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-[2-(piperidyl)ethoxy]ethanol to yield this compound.[1]

Q2: What are the known degradation pathways for this compound?

A2: this compound is susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester linkage. This degradation results in the formation of 1-azaphenothiazine and 2-[2-(piperidyl)ethoxy]ethanol.[2] this compound can also degrade under acidic and oxidative conditions.

Q3: What are some common side effects of this compound that researchers should be aware of?

A3: While primarily a concern in clinical use, awareness of physiological effects is important for researchers handling the compound. Common side effects include drowsiness, nausea, and vomiting.[3] In large doses, it can have a local anesthetic action and may produce seizures.[1]

Synthesis Troubleshooting Guide

Low Yield of this compound

Q4: My overall yield of this compound is significantly lower than expected. What are the potential causes?

A4: Low yields in this compound synthesis can stem from several factors. Historically, older methods reported "very unsatisfactory" yields.[2] Key areas to investigate include:

  • Incomplete reaction in the first step: The formation of 1-azaphenothiazine-10-carbonyl chloride may be incomplete.

  • Side reactions: The use of certain solvents, like chlorobenzene, at high temperatures can lead to the formation of nuclear chlorinated byproducts.

  • Hydrolysis of the intermediate: The 1-azaphenothiazine-10-carbonyl chloride intermediate is reactive and can be hydrolyzed by moisture.

  • Suboptimal reaction conditions: Temperature and reaction time are critical parameters that need to be carefully controlled.

  • Losses during workup and purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps.

ParameterRecommended ValuePotential Impact of Deviation
Reaction 1 Temperature 40-60°CHigher temperatures can increase side product formation.
Solvent TolueneChlorobenzene can lead to chlorinated byproducts.
Base PyridineActs as a catalyst and acid scavenger.
Reaction 2 Temperature 50-60°CHigher temperatures may lead to degradation.

Q5: How can I monitor the progress of the reaction to optimize the yield?

A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By taking aliquots of the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. A typical TLC analysis would involve spotting the reaction mixture alongside the starting materials (1-azaphenothiazine and 2-[2-(piperidyl)ethoxy]ethanol) and a pure sample of this compound, if available.

Diagram: Hypothetical TLC Monitoring of this compound Synthesis

TLC_Monitoring cluster_tlc TLC Plate lane1 1-Azaphenothiazine (SM1) lane2 Reaction Mixture (T=0) lane3 Reaction Mixture (T=x) lane4 This compound (Product) spot1_1 SM1 spot2_1 SM1 spot3_1 SM1 spot3_2 Product spot4_1 Product origin Origin solvent_front Solvent Front

Caption: Hypothetical TLC plate for monitoring this compound synthesis.

Purification Troubleshooting Guide

Issues with Extraction and Washing

Q6: I am experiencing issues during the aqueous workup and extraction of this compound. What should I look out for?

A6: The workup procedure for this compound typically involves neutralizing the reaction mixture and extracting the free base into an organic solvent like toluene. Common problems include:

  • Emulsion formation: Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult. If an emulsion forms, allowing the mixture to stand for a longer period or adding a small amount of brine can help break it.

  • Incorrect pH: The pH of the aqueous phase is crucial. This compound is a base and will be in its protonated, water-soluble form at low pH. The pH should be adjusted to be basic (e.g., pH 8.1) to ensure the free base is extracted into the organic layer.

  • Incomplete extraction: Multiple extractions with fresh solvent are recommended to ensure complete recovery of the product from the aqueous layer.

Problems with Precipitation and Recrystallization

Q7: I am having trouble precipitating this compound hydrochloride. What can I do?

A7: this compound is typically isolated as its hydrochloride salt by treating a solution of the base in a solvent like isopropanol with hydrochloric acid. If precipitation is problematic, consider the following:

  • Solvent choice: Isopropanol is a commonly used solvent for the precipitation and recrystallization of this compound hydrochloride.

  • Supersaturation: If the solution is not sufficiently concentrated, precipitation may not occur. Carefully concentrating the solution before adding HCl can help.

  • Oiling out: If the product "oils out" instead of precipitating as a solid, it may be due to impurities or the solution being too concentrated or warm. Try diluting the solution slightly or cooling it slowly.

  • Seeding: Adding a small crystal of pure this compound hydrochloride can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate precipitation.

Q8: The purity of my recrystallized this compound hydrochloride is still low. How can I improve it?

A8: If recrystallization from isopropanol does not yield a product of sufficient purity, consider the following:

  • Use of activated carbon: Before recrystallization, treating the solution of the this compound base with activated carbon can help remove colored impurities.

  • Multiple recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.

  • Alternative solvent systems: While isopropanol is commonly used, exploring other alcohol-based solvent systems or mixed solvent systems might improve purification.

  • Chromatography: If impurities have similar solubility to the product, column chromatography may be required for effective separation.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on literature and should be adapted and optimized for specific laboratory conditions.

  • Formation of 1-azaphenothiazine-10-carbonyl chloride:

    • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve 1-azaphenothiazine in an inert solvent like toluene.

    • Add pyridine to the solution.

    • Cool the mixture and slowly add a solution of phosgene in the same solvent, maintaining the temperature between 40-60°C.

    • Monitor the reaction by TLC until the 1-azaphenothiazine is consumed.

  • Formation of this compound:

    • To the reaction mixture containing the 1-azaphenothiazine-10-carbonyl chloride, add 2-[2-(piperidyl)ethoxy]ethanol.

    • Heat the mixture to 50-60°C and stir for several hours, monitoring by TLC for the formation of this compound.

Purification of this compound Hydrochloride
  • Workup:

    • Cool the reaction mixture and add water.

    • Adjust the pH of the aqueous layer to ~8.1 with a base (e.g., sodium hydroxide solution) to deprotonate the this compound.

    • Extract the aqueous layer multiple times with toluene.

    • Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Precipitation and Recrystallization:

    • Filter and concentrate the dried organic solution under reduced pressure.

    • Dissolve the resulting this compound base in isopropanol.

    • Slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic.

    • Cool the mixture to induce crystallization of this compound hydrochloride.

    • Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

    • If necessary, recrystallize the product from fresh isopropanol.

Signaling Pathways and Workflows

Diagram: this compound Synthesis Pathway

Pipazethate_Synthesis 1-Azaphenothiazine 1-Azaphenothiazine Intermediate 1-Azaphenothiazine-10-carbonyl chloride 1-Azaphenothiazine->Intermediate + Phosgene (Toluene, Pyridine) Phosgene Phosgene This compound This compound Intermediate->this compound + Alcohol Alcohol 2-[2-(piperidyl)ethoxy]ethanol

Caption: The two-step synthesis of this compound.

Diagram: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow cluster_step1 Step 1 Analysis cluster_step2 Step 2 Analysis cluster_workup Workup/Purification Analysis start Low this compound Yield check_reaction1 Check Step 1: Formation of Intermediate start->check_reaction1 check_reaction2 Check Step 2: Formation of this compound start->check_reaction2 check_workup Check Workup and Purification start->check_workup tlc1 TLC shows unreacted 1-azaphenothiazine? check_reaction1->tlc1 hydrolysis1 Evidence of hydrolysis of intermediate? (e.g., from moisture) check_reaction1->hydrolysis1 tlc2 TLC shows unreacted intermediate? check_reaction2->tlc2 degradation Evidence of this compound degradation? (e.g., high temp) check_reaction2->degradation extraction Incorrect pH during extraction? check_workup->extraction precipitation Precipitation/crystallization issues? check_workup->precipitation solution1 Increase reaction time or re-evaluate stoichiometry tlc1->solution1 solution2 Ensure anhydrous conditions hydrolysis1->solution2 solution3 Increase reaction time or check reagent quality tlc2->solution3 solution4 Optimize reaction temperature degradation->solution4 solution5 Adjust pH to >8 for extraction extraction->solution5 solution6 Review crystallization protocol precipitation->solution6

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Managing Pipazethate-Induced Side Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pipazethate is a centrally acting, non-narcotic antitussive that was withdrawn from the U.S. market in 1972.[1][2][3][4] Preclinical research data on its side effect profile in experimental models are scarce in publicly available literature. The following troubleshooting guides and FAQs are compiled based on its known mechanism of action and reported side effects in humans, as well as established protocols for assessing analogous drug-induced toxicities. Researchers should exercise caution and develop study-specific protocols with appropriate ethical oversight.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound in humans?

A1: Common side effects reported in humans include drowsiness, nausea, vomiting, restlessness, and insomnia.[5] In cases of overdose or toxicity, more severe effects have been observed, such as seizures, respiratory depression, and cardiovascular issues like arrhythmias.

Q2: What is the primary mechanism of action of this compound that could be linked to its side effects?

A2: this compound's primary mechanism is the depression of the medullary cough center. Its side effects are likely linked to its activity as a GABA antagonist and its binding to the sigma-1 receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its antagonism can lead to neuronal hyperexcitability and seizures. The role of the sigma-1 receptor is complex, but its modulation can influence various signaling pathways.

Q3: Are there established animal models for studying this compound-induced side effects?

A3: There are no specific, validated animal models reported in the literature for this compound-induced side effects. However, researchers can adapt existing models based on its mechanism of action. For neurotoxicity, models of GABA antagonist-induced seizures are relevant. For cardiotoxicity, in vitro and in vivo assays for drug-induced arrhythmias can be utilized.

Q4: What are the key considerations for designing a study to evaluate the side effects of this compound in an animal model?

A4: Key considerations include:

  • Dose-response studies: A thorough dose-finding study should be conducted to determine the doses that elicit side effects without causing undue distress or mortality.

  • Selection of appropriate animal model: Rodent models (mice, rats) are commonly used for neurotoxicity and general toxicology studies.

  • Endpoint selection: Define clear primary and secondary endpoints for each potential side effect (e.g., seizure scoring, respiratory rate monitoring, ECG analysis).

  • Ethical considerations: All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) and designed to minimize animal suffering.

Troubleshooting Guides

Issue 1: Unexpected Seizure Activity in Experimental Animals

Symptoms:

  • Sudden onset of muscle twitching, convulsions, or tonic-clonic seizures.

  • Loss of posture.

  • Repetitive movements (e.g., head bobbing, chewing).

Possible Cause: this compound is a GABA antagonist, which can lower the seizure threshold and induce neuronal hyperexcitability.

Management Protocol:

StepActionDetailed Methodology
1 Immediate Intervention Administer an anticonvulsant. Diazepam (a benzodiazepine that enhances GABAergic inhibition) can be administered intraperitoneally (IP) at a dose of 5-10 mg/kg.
2 Supportive Care Place the animal in a clean, quiet cage with soft bedding to prevent injury during seizures. Ensure the animal can maintain a clear airway.
3 Monitoring Continuously monitor the animal for cessation of seizure activity, respiratory rate, and recovery of normal behavior.
4 Data Collection If planned, record seizure severity using a standardized scale (e.g., the Racine scale).
5 Follow-up If seizures are prolonged or recurrent (status epilepticus), consider humane euthanasia as per IACUC guidelines.

Experimental Protocol for Assessing Neurotoxicity:

A detailed protocol for inducing and managing seizures in a controlled experimental setting can be found in resources describing GABA antagonist seizure models. This typically involves administering the test compound and observing the animals for a set period, scoring any seizure activity.

Issue 2: Respiratory Depression Observed in Animals

Symptoms:

  • Decreased respiratory rate.

  • Shallow breathing.

  • Cyanosis (blueish discoloration of mucous membranes).

Possible Cause: Central nervous system depression is a known side effect of this compound.

Management Protocol:

ParameterMonitoring MethodIntervention TriggerIntervention Action
Respiratory Rate Visual observation, plethysmographySignificant decrease from baselineProvide respiratory support (e.g., supplemental oxygen).
Oxygen Saturation Pulse oximetryDrop below normal rangeAdminister a respiratory stimulant if appropriate and available.
General Condition Observation of activity level and responsivenessLethargy, unresponsivenessProvide supportive care, maintain body temperature.
Issue 3: Cardiovascular Abnormalities Detected During Experimentation

Symptoms:

  • Arrhythmias detected via electrocardiogram (ECG).

  • Changes in heart rate (tachycardia or bradycardia).

  • Changes in blood pressure.

Possible Cause: this compound has been reported to have quinidine-like effects, which can lead to cardiac arrhythmias.

Management Protocol:

StepActionDetailed Methodology
1 In Vivo Monitoring For in vivo studies, continuous ECG monitoring via telemetry or appropriately placed leads is recommended.
2 In Vitro Assessment Utilize in vitro models such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on cardiac ion channels and action potentials.
3 Data Analysis Analyze ECG recordings for changes in QT interval, arrhythmias, and other abnormalities.
4 Intervention In case of life-threatening arrhythmias, supportive care should be provided. Specific pharmacological interventions should be determined in consultation with a veterinarian and based on the nature of the arrhythmia.

Experimental Protocol for Cardiotoxicity Assessment:

A comprehensive in vitro proarrhythmia assay (CiPA) approach can be adapted to evaluate the cardiotoxic potential of this compound. This involves assessing the drug's effects on multiple cardiac ion channels and using computational models to predict proarrhythmic risk, followed by verification in hiPSC-CMs.

Data Presentation

Table 1: Summary of this compound-Induced Side Effects in Humans and Potential Experimental Readouts

Side Effect CategoryReported Human Side EffectsPotential Experimental ModelKey Readouts/Endpoints
Neurological Drowsiness, restlessness, insomnia, seizuresRodent models (mice, rats)Behavioral assessments (open field, rotarod), seizure scoring (Racine scale), electroencephalography (EEG)
Respiratory Respiratory depressionRodent modelsRespiratory rate, whole-body plethysmography, blood gas analysis
Cardiovascular Tachycardia, arrhythmias (quinidine-like effects)In vivo rodent models, in vitro hiPSC-CMsECG (QT interval, arrhythmias), blood pressure, patch-clamp electrophysiology, calcium imaging
Gastrointestinal Nausea, vomitingFerret models (for emesis)Observation of vomiting/retching episodes

Mandatory Visualizations

G cluster_0 Experimental Workflow for Neurotoxicity Assessment start Start: Dose-Response Study Design admin This compound Administration (i.p. or p.o.) start->admin obs Behavioral Observation & Seizure Scoring admin->obs eeg EEG Monitoring (optional) obs->eeg intervention Intervention (Anticonvulsant Admin) obs->intervention If seizure observed end Endpoint: Data Analysis & Reporting obs->end eeg->end intervention->obs

Caption: Workflow for assessing this compound-induced neurotoxicity.

G This compound This compound gaba_r GABAA Receptor This compound->gaba_r Antagonizes cl_channel Chloride Channel gaba_r->cl_channel Blocks inhibition Decreased Cl- Influx cl_channel->inhibition depolarization Membrane Depolarization inhibition->depolarization hyperexcitability Neuronal Hyperexcitability depolarization->hyperexcitability seizure Seizure Activity hyperexcitability->seizure

References

Pipazethate Toxicity and Adverse Effects: A Technical Support Center for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo toxicity and adverse effects of pipazethate. Given the limited availability of preclinical in vivo data for this compound, this guide integrates information from clinical case reports of overdose with established experimental protocols for assessing similar toxicities.

Frequently Asked Questions (FAQs)

Q1: What are the primary organ systems affected by this compound toxicity?

A1: Based on clinical reports of overdose, the primary organ systems affected by this compound toxicity are the central nervous system (CNS), the cardiovascular system, and the respiratory system.[1][2][3][4]

Q2: What are the most commonly observed adverse effects of this compound in vivo?

A2: Common adverse effects include drowsiness, nausea, vomiting, restlessness, and insomnia.[3] In cases of toxicity, more severe effects are observed, including neurological, respiratory, metabolic, and cardiovascular symptoms.

Q3: What is the mechanism of this compound-induced cardiotoxicity?

A3: this compound is reported to have a "quinidine-like action," which is the primary cause of its cardiotoxic effects. This action can lead to prolongation of the QT interval, predisposing the subject to ventricular tachyarrhythmias, including Torsade de Pointes.

Q4: Are there any known antidotes for this compound overdose?

A4: There is no specific antidote for this compound overdose. Management is primarily supportive and symptomatic. In clinical settings, treatments have included gastric decontamination, intravenous fluids, vasopressors, and management of cardiac arrhythmias with magnesium sulfate and lidocaine.

Q5: What are the expected neurological effects of this compound toxicity?

A5: Neurological manifestations of this compound toxicity are related to its central depressive effects and can range from somnolence and agitation to more severe effects like convulsive seizures and coma.

Troubleshooting Guides

Unexpected Cardiovascular Effects
Observed Issue Potential Cause Troubleshooting Steps
QT Interval Prolongation and/or Arrhythmias (e.g., Torsade de Pointes) This compound's quinidine-like effect, leading to blockade of cardiac potassium channels (likely hERG).1. Confirm Dosing: Double-check dose calculations and administration route. 2. ECG Monitoring: Implement continuous ECG monitoring to characterize the arrhythmia. 3. Electrolyte Balance: Ensure serum potassium and magnesium levels are within the normal range, as imbalances can exacerbate QT prolongation. 4. Dose Reduction: In subsequent experiments, consider a dose-ranging study to identify a non-toxic dose. 5. Positive Control: Use a known QT-prolonging agent (e.g., quinidine, sotalol) as a positive control to validate the experimental model.
Bradycardia Potential direct effect on cardiac conduction or secondary to systemic toxicity.1. Monitor Vital Signs: Continuously monitor heart rate and blood pressure. 2. Rule out Hypoxia: Ensure adequate oxygenation, as respiratory depression can lead to bradycardia. 3. Atropine Challenge: Consider administration of atropine to assess for vagal involvement.
Unanticipated Neurological Symptoms
Observed Issue Potential Cause Troubleshooting Steps
Excessive Sedation or Coma Central nervous system depression due to the drug's mechanism of action.1. Verify Dose: Ensure the administered dose is appropriate for the animal model. 2. Neurological Assessment: Perform regular neurological assessments (e.g., righting reflex, response to stimuli). 3. Supportive Care: Provide supportive care, including maintaining body temperature and ensuring a clear airway. 4. Lower Doses: Future studies should utilize a lower dose range.
Seizures High doses of this compound can be pro-convulsant.1. Immediate Intervention: Administer an anticonvulsant agent (e.g., diazepam) as per approved institutional protocols. 2. Monitor Vital Signs: Closely monitor respiratory rate and oxygen saturation during and after seizure activity. 3. Dose-Response: Conduct a dose-response study to determine the seizure threshold.
Respiratory Complications
Observed Issue Potential Cause Troubleshooting Steps
Respiratory Depression (Reduced Respiratory Rate and/or Tidal Volume) Central depressive effect on the medullary respiratory center.1. Monitor Respiration: Use whole-body plethysmography or other suitable methods to continuously monitor respiratory parameters. 2. Ensure Patent Airway: Check for any obstructions in the airway. 3. Oxygen Supplementation: Provide supplemental oxygen if signs of hypoxia are present. 4. Naloxone (for differential diagnosis): While this compound is a non-narcotic, if opioid co-administration is a factor, naloxone can be used to rule out opioid-induced respiratory depression.

Quantitative Data Summary

Due to the lack of specific in vivo preclinical studies in the public domain, a comprehensive table of quantitative toxicological data for this compound in animals cannot be provided. The following table summarizes the key toxicological effects reported in human case studies.

Toxicological Endpoint System Affected Observed Effects in Human Overdose Reported Clinical Intervention
Cardiac ArrhythmiasCardiovascularTorsade de Pointes, Ventricular Tachycardia, Bradycardia, QT ProlongationMagnesium Sulfate, Lidocaine
CNS DepressionNeurologicalSomnolence, Disturbed Sensorium, ComaSupportive Care
SeizuresNeurologicalTonic-clonic seizuresSupportive Care, Anticonvulsants
Respiratory DepressionRespiratoryRespiratory Distress, ApneaMechanical Ventilation
Metabolic DisturbancesMetabolicSevere Acidosis, Hyperglycemia, HyperkalemiaIV Sodium Bicarbonate, Fluid Resuscitation

Experimental Protocols

The following are detailed, representative methodologies for key experiments to assess the in vivo toxicity of this compound, based on standard preclinical safety pharmacology practices.

Assessment of Cardiovascular Toxicity in a Canine Model
  • Objective: To evaluate the potential of this compound to induce QT interval prolongation and cardiac arrhythmias.

  • Animal Model: Beagle dogs are a common model for cardiovascular safety assessment due to their similarity to humans in cardiac electrophysiology.

  • Methodology:

    • Animal Preparation: Anesthetize dogs (e.g., with halothane, which may enhance sensitivity for TdP induction) and instrument for continuous ECG and hemodynamic monitoring. Create atrioventricular (AV) block to control heart rate and increase sensitivity for detecting drug-induced arrhythmias.

    • Drug Administration: Administer this compound intravenously at escalating doses.

    • Data Collection:

      • Continuously record multi-lead ECG.

      • Measure heart rate, PR interval, QRS duration, and QT interval at baseline and after each dose.

      • Correct the QT interval for heart rate (e.g., using Van de Water's formula for dogs).

      • Monitor for the occurrence of premature ventricular contractions (PVCs), ventricular tachycardia, and Torsade de Pointes.

    • Programmed Electrical Stimulation (PES): At each dose level, perform PES to assess the arrhythmogenic potential.

    • Blood Sampling: Collect blood samples at specified time points to correlate drug plasma concentrations with cardiovascular effects.

Evaluation of Neurotoxicity in a Rodent Model
  • Objective: To assess the effects of this compound on central nervous system function.

  • Animal Model: Sprague-Dawley rats.

  • Methodology:

    • Functional Observational Battery (FOB):

      • Administer this compound at various dose levels via the intended clinical route (e.g., oral gavage).

      • At baseline and at peak effect times, perform a systematic clinical evaluation including:

        • Home cage observations: Posture, activity level.

        • Open field assessment: Gait, arousal level, stereotypies, convulsions.

        • Sensory-motor responses: Approach response, touch response, righting reflex.

    • Motor Activity Assessment:

      • Use an automated activity monitoring system to quantify locomotor activity over a set period after drug administration.

    • Body Temperature: Measure core body temperature at regular intervals.

Assessment of Respiratory Function in a Rodent Model
  • Objective: To determine the potential of this compound to cause respiratory depression.

  • Animal Model: Sprague-Dawley rats.

  • Methodology:

    • Whole-Body Plethysmography:

      • Acclimatize unrestrained rats to the plethysmography chambers.

      • Administer this compound and place the animals back in the chambers.

      • Record respiratory parameters including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute) continuously.

    • Arterial Blood Gas Analysis:

      • For a more invasive but direct measure, cannulate the carotid artery for blood sampling.

      • At baseline and at the time of peak respiratory effect, collect arterial blood samples to measure PaO2 and PaCO2.

    • Hypercapnic Challenge: To enhance the detection of respiratory depression, expose animals to a hypercapnic environment (e.g., 5-8% CO2) and measure the ventilatory response before and after drug administration.

Signaling Pathways and Experimental Workflows

cluster_0 This compound-Induced Cardiotoxicity Workflow start Start: In Vivo Canine Model anesthesia Anesthesia & Instrumentation (ECG, Hemodynamics) start->anesthesia av_block Create AV Block anesthesia->av_block baseline Record Baseline Data av_block->baseline pipazethate_admin Administer this compound (Escalating Doses) baseline->pipazethate_admin ecg_monitoring Continuous ECG Monitoring pipazethate_admin->ecg_monitoring pes Programmed Electrical Stimulation pipazethate_admin->pes blood_sampling Blood Sampling for PK pipazethate_admin->blood_sampling data_analysis Analyze QT Interval & Arrhythmias ecg_monitoring->data_analysis end End: Correlate PK/PD data_analysis->end pes->data_analysis blood_sampling->end

Caption: Experimental workflow for assessing this compound cardiotoxicity.

cluster_1 Proposed Mechanism of this compound Cardiotoxicity This compound This compound herg hERG (IKr) Potassium Channel in Cardiomyocytes This compound->herg Quinidine-like action inhibition Blockade of K+ Efflux herg->inhibition repolarization Delayed Ventricular Repolarization inhibition->repolarization qt_prolongation QT Interval Prolongation on ECG repolarization->qt_prolongation ead Early Afterdepolarizations (EADs) repolarization->ead torsade Torsade de Pointes qt_prolongation->torsade ead->torsade Triggers

Caption: Signaling pathway for this compound-induced Torsade de Pointes.

cluster_2 Logical Flow for Troubleshooting Neurotoxicity start Observe Unexpected Neurological Signs is_sedation Is it excessive sedation? start->is_sedation is_seizure Is it a seizure? is_sedation->is_seizure No verify_dose Verify Dose Calculation is_sedation->verify_dose Yes administer_anticonvulsant Administer Anticonvulsant (per protocol) is_seizure->administer_anticonvulsant Yes end Document and Report is_seizure->end No supportive_care Provide Supportive Care verify_dose->supportive_care lower_dose Plan Future Studies with Lower Doses supportive_care->lower_dose lower_dose->end monitor_vitals Monitor Vital Signs administer_anticonvulsant->monitor_vitals monitor_vitals->lower_dose

Caption: Troubleshooting logic for observed neurotoxicity in vivo.

References

Improving the mobile phase composition for Pipazethate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for High-Performance Liquid Chromatography (HPLC) analysis of Pipazethate.

Frequently Asked Questions (FAQs)

Q1: What are some common starting mobile phase compositions for this compound HPLC analysis?

A1: Several reversed-phase HPLC methods have been successfully employed for this compound analysis. Common mobile phases are mixtures of an aqueous component (water or buffer) and an organic modifier (methanol or acetonitrile). Specific examples from published methods include:

  • Methanol and water[1][2]

  • Acetonitrile, ammonium acetate buffer, and diethylamine[3]

  • Methanol and ammonium sulphate buffer[4][5]

It is crucial to select a mobile phase that provides good resolution between this compound and any potential impurities or degradation products.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, this can be due to interactions with residual acidic silanol groups on the silica-based column. Here are some strategies to mitigate peak tailing:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a lower pH (e.g., pH 3-4) can protonate the analyte and minimize interactions with silanols. Conversely, a higher pH can suppress the ionization of silanol groups.

  • Add a Competitive Base: Incorporating a small amount of a competitive base, like diethylamine or triethylamine (typically 0.1%), into the mobile phase can effectively block the active silanol sites and improve peak symmetry.

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity and potentially improve peak shape.

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a C18 with a different bonding chemistry or a polymer-based column) that is less prone to secondary interactions.

Q3: The retention time of my this compound peak is shifting between injections. What could be the cause?

A3: Retention time instability can arise from several factors related to the mobile phase and the HPLC system.

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in the ratio of organic modifier to the aqueous phase can lead to significant shifts in retention time.

  • Lack of Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can cause retention times to drift, especially at the beginning of a run.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can directly impact retention times.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to retention time shifts. Using a column oven is recommended to maintain a stable temperature.

Q4: I am not getting adequate separation between this compound and a known impurity. How can I improve the resolution?

A4: Improving resolution often involves adjusting the mobile phase to alter the selectivity of the separation.

  • Optimize the Organic Content: A systematic approach is to vary the percentage of the organic modifier in the mobile phase. A lower organic content will generally increase retention and may improve the separation of early-eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Substituting one for the other can significantly change the elution order and resolution of your compounds.

  • Adjust the pH: If the impurity has different acidic or basic properties than this compound, adjusting the pH of the mobile phase can alter the ionization state of the compounds and improve their separation.

  • Utilize a Buffer: Employing a buffer system (e.g., phosphate, acetate, or formate) can help maintain a stable pH and improve the reproducibility of the separation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during this compound HPLC analysis.

Issue: Poor Peak Shape (Tailing or Fronting)

// Node Definitions start [label="Start: Poor Peak Shape", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Is mobile phase pH controlled?", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust pH (e.g., 3-4 for basic analytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Add a competitive base (e.g., 0.1% Diethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Is the column appropriate?", fillcolor="#F1F3F4", fontcolor="#202124"]; change_column [label="Try an end-capped or different stationary phase column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample_solvent [label="Is the sample dissolved in the mobile phase?", fillcolor="#F1F3F4", fontcolor="#202124"]; change_sample_solvent [label="Dissolve sample in mobile phase or a weaker solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Improved Peak Shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_ph; check_ph -> adjust_ph [label="No"]; check_ph -> check_sample_solvent [label="Yes"]; adjust_ph -> add_modifier; add_modifier -> check_column; check_column -> change_column [label="No"]; check_column -> end [label="Yes"]; change_column -> end; check_sample_solvent -> change_sample_solvent [label="No"]; check_sample_solvent -> check_column [label="Yes"]; change_sample_solvent -> end; } caption: "Troubleshooting Workflow for Poor Peak Shape"

Issue: Unstable Retention Times

// Node Definitions start [label="Start: Unstable Retention Times", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_equilibration [label="Is the column fully equilibrated?", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_equilibration [label="Increase equilibration time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mobile_phase [label="Is the mobile phase freshly and accurately prepared?", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_new_mobile_phase [label="Prepare fresh mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_pump [label="Check pump for leaks and flow rate accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; service_pump [label="Service pump (e.g., replace seals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temperature [label="Is the column temperature stable?", fillcolor="#F1F3F4", fontcolor="#202124"]; use_column_oven [label="Use a column oven", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Stable Retention Times", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_equilibration; check_equilibration -> increase_equilibration [label="No"]; check_equilibration -> check_mobile_phase [label="Yes"]; increase_equilibration -> end; check_mobile_phase -> prepare_new_mobile_phase [label="No"]; check_mobile_phase -> check_pump [label="Yes"]; prepare_new_mobile_phase -> end; check_pump -> service_pump [label="Issue Found"]; check_pump -> check_temperature [label="No Issue"]; service_pump -> end; check_temperature -> use_column_oven [label="No"]; check_temperature -> end [label="Yes"]; use_column_oven -> end; } caption: "Troubleshooting Workflow for Unstable Retention Times"

Experimental Protocols

Below are summarized experimental conditions from published methods for this compound HPLC analysis. These can serve as a starting point for method development and optimization.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase C18 Reversed-PhaseCN ColumnC18 Reversed-Phase
Mobile Phase Water:Methanol (40:60, v/v)Acetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v), pH 4.0Methanol:1% Ammonium Sulphate (80:20, v/v), pH 5.7
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection Wavelength 230 nm225 nmNot Specified
Column Temperature 30 °CNot SpecifiedNot Specified

Detailed Methodology for a Representative RP-HPLC Method (Based on Method 1)

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade water and methanol in a 40:60 volume-to-volume ratio. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound hydrochloride reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation: For pharmaceutical dosage forms, take a representative sample, and extract the this compound using the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Water:Methanol (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

References

Forced degradation studies of Pipazethate under acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Pipazethate under acidic and alkaline conditions.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution C Acidic Degradation (e.g., 1N HCl, 75°C) A->C A->C D Alkaline Degradation (e.g., 0.1N NaOH, 75°C) A->D A->D B Prepare Acidic (e.g., HCl) and Alkaline (e.g., NaOH) Stress Agents B->C B->C B->D B->D E Neutralize Samples C->E C->E D->E D->E F Dilute Samples to appropriate concentration E->F E->F G Inject into Analytical Instrument (e.g., HPLC) F->G F->G H Quantify this compound and Degradation Products G->H G->H I Characterize Degradation Products (e.g., MS, NMR) H->I H->I J Determine Degradation Pathway I->J I->J

Caption: Experimental workflow for forced degradation studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for acidic and alkaline forced degradation of this compound?

A1: Based on published studies, typical starting conditions for acidic degradation involve treating this compound with 1N hydrochloric acid at 75°C.[1] For alkaline degradation, 0.1N sodium hydroxide at 75°C is a common starting point.[1] It is recommended to monitor the degradation over time to achieve the desired level of degradation (typically 5-20%).

Q2: What analytical techniques are most suitable for analyzing the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly reported techniques for the analysis of this compound and its degradation products.[1][2][3] For HPLC, a reversed-phase C18 or a CN column can be used.

Q3: How can I ensure complete separation of this compound from its degradation products?

A3: Method development and optimization are crucial. For HPLC, adjusting the mobile phase composition, pH, and gradient can improve resolution. A reported HPLC method that provides good resolution uses a mobile phase of acetonitrile:12 mM ammonium acetate:diethylamine (35:65:0.1, v/v/v, pH 4.0) with a 5 µm CN column. For HPTLC, a mobile phase of chloroform:diethylamine:methanol (9.4:0.1:0.5, v/v/v) has been shown to be effective.

Q4: What are the known degradation products of this compound under acidic and alkaline conditions?

A4: Under alkaline conditions, a primary degradation product is formed through hydrolysis. The structure of this alkaline degradant has been elucidated in some studies. Under acidic conditions, degradation also occurs, but the specific structures of the degradation products are less consistently detailed in the available literature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very little degradation observed. Stress conditions are too mild (concentration of acid/alkali is too low, temperature is too low, or duration is too short).Increase the concentration of the stressor (e.g., move from 0.1N to 1N HCl), increase the temperature (e.g., from 75°C to 80°C), or extend the reaction time. Monitor the reaction at different time points to track the degradation progress.
Complete or near-complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. It is important to aim for partial degradation (5-20%) to be able to study the degradation pathway.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH. Column degradation due to extreme pH of the injected sample.Optimize the mobile phase by varying the organic modifier, aqueous phase ratio, and pH. Ensure that the samples are neutralized and appropriately diluted before injection to prevent damage to the column and improve peak shape.
Inconsistent or non-reproducible results. Inaccurate preparation of solutions. Fluctuation in temperature during the stress study. Variability in the analytical method.Ensure accurate weighing and dilution of standards and samples. Use a calibrated and stable heating apparatus (e.g., water bath or oven). Validate the analytical method for precision, accuracy, and robustness as per ICH guidelines.
Difficulty in identifying degradation products. Insufficient concentration of the degradation product for characterization. Co-elution of the degradation product with other components.Concentrate the sample containing the degradation product. Further optimize the chromatographic method to isolate the peak of interest. Employ hyphenated techniques like LC-MS/MS for structural elucidation.

Summary of Experimental Conditions and Degradation Data

Stress Condition Reagent Temperature Duration Analytical Method Mobile Phase/Solvent Detection Observations/Results Reference
Acidic Degradation2M HCl80°C8 hoursSpectrophotometry20% Methanol as co-solvent-Degradation observed.
Alkaline Degradation2M NaOH80°C8 hoursSpectrophotometry20% Methanol as co-solvent-Degradation observed.
Acidic Degradation1N HCl75°C-HPLCAcetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v, pH 4.0)UV at 225 nmDegradation kinetics studied.
Alkaline Degradation0.1N NaOH75°C-HPLCAcetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v, pH 4.0)UV at 225 nmDegradation kinetics studied.
Alkaline Degradation2M NaOHReflux5 hoursTLC, HPLCMethanol:Ethyl Acetate:Ammonia (8:2:0.2, v/v/v) for TLC; Methanol:1% Ammonium Sulphate (80:20, v/v, pH 5.7) for HPLCUV at 251 nmComplete degradation to a single product.

Detailed Experimental Protocols

Protocol 1: Forced Degradation in Acidic and Alkaline Solutions (Spectrophotometric Analysis)

This protocol is based on the methodology described by Mervat M. Hosny (2015).

  • Preparation of Stock Solution: Prepare a stock solution of this compound HCl in methanol.

  • Acidic Degradation:

    • Dissolve 5 mg of this compound HCl in 10 ml of methanol.

    • Add 40 ml of 2M HCl.

    • Protect the solution from light and heat it in an oven at 80°C for 8 hours.

    • After cooling, determine the absolute recovery by comparing the absorbance of the stressed sample to that of a pure drug standard at the same concentration.

  • Alkaline Degradation:

    • Dissolve 5 mg of this compound HCl in 10 ml of methanol.

    • Add 40 ml of 2M NaOH.

    • Protect the solution from light and heat it in an oven at 80°C for 8 hours.

    • After cooling, analyze the sample. The alkaline degradation product may not react with certain chromogenic agents, allowing for the assay of the remaining this compound HCl.

Protocol 2: Forced Degradation for HPLC Analysis

This protocol is adapted from the work of E. A. Gomaa (2011).

  • Preparation of Stock Solution: Prepare a stock solution of this compound HCl in a suitable solvent (e.g., methanol).

  • Acidic Degradation:

    • Transfer a known amount of this compound HCl bulk sample to a flask.

    • Add a specific volume of 1N HCl.

    • Heat the solution at 75°C.

    • Withdraw aliquots at different time intervals, neutralize with an appropriate base (e.g., 1N NaOH), and dilute to a suitable concentration with the mobile phase.

    • Analyze by HPLC.

  • Alkaline Degradation:

    • Transfer a known amount of this compound HCl bulk sample to a flask.

    • Add a specific volume of 0.1N NaOH.

    • Heat the solution at 75°C.

    • Withdraw aliquots at different time intervals, neutralize with an appropriate acid (e.g., 0.1N HCl), and dilute to a suitable concentration with the mobile phase.

    • Analyze by HPLC.

HPLC Method Parameters:

  • Column: 5 µm CN column (e.g., Luna, Phenomenex®)

  • Mobile Phase: Acetonitrile:12 mM ammonium acetate:diethylamine (35:65:0.1, v/v/v), adjusted to pH 4.0

  • Detection: UV at 225 nm

  • Flow Rate: As per column specifications and desired separation.

  • Temperature: Ambient or controlled (e.g., 30°C).

References

Validation & Comparative

Pipazethate efficacy versus placebo in controlled clinical trials for cough

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of pipazethate versus placebo in the treatment of cough, based on available data from controlled clinical trials. This compound, a non-narcotic oral antitussive, was marketed for a period but was later withdrawn from the U.S. market in 1972 due to a failure to establish its efficacy. This document synthesizes the available historical clinical trial data and pharmacological information to provide a resource for researchers in the field of antitussive drug development.

Efficacy Data from Controlled Clinical Trials

Table 1: Summary of Findings from Vakil, Mehta, and Prajapat (1966) Clinical Trial

Treatment GroupOutcome MeasureResultConclusion
This compoundClinical Cough SuppressionNot Superior to PlaceboNo significant antitussive activity demonstrated.
PlaceboClinical Cough Suppression-
This compoundArtificially Induced CoughNot Superior to PlaceboNo significant antitussive activity demonstrated.
PlaceboArtificially Induced Cough-

Experimental Protocols

Detailed experimental protocols from the historical clinical trials of this compound are not extensively documented in available literature. However, based on the description of the 1966 study by Vakil and colleagues, a representative experimental design for evaluating antitussive agents of that era can be outlined.

Key Methodological Components:

  • Study Design: A double-blind, placebo-controlled methodology was employed to minimize bias.

  • Participant Population: The study included two distinct cohorts:

    • Patients with a clinical diagnosis of cough.

    • Healthy subjects in whom cough was artificially induced.

  • Intervention: Participants were administered either this compound or a matching placebo. The exact dosage and duration of treatment are not specified in the available abstracts.

  • Cough Induction: In the healthy subject cohort, cough was induced using a standardized method, such as the inhalation of a tussive agent (e.g., citric acid aerosol), a common practice in experimental cough studies.

  • Outcome Assessment: The efficacy of the treatment was likely assessed through a combination of objective and subjective measures, such as:

    • Objective: Cough counts over a specified period.

    • Subjective: Patient-reported improvements in cough severity or frequency.

Visualizations

Signaling Pathway

This compound is described as a centrally acting antitussive agent, meaning it is thought to suppress the cough reflex by acting on the cough center in the brainstem's medulla. The precise molecular pathways have not been fully elucidated. The following diagram illustrates a high-level proposed mechanism of action.

cluster_periphery Airways cluster_cns Central Nervous System (CNS) cluster_drug This compound Action Sensory Nerves Sensory Nerves Cough Center (Medulla) Cough Center (Medulla) Sensory Nerves->Cough Center (Medulla) Afferent Signal Respiratory Muscles Respiratory Muscles Cough Center (Medulla)->Respiratory Muscles Efferent Signal Irritant Irritant Irritant->Sensory Nerves Activates Cough Cough Respiratory Muscles->Cough This compound This compound This compound->Cough Center (Medulla) Suppresses

Caption: Proposed central mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates the logical flow of a typical double-blind, placebo-controlled clinical trial for an antitussive agent, as inferred from the description of the Vakil et al. (1966) study.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_assessment Outcome Assessment cluster_analysis Data Analysis Patient Population Patient Population Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Population->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Efficacy Measures Efficacy Measures This compound Group->Efficacy Measures Placebo Group->Efficacy Measures Statistical Analysis Statistical Analysis Efficacy Measures->Statistical Analysis

Caption: Experimental workflow of a placebo-controlled antitussive trial.

A Comparative Analysis of the Antitussive Effects of Pipazethate and Codeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive properties of the non-narcotic agent Pipazethate and the opioid-based drug codeine. The following analysis is based on available experimental data to inform research and development in the field of cough suppressants.

Executive Summary

This compound and codeine are centrally acting antitussive agents that suppress the cough reflex at the level of the brainstem. Codeine, a long-established opioid, exerts its effects primarily through agonism of μ-opioid receptors. In contrast, this compound, a non-narcotic compound, is understood to act on the medullary cough center and has an affinity for the sigma-1 receptor. While codeine has been a benchmark for antitussive efficacy, its clinical utility is often weighed against a profile of side effects including sedation, constipation, and the potential for dependence. This compound was developed as an alternative without these opioid-associated risks. However, its efficacy has been a subject of debate, with some studies indicating a lack of superiority over placebo, which ultimately led to its withdrawal from the U.S. market.

This comparative analysis delves into the quantitative efficacy, mechanisms of action, and experimental protocols used to evaluate these two compounds.

Quantitative Comparison of Antitussive Efficacy

The following table summarizes the available quantitative data on the antitussive effects of this compound and codeine from clinical and preclinical studies.

ParameterThis compoundCodeineStudy Population/ModelReference
Cough Frequency Reduction (Clinical) No significant difference from placebo47% reduction (30 mg)Patients with chronic bronchitis[1]
Cough Count Reduction (Clinical) Not Available60% reduction (7.5-60 mg)Patients with COPD[1]
Antitussive ED50 (Preclinical) Not Available9.1 mg/kg s.c.Guinea pig (citric acid-induced cough)[2]
Antitussive ED50 (Preclinical) Not Available8.7 mg/kg i.v.Guinea pig (citric acid-induced cough)[2]

Mechanisms of Action

This compound

This compound is a centrally acting, non-narcotic antitussive. Its primary mechanism is believed to be the depression of the medullary cough center. In addition to this central effect, this compound exhibits other pharmacological activities that may contribute to its antitussive action:

  • Sigma-1 Receptor Binding: this compound is an agonist of the sigma-1 receptor. While the precise role of this receptor in cough modulation is still under investigation, sigma-1 receptors are known to be involved in various cellular functions, including the modulation of ion channels and intracellular signaling pathways that could influence neuronal excitability within the cough reflex pathway.

  • Local Anesthetic and Spasmolytic Activity: this compound also possesses local anesthetic and spasmolytic properties, which may contribute to a peripheral component of its antitussive effect by reducing irritation in the airways.

Codeine

Codeine is an opioid analgesic and antitussive that also acts on the central nervous system. Its mechanism of action is well-established:

  • μ-Opioid Receptor Agonism: Codeine is a prodrug that is metabolized in the liver by the enzyme CYP2D6 to its active form, morphine.[3] Morphine then acts as an agonist at μ-opioid receptors located in the cough center within the medulla oblongata of the brainstem. Activation of these receptors suppresses the cough reflex. The antitussive effects of codeine can be blocked by opioid antagonists like naloxone, confirming the involvement of the μ-opioid mechanism.

Signaling Pathways

The distinct mechanisms of this compound and codeine are reflected in their downstream signaling pathways.

Signaling Pathway of this compound This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds to MedullaryCoughCenter Medullary Cough Center Sigma1R->MedullaryCoughCenter Modulates CoughSuppression Cough Suppression MedullaryCoughCenter->CoughSuppression Leads to

Figure 1: Proposed signaling pathway for this compound's antitussive effect.

Signaling Pathway of Codeine Codeine Codeine Morphine Morphine Codeine->Morphine Metabolized by CYP2D6 MuOpioidR μ-Opioid Receptor Morphine->MuOpioidR Binds to MedullaryCoughCenter Medullary Cough Center MuOpioidR->MedullaryCoughCenter Inhibits CoughSuppression Cough Suppression MedullaryCoughCenter->CoughSuppression Leads to Experimental Workflow for Antitussive Testing Acclimatization Animal Acclimatization Baseline Baseline Cough Response Measurement Acclimatization->Baseline DrugAdmin Drug/Vehicle Administration Baseline->DrugAdmin PostTreatment Post-Treatment Cough Response Measurement DrugAdmin->PostTreatment DataAnalysis Data Analysis (% Inhibition) PostTreatment->DataAnalysis

References

A Head-to-Head In Vivo Comparison of Pipazethate and Dextromethorphan as Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two centrally acting antitussive agents: Pipazethate and Dextromethorphan. While Dextromethorphan is a widely used and studied cough suppressant, this compound is a less common compound with a history of limited clinical use and efficacy concerns. This document synthesizes available in vivo data, details relevant experimental protocols, and visually represents the signaling pathways to aid in research and drug development.

Executive Summary

Direct head-to-head in vivo comparative studies between this compound and Dextromethorphan are notably absent in recent scientific literature. Dextromethorphan has a well-documented profile of efficacy in various preclinical models of cough.[1][2] In contrast, the in vivo efficacy of this compound is not well-established, with some studies indicating it may not be more effective than a placebo.[3] this compound was withdrawn from the U.S. market due to a lack of evidence of its efficacy.[3] Both compounds act on the central nervous system to suppress the cough reflex, but through different primary mechanisms.

Mechanism of Action

This compound is understood to be a centrally acting non-narcotic antitussive.[4] Its mechanism is thought to involve the depression of the medullary cough center. Additionally, it may possess a peripheral component to its action by reducing the irritability of sensory nerves in the airways and exerting a mild local anesthetic effect. At the molecular level, this compound is known to bind to the sigma-1 receptor.

Dextromethorphan is also a centrally acting antitussive. Its mechanism is more extensively studied and is known to be complex, involving multiple receptor systems. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor. This multi-target engagement is believed to contribute to its cough-suppressing effects by increasing the threshold for cough induction within the central nervous system.

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed signaling pathways for this compound and Dextromethorphan in the context of cough suppression.

Pipazethate_Signaling_Pathway cluster_CNS Central Nervous System (Medulla) cluster_PNS Peripheral Nervous System (Airways) Cough Center Cough Center Cough Reflex Cough Reflex Cough Center->Cough Reflex Efferent Signal Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->Cough Center Modulates Sensory Nerves Sensory Nerves Sensory Nerves->Cough Center Afferent Signal Irritant Stimuli Irritant Stimuli Irritant Stimuli->Sensory Nerves Activates This compound This compound This compound->Cough Center Depresses This compound->Sigma-1 Receptor Binds to This compound->Sensory Nerves Reduces Irritability

Proposed mechanism of action for this compound.

Dextromethorphan_Signaling_Pathway cluster_CNS Central Nervous System (Medulla) Cough Center Cough Center Cough Reflex Cough Reflex Cough Center->Cough Reflex NMDA Receptor NMDA Receptor NMDA Receptor->Cough Center Inhibits Excitatory Input Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->Cough Center Modulates Dextromethorphan Dextromethorphan Dextromethorphan->NMDA Receptor Antagonist Dextromethorphan->Sigma-1 Receptor Agonist Afferent Signal Afferent Signal Afferent Signal->Cough Center

Proposed mechanism of action for Dextromethorphan.

In Vivo Efficacy Data

Quantitative in vivo data for this compound is scarce. For Dextromethorphan, the citric acid-induced cough model in guinea pigs is a commonly used assay for evaluating antitussive efficacy.

Table 1: Summary of In Vivo Antitussive Efficacy

CompoundAnimal ModelDosingEfficacySource
This compound VariousNot specifiedInconclusive; some studies show no significant effect over placebo.
Dextromethorphan Guinea Pig (Citric Acid-Induced Cough)30 mg/kg (i.p.)Significant inhibition of cough.
Dextromethorphan Guinea Pig (Citric Acid-Induced Cough)32 mg/kg (p.o.)No significant reduction in cough frequency in one study.

Note: Efficacy of Dextromethorphan can vary between studies and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to assess antitussive drug efficacy.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard and widely used model for screening antitussive compounds.

Objective: To evaluate the ability of a test compound to suppress cough induced by the inhalation of a citric acid aerosol.

Materials:

  • Male Hartley guinea pigs (300-450 g)

  • Whole-body plethysmograph

  • Nebulizer

  • Citric acid solution (e.g., 0.4 M)

  • Test compound (e.g., Dextromethorphan) and vehicle

Procedure:

  • Acclimatize guinea pigs to the experimental environment.

  • Administer the test compound or vehicle at a predetermined time before the citric acid challenge (e.g., 30-60 minutes). Dosing can be intraperitoneal (i.p.) or oral (p.o.).

  • Place the animal in the whole-body plethysmograph.

  • Expose the animal to an aerosol of citric acid for a defined period (e.g., 10 minutes).

  • Record the number of coughs during the exposure and a subsequent observation period. Coughs are identified by their characteristic sound and associated pressure changes within the plethysmograph.

  • Compare the number of coughs in the drug-treated group to the vehicle-treated control group to determine the percent inhibition.

Citric_Acid_Cough_Model_Workflow cluster_pre_treatment Pre-Treatment cluster_experiment Experiment cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Plethysmograph Placement Plethysmograph Placement Drug Administration->Plethysmograph Placement Citric Acid Challenge Citric Acid Challenge Plethysmograph Placement->Citric Acid Challenge Cough Recording Cough Recording Citric Acid Challenge->Cough Recording Cough Count Cough Count Cough Recording->Cough Count Efficacy Calculation Efficacy Calculation Cough Count->Efficacy Calculation

Workflow for the citric acid-induced cough model.
Capsaicin-Induced Cough Model

This model is used to investigate cough mediated by the activation of TRPV1 receptors on sensory nerves.

Objective: To assess the antitussive effect of a compound on capsaicin-induced cough.

Procedure: The protocol is similar to the citric acid model, with the key difference being the use of a capsaicin aerosol (e.g., 10-30 µM) as the tussive agent. This model can help to elucidate the mechanism of action of a novel antitussive, particularly its interaction with the TRPV1 pathway.

Mechanical Stimulation-Induced Cough Model

This model involves the direct mechanical stimulation of the trachea to elicit a cough reflex.

Objective: To evaluate antitussive effects on a mechanically-induced cough.

Procedure:

  • Anesthetize the animal (e.g., rabbit or guinea pig).

  • A small probe is inserted into the trachea.

  • The probe is used to mechanically stimulate the tracheal mucosa, inducing a cough reflex.

  • The number and intensity of coughs are measured before and after drug administration.

Side Effect Profile

This compound: Side effects can include drowsiness, nausea, vomiting, restlessness, and insomnia. In cases of overdose, more severe toxicities such as neurological, metabolic, and cardiovascular disturbances have been reported.

Dextromethorphan: At therapeutic doses, side effects are generally mild but can include dizziness, drowsiness, nausea, and stomach upset. At higher, recreational doses, it can cause dissociative and hallucinogenic effects.

Conclusion

While both this compound and Dextromethorphan are classified as centrally acting antitussives, their in vivo profiles differ significantly based on the available evidence. Dextromethorphan has a more robust and well-characterized efficacy profile in preclinical models, supported by a deeper understanding of its complex mechanism of action involving NMDA and sigma-1 receptors. In contrast, the in vivo evidence for this compound's antitussive efficacy is weak and historical, leading to its withdrawal from major markets. Its mechanism, while proposed to involve central and peripheral actions and sigma-1 receptor binding, requires further investigation. For researchers and drug developers, Dextromethorphan serves as a well-established benchmark, while the case of this compound highlights the critical need for rigorous in vivo efficacy studies to support the clinical development of novel antitussive agents. Future research could involve direct, controlled in vivo comparisons of these and other antitussives in standardized cough models to provide a clearer picture of their relative therapeutic potential.

References

Validating the Central Mechanism of Action of Pipazethate on the Cough Reflex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pipazethate's central mechanism of action against other well-established and novel antitussive agents. While this compound is proposed to act centrally on the medullary cough center, this document highlights the current state of experimental evidence and identifies areas where further research is required for complete validation.

Comparative Analysis of Antitussive Agents

The following table summarizes the mechanisms of action, and both preclinical and clinical efficacy of this compound and its key comparators.

DrugProposed Central Mechanism of ActionPreclinical Efficacy (Animal Models)Clinical Efficacy in CoughKey Experimental Evidence for Central Action
This compound Acts centrally on the medullary cough center; may also have a peripheral component by reducing airway nerve sensitivity.[1]Limited publicly available data. Some studies suggest efficacy, while others indicate it is no better than placebo.[2]Some clinical studies report significant antitussive activity, but others show a lack of efficacy compared to placebo in chronic cough.[2][3]Primarily based on its classification as a centrally acting agent.[4] Direct experimental validation (e.g., electrophysiology, microdialysis in the medulla) is not readily available in the literature.
Codeine Acts on μ-opioid receptors in the medullary cough center.Effective in various animal models, suppressing cough by 50-100% depending on the model. Its efficacy can be model- and species-dependent.Considered a "gold standard" but its efficacy has been questioned in recent placebo-controlled studies, particularly for cough due to upper respiratory tract infections.Microinjection of codeine into the nucleus of the tractus solitarius (NTS) suppresses cough in animal models.
Dextromethorphan Non-competitive NMDA receptor antagonist in the brainstem.Effective in animal models of cough.Demonstrates significant suppression of acute cough in some studies.Acts on the cough center in the medulla oblongata by elevating the coughing threshold.
Gefapixant Peripherally acting P2X3 receptor antagonist on sensory nerve fibers in the airways.Reduces cough frequency and increases cough latency in guinea pig models.Shown to be effective in reducing cough frequency in phase 3 clinical trials for refractory or unexplained chronic cough.N/A (Primarily peripheral mechanism)

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used preclinical model to evaluate the efficacy of antitussive drugs.

Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.

Animals: Male Dunkin-Hartley guinea pigs are commonly used.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-induced responses.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the cough challenge.

  • Cough Induction: Animals are placed in a whole-body plethysmography chamber. A nebulizer is used to deliver an aerosolized solution of citric acid (typically 0.1 M to 0.4 M) into the chamber for a defined period (e.g., 10 minutes).

  • Data Recording: The number of coughs is detected and recorded using a specialized software that analyzes the characteristic sound and pressure changes associated with a cough.

  • Parameters Measured:

    • Cough frequency: The total number of coughs during the exposure period.

    • Latency to first cough: The time from the start of the citric acid exposure to the first cough.

  • Comparison: The results from the drug-treated group are compared to those of the vehicle-treated control group to determine the percentage of cough inhibition.

Visualizing the Mechanisms

Signaling Pathway of the Cough Reflex

The following diagram illustrates the general neural pathway of the cough reflex, from peripheral stimulation to the central processing and motor response.

Cough_Reflex_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Brainstem) cluster_Efferent Efferent Pathway Irritant Irritant (e.g., Chemical, Mechanical) Airway_Receptors Airway Vagal Afferent Receptors Irritant->Airway_Receptors Stimulates NTS Nucleus Tractus Solitarius (NTS) Airway_Receptors->NTS Sensory Input Cough_Center Medullary Cough Center NTS->Cough_Center Relays Signal Motor_Neurons Spinal Motor Neurons Cough_Center->Motor_Neurons Motor Command Respiratory_Muscles Respiratory Muscles Motor_Neurons->Respiratory_Muscles Innervates Cough_Action Cough Respiratory_Muscles->Cough_Action Contraction

Caption: General signaling pathway of the cough reflex.

Proposed Central Mechanism of this compound

This diagram depicts the hypothesized mechanism of action for this compound within the central nervous system.

Pipazethate_Mechanism cluster_Brainstem Brainstem This compound This compound Cough_Center Medullary Cough Center This compound->Cough_Center Acts on Motor_Output Efferent Motor Output to Respiratory Muscles Cough_Center->Motor_Output Inhibits Signal Transmission NTS Nucleus Tractus Solitarius (NTS) NTS->Cough_Center Airway_Signal Afferent Signal from Airways Airway_Signal->NTS Suppressed_Cough Suppressed Cough Motor_Output->Suppressed_Cough

Caption: Proposed central mechanism of this compound.

Comparative Experimental Workflow for Antitussive Evaluation

This diagram outlines a typical experimental workflow for comparing the efficacy of different antitussive drugs.

Antitussive_Workflow cluster_Prep Preparation cluster_Treatment Treatment Groups cluster_Challenge Cough Challenge cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Acclimatization Acclimatization Animal_Model->Acclimatization Group_this compound This compound Group_Codeine Codeine Group_Dextro Dextromethorphan Group_Vehicle Vehicle (Control) Cough_Induction Induce Cough (e.g., Citric Acid Aerosol) Acclimatization->Cough_Induction Group_this compound->Cough_Induction Group_Codeine->Cough_Induction Group_Dextro->Cough_Induction Group_Vehicle->Cough_Induction Record_Coughs Record Cough Events Cough_Induction->Record_Coughs Compare_Groups Compare Cough Frequency and Latency Record_Coughs->Compare_Groups Determine_Efficacy Determine % Inhibition Compare_Groups->Determine_Efficacy

Caption: Workflow for antitussive drug comparison.

Conclusion and Future Directions

This compound is classified as a centrally acting antitussive agent, with its proposed mechanism targeting the medullary cough center. However, a thorough review of the available scientific literature reveals a notable lack of direct experimental evidence to fully validate this central mechanism. While clinical studies on its efficacy have yielded mixed results, preclinical data detailing its specific interactions with neuronal circuits in the brainstem are scarce.

In contrast, the central mechanisms of codeine and dextromethorphan are better characterized, with evidence from microinjection studies and a clearer understanding of their receptor targets (opioid and NMDA receptors, respectively).

To definitively validate the central mechanism of this compound, further research is warranted, employing techniques such as:

  • In vivo electrophysiology: Recording from neurons within the nucleus tractus solitarius and other medullary cough-related areas in animal models to directly assess the effect of this compound on their firing patterns.

  • In vivo microdialysis: Measuring the release of neurotransmitters in the brainstem following this compound administration to understand its neurochemical effects.

  • Receptor binding assays: Identifying the specific receptor targets of this compound within the central nervous system.

Such studies would provide the necessary quantitative data to solidify our understanding of this compound's mechanism of action and to more accurately compare its performance with other antitussive agents. This would be invaluable for guiding future drug development efforts in the field of cough suppression.

References

A Comparative Analysis of Pipazethate and Other Non-Narcotic Antitussives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the non-narcotic antitussive agent Pipazethate against other commonly used non-narcotic cough suppressants, including Dextromethorphan, Cloperastine, and Levodropropizine. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a synthesis of available data on efficacy, mechanism of action, and experimental methodologies.

Executive Summary

This compound is a centrally acting non-narcotic antitussive.[1] However, clinical evidence supporting its efficacy is limited, with at least one study showing it to be no more effective than a placebo in reducing cough frequency in patients with chronic bronchitis.[2] In contrast, other non-narcotic antitussives such as Dextromethorphan, Cloperastine, and Levodropropizine have demonstrated varying degrees of efficacy in clinical trials. This guide will delve into the available data to provide a comparative perspective on these agents.

Mechanism of Action

The antitussive effects of these compounds are achieved through different mechanisms, targeting either central nervous system pathways or peripheral sites.

This compound: Acts centrally on the medullary cough center to suppress the cough reflex.[1]

Dextromethorphan: This centrally acting agent is an antagonist of the NMDA receptor and a sigma-1 receptor agonist. It is believed to suppress cough by increasing the threshold for the cough reflex in the medulla.

Cloperastine: Exhibits a dual mechanism of action, acting both centrally on the cough center and peripherally. It also possesses antihistaminic properties.

Levodropropizine: A peripherally acting antitussive that is thought to work by inhibiting the activation of C-fibers in the airways.

Comparative Efficacy: A Review of Clinical Data

Direct head-to-head clinical trials comparing this compound with other non-narcotic antitussives are scarce in publicly available literature. The following tables summarize the available efficacy data from placebo-controlled and active-comparator trials for each agent.

Table 1: Summary of this compound Efficacy Data

Drug/DoseComparatorPatient PopulationOutcomeReference
This compound 5 mLPlacebo10 patients with chronic bronchitisNo significant difference in cough frequency

Table 2: Summary of Dextromethorphan Efficacy Data

Drug/DoseComparatorPatient PopulationOutcomeReference
Dextromethorphan 20 mg twice dailyPlaceboChronic coughMore effective than placebo in reducing cough frequency and severity.
Dextromethorphan 30 mg three times dailyPlaceboChronic coughMore effective than placebo in reducing cough response to citric acid challenge, but not for cough severity or sleep disturbance.
Dextromethorphan 30 mg single dosePlaceboAcute upper respiratory tract infectionNo clinically significant antitussive activity.

Table 3: Summary of Levodropropizine Efficacy Data

Drug/DoseComparatorPatient PopulationOutcomeReference
LevodropropizineDextromethorphan209 adult patientsFaster onset of action and greater reduction in night awakenings compared to dextromethorphan.
LevodropropizineCentral Antitussives (Codeine, Cloperastine, Dextromethorphan)Pediatric patientsStatistically significant improvement in cough severity and nocturnal awakenings compared to central antitussives.
LevodropropizineDihydrocodeineChronic coughDid not affect respiratory responses to hypercapnia, unlike dihydrocodeine, suggesting a peripheral mechanism of action.

Table 4: Summary of Cloperastine Efficacy Data

Drug/DoseComparatorPatient PopulationOutcomeReference
Cloperastine 12 and 24 mg/kg (preclinical)SalineGuinea pigs with citric acid-induced coughSignificant reduction in the number of cough events (approximately 70% decrease at the highest dose).

Experimental Protocols

Standardized methodologies are crucial for the evaluation of antitussive agents. Below are generalized protocols for preclinical and clinical studies.

Preclinical Evaluation: Citric Acid-Induced Cough in Guinea Pigs

This model is widely used to assess the efficacy of potential antitussive drugs.

  • Animal Model: Male Hartley guinea pigs are commonly used.

  • Cough Induction: Animals are exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a defined period (e.g., 3 minutes) to induce coughing.

  • Drug Administration: The test compound (e.g., this compound or comparator) is administered orally or via another relevant route at various doses prior to citric acid challenge. A vehicle control group receives the vehicle alone.

  • Outcome Measures: The primary endpoints are the number of coughs and the latency to the first cough, which are recorded and analyzed.

  • Data Analysis: The percentage reduction in cough frequency compared to the vehicle control group is calculated to determine the antitussive efficacy.

Clinical Trial Design for Antitussive Drugs

Human studies are essential to confirm the efficacy and safety of new antitussive agents.

  • Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.

  • Patient Population: Patients with a stable, chronic cough or acute cough associated with upper respiratory tract infections are typically enrolled.

  • Treatment: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.

  • Outcome Measures:

    • Objective: 24-hour ambulatory cough frequency monitoring is a key objective measure.

    • Subjective: Patient-reported outcomes, such as cough severity assessed using a visual analog scale (VAS), and quality of life questionnaires are also important.

  • Data Analysis: The change in cough frequency and severity from baseline is compared between the treatment groups.

Signaling Pathways and Experimental Workflow

Signaling Pathways of Different Antitussive Classes

Antitussive_Pathways cluster_central Central Acting Antitussives cluster_peripheral Peripheral Acting Antitussives This compound This compound Medullary_Cough_Center Medullary Cough Center This compound->Medullary_Cough_Center Inhibits Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Antagonist Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonist Cloperastine_central Cloperastine (Central) Cloperastine_central->Medullary_Cough_Center Inhibits Cough_Reflex Cough Reflex Medullary_Cough_Center->Cough_Reflex Efferent Signal NMDA_Receptor->Medullary_Cough_Center Sigma1_Receptor->Medullary_Cough_Center Levodropropizine Levodropropizine C_Fibers Airway C-Fibers Levodropropizine->C_Fibers Inhibits Activation Cloperastine_peripheral Cloperastine (Peripheral) Histamine_Receptors Histamine H1 Receptors Cloperastine_peripheral->Histamine_Receptors Antagonist C_Fibers->Medullary_Cough_Center Afferent Signal Cough_Stimulus Cough Stimulus Cough_Stimulus->C_Fibers Activates

Caption: Mechanisms of action for central and peripheral non-narcotic antitussives.

Generalized Experimental Workflow for Antitussive Drug Evaluation

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Model Animal Model Selection (e.g., Guinea Pig) Cough_Induction Cough Induction (e.g., Citric Acid) Animal_Model->Cough_Induction Drug_Admin Test Compound Administration Cough_Induction->Drug_Admin Data_Collection_Pre Data Collection (Cough Count, Latency) Drug_Admin->Data_Collection_Pre Efficacy_Assessment Efficacy Assessment Data_Collection_Pre->Efficacy_Assessment Patient_Recruitment Patient Recruitment (Chronic/Acute Cough) Efficacy_Assessment->Patient_Recruitment Promising Results Randomization Randomization (Drug vs. Placebo/Comparator) Patient_Recruitment->Randomization Treatment_Period Treatment Period Randomization->Treatment_Period Data_Collection_Clin Data Collection (Objective & Subjective) Treatment_Period->Data_Collection_Clin Safety_Efficacy_Analysis Safety & Efficacy Analysis Data_Collection_Clin->Safety_Efficacy_Analysis

Caption: A generalized workflow for the evaluation of new antitussive drugs.

References

A Comparative Guide to HPLC and Spectrophotometry for the Quantification of Pipazethate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantification of Pipazethate, a non-narcotic antitussive agent. This cross-validation guide is based on published experimental data to assist in selecting the most suitable method for your analytical needs.

Methodologies at a Glance

Both HPLC and spectrophotometry offer reliable means for quantifying this compound, yet they operate on different principles. HPLC separates components in a mixture based on their differential interactions with a stationary and mobile phase, providing high specificity. Spectrophotometry, on the other hand, measures the amount of light absorbed by a substance at a specific wavelength and is often simpler and more rapid.

Experimental Protocols

Detailed methodologies for both techniques are crucial for reproducibility and validation. Below are representative protocols for the quantification of this compound using HPLC and various spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC) Protocol

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the determination of this compound HCl.[1]

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase consisting of a water-methanol mixture (40:60, v/v).[1] Another reported mobile phase is methanol: 1% ammonium sulphate (pH 5.7) (80:20, v/v).[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Standard solutions of this compound HCl are prepared in the mobile phase to achieve concentrations within the linear range.

Spectrophotometric Protocols

Several spectrophotometric methods have been developed for this compound quantification, often based on colorimetric reactions.

Method A: Oxidation with Fe³⁺ in the presence of o-phenanthroline

  • Transfer aliquots of standard this compound HCl solution into a series of 10 mL calibrated flasks.

  • Add 2 mL of Fe³⁺-o-phenanthroline reagent solution and 3 mL of acetate buffer (pH 4.5).

  • Heat the mixture in a water bath at 90°C for 10 minutes.

  • Cool the flasks to room temperature and dilute to the mark with double-distilled water.

  • Measure the absorbance of the resulting colored complex at 510 nm against a reagent blank.

Method B: Ion-Pair Complex Formation with Chromazurol S

  • Transfer aliquots of a standard this compound HCl solution into a series of 50 mL separating funnels.

  • Add 1 mL of chromazurol S dye.

  • Adjust the volume of the aqueous phase to 10 mL with distilled water and mix well.

  • Shake the funnels vigorously with 10 mL of methylene chloride for 2 minutes.

  • Allow the two phases to separate and dehydrate the organic layer with anhydrous sodium sulphate.

  • Measure the absorbance of the organic layer at 512 nm against a blank.

Method C: Oxidation with Potassium Permanganate

  • Pipette an aliquot of the this compound HCl solution into a 10 mL calibrated flask.

  • Add 0.5 mL of 2.0 M H₂SO₄.

  • Add a known excess of 5.0 × 10⁻⁴ M KMnO₄ and heat in a water bath at 60 ± 2°C for 5 minutes.

  • Cool the mixture to room temperature.

  • Add a specific volume of a dye such as amaranth, acid orange II, indigocarmine, or methylene blue.

  • Dilute to volume with water and measure the absorbance at the respective λmax of the dye (e.g., 521 nm for amaranth).

Performance Comparison

The choice between HPLC and spectrophotometry often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following tables summarize the quantitative performance data for this compound quantification using both techniques, as reported in various studies.

ParameterHPLC MethodSpectrophotometric Method A (o-phenanthroline)Spectrophotometric Method B (Chromazurol S)Spectrophotometric Method C (KMnO₄)
Linearity Range 100 - 10,000 ng/mL0.5 - 8 µg/mL12 - 92 µg/mL2.0 - 16 µg/mL
Limit of Detection (LOD) Not explicitly stated0.21 mg/mL3.36 µg/mL0.30 µg/mL (Amaranth)
Limit of Quantification (LOQ) Not explicitly stated0.70 mg/mL11.2 µg/mL0.99 µg/mL (Amaranth)
Recovery 100.95 ± 0.33%98.9 - 101.15%Not explicitly statedGood accuracy and precision reported
Relative Standard Deviation (RSD) < 4.2%≤ 0.83%Satisfactory intra-day and inter-day RSD0.79% (Amaranth)

Visualizing the Workflow and Cross-Validation

To better understand the analytical processes and their comparison, the following diagrams illustrate the experimental workflows and the logical relationship in cross-validation.

Analytical_Workflows cluster_HPLC HPLC Workflow cluster_Spectro Spectrophotometry Workflow hplc_prep Sample & Standard Preparation hplc_inject Injection into HPLC System hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18) hplc_inject->hplc_sep hplc_detect PDA Detection (230 nm) hplc_sep->hplc_detect hplc_quant Quantification (Peak Area) hplc_detect->hplc_quant spec_prep Sample & Standard Preparation spec_react Colorimetric Reaction spec_prep->spec_react spec_measure Absorbance Measurement spec_react->spec_measure spec_quant Quantification (Beer-Lambert Law) spec_measure->spec_quant

Figure 1: General experimental workflows for HPLC and Spectrophotometry.

Cross_Validation_Logic cluster_Methods Analytical Methods cluster_Analysis Data Analysis cluster_Validation Validation Outcome hplc HPLC Method (Reference) samples Analysis of Identical Sample Aliquots hplc->samples spectro Spectrophotometric Method (Test) spectro->samples results Obtain Concentration Results samples->results stats Statistical Comparison (e.g., t-test, F-test) results->stats conclusion Conclusion on Agreement & Method Suitability stats->conclusion

Figure 2: Logical flow for cross-validation of analytical methods.

Conclusion

Both HPLC and spectrophotometry are viable methods for the quantification of this compound.

HPLC offers superior specificity and is a stability-indicating method, capable of separating the parent drug from its degradation products. This makes it the method of choice for stability studies and in the presence of potential interferences.

Spectrophotometry , particularly through colorimetric reactions, provides a simpler, more cost-effective, and rapid alternative for routine quality control where the absence of interfering substances can be assured. The various spectrophotometric methods offer a range of sensitivities and linear ranges, allowing for flexibility in application.

The selection of the most appropriate method will depend on the specific analytical problem, the required level of selectivity and sensitivity, and the available instrumentation. For regulatory submissions and in-depth stability studies, the specificity of HPLC is indispensable. For routine analysis of bulk drug or simple formulations, a validated spectrophotometric method can provide accurate and precise results efficiently.

References

In Vivo Validation of Pipazethate's Sigma-1 Receptor Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pipazethate's engagement with the sigma-1 receptor (S1R) against other well-established S1R ligands. The objective is to offer a comprehensive resource for the in vivo validation of novel compounds targeting this receptor, using this compound as a case study. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to facilitate experimental design and data interpretation.

Introduction to this compound and the Sigma-1 Receptor

This compound is a centrally acting antitussive agent that has been shown to bind to the sigma-1 receptor with a reported IC50 of 190 nM. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, and is implicated in a variety of cellular functions, including signal transduction, cellular stress responses, and neuronal plasticity.[1][2][3] Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug development.

This guide will compare the known in vitro properties of this compound with established sigma-1 receptor agonists and antagonists, and provide a framework for its in vivo validation by examining the methodologies and expected outcomes based on the performance of these comparator compounds.

Data Presentation: Comparative Ligand Analysis

To objectively assess a novel compound's interaction with the sigma-1 receptor, it is crucial to compare its binding affinity and in vivo efficacy with those of well-characterized ligands. The following tables summarize the in vitro binding affinities and in vivo receptor occupancy and behavioral effects of this compound and selected comparator sigma-1 receptor ligands.

Table 1: In Vitro Sigma-1 Receptor Binding Affinities

CompoundTypeKᵢ (nM)IC₅₀ (nM)
This compound --190
Agonists
PRE-084Agonist2.244[4][5]
SA4503Agonist4.617.4
(+)-PentazocineAgonist1.622.34
Antagonists
NE-100Antagonist0.86 - 1.034.16
BD1047Antagonist0.93-
HaloperidolAntagonist2-4-

Table 2: In Vivo Sigma-1 Receptor Engagement and Behavioral Effects

CompoundAnimal ModelIn Vivo Occupancy (ED₅₀)Behavioral TestEffective Dose RangeObserved Effect
Agonists
PRE-084Mouse/Rat-Forced Swim Test0.25 - 1.0 mg/kgAntidepressant-like effects
SA4503Mouse-Dizocilpine-induced Amnesia0.03 - 1 mg/kg (s.c.)Attenuation of memory deficits
(+)-PentazocineMouse-Hot Plate Test-Modulation of analgesia
Antagonists
NE-100Rat0.12 - 0.27 mg/kg (oral)PCP-induced head-weaving0.12 - 0.27 mg/kg (oral)Antagonism of PCP-induced behavior
BD1047Rat-Methamphetamine-induced hyperactivity20 - 30 mg/kgAttenuation of hyperactivity
HaloperidolMouse-Sigma-1 related behaviors-Potentiation of opioid analgesia

Note: In vivo occupancy and effective dose ranges can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key in vivo assays to assess sigma-1 receptor engagement.

In Vivo Receptor Occupancy Study using PET

Objective: To determine the dose-dependent occupancy of the sigma-1 receptor by a test compound in vivo.

Protocol:

  • Radioligand: Utilize a selective sigma-1 receptor radioligand such as [¹¹C]SA4503.

  • Animal Model: Use male Wistar rats or a similar appropriate rodent model.

  • Procedure:

    • Perform a baseline PET scan on each animal with [¹¹C]SA4503 to determine the initial receptor availability.

    • Administer the test compound (e.g., this compound) at various doses.

    • After a specified pretreatment time, perform a second PET scan with [¹¹C]SA4503.

    • Acquire dynamic PET data and arterial blood samples to measure the concentration of the radioligand in plasma.

  • Data Analysis:

    • Calculate the binding potential (BPnd) or total distribution volume (VT) of the radioligand in different brain regions before and after administration of the test compound.

    • Receptor occupancy (RO) can be calculated using the formula: RO (%) = 100 × (BPnd_baseline - BPnd_drug) / BPnd_baseline.

    • Determine the ED₅₀ (the dose required to achieve 50% receptor occupancy) by fitting the dose-occupancy data to a sigmoid model.

Dizocilpine-Induced Amnesia Model

Objective: To assess the potential of a sigma-1 receptor agonist to reverse cognitive deficits.

Protocol:

  • Animal Model: Use male ICR mice or a similar strain.

  • Apparatus: A Y-maze or a step-down passive avoidance apparatus.

  • Procedure:

    • Administer the test compound (e.g., this compound) or a reference agonist (e.g., SA4503, 0.03-1 mg/kg, s.c.) to the animals.

    • After a specified pretreatment time (e.g., 30 minutes), administer dizocilpine (MK-801), an NMDA receptor antagonist (e.g., 0.1-0.2 mg/kg, i.p.), to induce amnesia.

    • After another interval (e.g., 20 minutes), place the animal in the Y-maze to assess spontaneous alternation or in the passive avoidance apparatus for training and retention testing.

  • Data Analysis:

    • In the Y-maze, calculate the percentage of spontaneous alternation. A decrease in alternation indicates a memory deficit.

    • In the passive avoidance test, measure the latency to step down from a platform. A shorter latency in the retention test compared to the training phase indicates amnesia.

    • Compare the performance of the test compound-treated group with the dizocilpine-only group and a vehicle control group.

Locomotor Activity Test

Objective: To evaluate the effect of a sigma-1 receptor ligand on spontaneous motor activity.

Protocol:

  • Animal Model: Use male Swiss Webster mice or a similar strain.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system.

  • Procedure:

    • Habituate the animals to the testing room and the open-field arena.

    • Administer the test compound (e.g., this compound) or a reference ligand (e.g., the antagonist BD1047 to counteract stimulant-induced hyperactivity).

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify the locomotor parameters and compare the results between different treatment groups and a vehicle control group. This can reveal whether a compound has stimulant, sedative, or no intrinsic effect on motor activity, or if it can modulate the effects of another psychoactive substance.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams are presented in DOT language.

sigma1_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects S1R_BiP S1R-BiP Complex S1R Sigma-1 Receptor (S1R) S1R_BiP->S1R Dissociation BiP BiP S1R_BiP->BiP Ion_Channels Ion Channel Modulation (Ca²⁺, K⁺) S1R->Ion_Channels Signaling_Pathways Signaling Pathway Modulation (e.g., PLC) S1R->Signaling_Pathways Chaperone Protein Chaperoning S1R->Chaperone Ligand S1R Ligand (e.g., this compound) Ligand->S1R_BiP Stress Cellular Stress Stress->S1R_BiP

Caption: Sigma-1 Receptor Signaling Pathway.

in_vivo_validation_workflow start Start: In Vivo Validation acclimation Animal Acclimation start->acclimation drug_admin Drug Administration (Test Compound vs. Vehicle vs. Reference) acclimation->drug_admin behavioral_assay Behavioral Assay (e.g., Locomotor, Amnesia Model) drug_admin->behavioral_assay data_collection Data Collection behavioral_assay->data_collection data_analysis Data Analysis & Comparison data_collection->data_analysis conclusion Conclusion on In Vivo Engagement data_analysis->conclusion

Caption: Experimental Workflow for In Vivo Validation.

logical_comparison cluster_comparators Comparator Ligands This compound This compound (Known In Vitro S1R Binding) in_vivo_validation In Vivo Validation (Behavioral & Occupancy Studies) This compound->in_vivo_validation is subjected to conclusion Conclusion on this compound's In Vivo S1R Engagement Profile (Agonist, Antagonist, or Modulator) in_vivo_validation->conclusion leads to agonists Known S1R Agonists (e.g., PRE-084, SA4503) agonists->in_vivo_validation provides positive control antagonists Known S1R Antagonists (e.g., NE-100, BD1047) antagonists->in_vivo_validation provides negative/blocking control

Caption: Logical Relationship in Comparative Analysis.

References

Comparative Analysis of Side Effect Profiles: Pipazethate vs. Opioid-Based Antitussives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of the non-narcotic antitussive Pipazethate and commonly used opioid-based antitussives such as codeine, dextromethorphan, and hydrocodone. This document summarizes available data on adverse events, details the underlying mechanisms of action, and provides insights into the experimental methodologies used to evaluate these agents.

Executive Summary

This compound, a centrally acting non-narcotic cough suppressant, was developed as an alternative to opioid-based antitussives to reduce the risk of dependence and other opioid-related side effects. While opioid antitussives are effective, their use is associated with a range of adverse effects, including sedation, constipation, and the potential for abuse. This guide presents a comparative analysis of their side effect profiles based on available clinical data and mechanistic understanding.

Data Presentation: Side Effect Profiles

The following table summarizes the reported side effects for this compound and various opioid-based antitussives. It is important to note that quantitative data for this compound is limited due to its withdrawal from several markets. The data for opioid antitussives is more extensive but can vary depending on the specific drug, dosage, and patient population.

Side Effect CategoryThis compoundCodeineDextromethorphanHydrocodone
Central Nervous System Drowsiness, restlessness, insomnia, fatigue, dizziness[1]Sedation, dizziness, lightheadedness, confusion, euphoria[2]Drowsiness, dizziness, nervousness, restlessness[3]Drowsiness, dizziness, lightheadedness, anxiety, headache[4]
Gastrointestinal Nausea, vomiting[1]Nausea, vomiting, constipationNausea, vomiting, stomach painNausea, vomiting, constipation
Cardiovascular Tachycardia (infrequent)Hypotension (with higher doses)Minimal effects at therapeutic dosesBradycardia, hypotension (can be serious)
Respiratory Respiratory depression (in cases of toxicity)Respiratory depression (dose-dependent)Respiratory depression (rare at therapeutic doses)Significant respiratory depression (risk of overdose)
Dermatologic Rash, urticariaPruritus, rashRashSkin rash, itching
Other Seizures (in large doses)Potential for dependence and abusePotential for abuse (dissociative effects at high doses)High potential for dependence and abuse

Experimental Protocols

The evaluation of antitussive efficacy and safety in clinical trials typically involves standardized methodologies to ensure reliable and comparable results.

General Protocol for Antitussive Clinical Trials:

  • Study Design: Most definitive studies are randomized, double-blind, placebo-controlled trials. A crossover design may be used where each participant receives all treatments (active drug and placebo) at different times.

  • Patient Population: Participants are typically selected based on the presence of an acute or chronic cough of a specific etiology (e.g., upper respiratory tract infection, chronic bronchitis). Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

  • Outcome Measures:

    • Objective Measures: 24-hour ambulatory cough frequency monitoring is considered the gold standard. This involves a portable recording device that captures cough sounds, which are then analyzed for frequency and intensity.

    • Subjective Measures: Patient-reported outcomes are crucial and are often assessed using validated questionnaires such as the Leicester Cough Questionnaire (LCQ) or visual analog scales (VAS) for cough severity and urge-to-cough.

  • Adverse Event Monitoring: All adverse events (AEs) are systematically recorded throughout the study. This includes the nature of the event, its severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study medication. Serious adverse events (SAEs) are reported to regulatory authorities according to specific timelines.

  • Data Analysis: Statistical methods are used to compare the change in cough frequency and severity from baseline between the treatment and placebo groups. The incidence and nature of adverse events are also compared between groups.

Specific Methodological Considerations:

  • Citric Acid Challenge: In some experimental settings, cough can be induced by the inhalation of a tussive agent like citric acid or capsaicin. The effect of an antitussive is then measured by the change in the concentration of the agent required to induce a certain number of coughs (cough threshold) or by the reduction in the number of coughs at a fixed concentration.

  • Patient Diaries: Participants may be asked to keep a diary to record the frequency and severity of their cough, as well as any associated symptoms and adverse events, on a daily basis.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for this compound and opioid-based antitussives.

Pipazethate_Mechanism cluster_this compound This compound cluster_receptors Cellular Targets cluster_effects Downstream Effects This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Agonist GABAaR GABA-A Receptor This compound->GABAaR Antagonist CoughCenter Cough Center (Medulla) Sigma1R->CoughCenter Modulation NeuronalActivity Decreased Neuronal Excitability GABAaR->NeuronalActivity Inhibition of Inhibitory Signal CoughSuppression Cough Suppression CoughCenter->CoughSuppression NeuronalActivity->CoughSuppression

Caption: Proposed dual mechanism of action for this compound.

Opioid_Antitussive_Mechanism cluster_opioid Opioid Antitussive (e.g., Codeine) cluster_receptor Cellular Target cluster_signaling Intracellular Signaling Cascade cluster_outcome Neuronal Outcome Opioid Opioid MuOpioidReceptor μ-Opioid Receptor (GPCR) Opioid->MuOpioidReceptor Agonist G_protein Gi/o Protein Activation MuOpioidReceptor->G_protein AdenylateCyclase Inhibition of Adenylyl Cyclase G_protein->AdenylateCyclase IonChannels Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->IonChannels cAMP Decreased cAMP AdenylateCyclase->cAMP Hyperpolarization Neuronal Hyperpolarization & Reduced Neurotransmitter Release cAMP->Hyperpolarization IonChannels->Hyperpolarization CoughSuppression Cough Suppression Hyperpolarization->CoughSuppression

Caption: Signaling pathway for opioid-based antitussives.

Experimental Workflow

Antitussive_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Data Collection & Follow-up cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Cough Frequency, LCQ, VAS) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Active Drug) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB Treatment Treatment Administration (e.g., 14 days) GroupA->Treatment GroupB->Treatment Monitoring Ongoing Monitoring (Cough Recordings, Diaries) Treatment->Monitoring AE_Reporting Adverse Event Reporting Monitoring->AE_Reporting FollowUp Follow-up Visits (e.g., Day 7, Day 14) Monitoring->FollowUp Analysis Statistical Analysis (Efficacy & Safety) FollowUp->Analysis Results Results Interpretation Analysis->Results

Caption: General workflow of an antitussive clinical trial.

Conclusion

The choice between this compound and opioid-based antitussives involves a trade-off between efficacy and side effect profile. Opioid antitussives are generally considered more potent cough suppressants but carry the risks of sedation, constipation, respiratory depression, and dependence. This compound offers a non-narcotic alternative with a different side effect profile, primarily characterized by CNS and gastrointestinal effects, but with a lower risk of dependence. The limited availability of robust, comparative clinical trial data for this compound makes a direct quantitative comparison challenging. Further research with modern clinical trial methodologies is needed to fully elucidate the comparative risk-benefit profiles of these agents.

References

Pipazethate's Antitussive Efficacy: A Comparative Analysis in Preclinical Cough Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitussive efficacy of Pipazethate, a non-narcotic cough suppressant, in various experimentally induced cough models. While this compound was once marketed for the treatment of cough, its clinical use has been largely discontinued in many countries due to a lack of demonstrated efficacy.[1] This guide aims to objectively present the available preclinical and clinical findings to inform researchers and drug development professionals. The performance of this compound is compared with standard antitussive agents, namely codeine and dextromethorphan, supported by available experimental data.

Mechanism of Action

This compound is a centrally acting antitussive agent.[2] Its primary mechanism of action is believed to be the depression of the medullary cough center in the brainstem.[2] Additionally, it is thought to possess a mild local anesthetic effect on the respiratory tract. At the molecular level, this compound has been shown to bind to the sigma-1 receptor and act as a GABA antagonist.

Efficacy in Induced Cough Models: A Review of the Evidence

Despite its classification as a centrally acting antitussive, robust quantitative preclinical data demonstrating the efficacy of this compound in animal models of induced cough is scarce in publicly available literature. Anecdotal evidence from older studies suggests that this compound may offer protection against coughing induced by sulfur dioxide inhalation in cats and by electrical stimulation of the superior laryngeal nerve. However, a notable clinical trial by Vakil et al. (1966) concluded that this compound was no more effective than a placebo in treating chronic cough in patients and in suppressing artificially induced cough in healthy subjects.[1][3] This finding is consistent with its eventual withdrawal from the U.S. market due to insufficient evidence of efficacy.

In contrast, the standard antitussives codeine and dextromethorphan have been extensively studied and have demonstrated efficacy in various preclinical models, providing a benchmark for comparison.

Comparative Data on Antitussive Efficacy

The following tables summarize the available quantitative data for the standard antitussives, codeine and dextromethorphan, in a commonly used preclinical model of induced cough. The absence of specific data for this compound in these tables underscores the limited evidence supporting its preclinical antitussive activity.

Table 1: Efficacy of Codeine in the Citric Acid-Induced Cough Model in Guinea Pigs

Dose (mg/kg)Route of AdministrationCough Inhibition (%)Reference
10Oral50-70%General knowledge from multiple preclinical studies
30Oral>70%General knowledge from multiple preclinical studies

Table 2: Efficacy of Dextromethorphan in the Citric Acid-Induced Cough Model in Guinea Pigs

Dose (mg/kg)Route of AdministrationCough Inhibition (%)Reference
10Oral40-60%General knowledge from multiple preclinical studies
30Oral>60%General knowledge from multiple preclinical studies

Experimental Protocols

A detailed understanding of the methodologies used to induce and assess cough is critical for interpreting antitussive efficacy data. Below are detailed protocols for key experimental models mentioned in the literature.

Citric Acid-Induced Cough in Guinea Pigs

This is the most widely used and validated animal model for screening potential antitussive drugs.

Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are typically used.

  • Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-induced responses.

  • Drug Administration: The test compound (e.g., this compound), positive control (e.g., codeine, dextromethorphan), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before cough induction.

  • Cough Induction: The guinea pig is placed in a whole-body plethysmograph chamber. A 0.3 M to 1 M solution of citric acid is aerosolized into the chamber for a fixed period, typically 5-10 minutes.

  • Data Acquisition: The number of coughs is counted by a trained observer or recorded using a sound-sensitive recording system connected to the chamber. The latency to the first cough may also be measured.

  • Data Analysis: The percentage of cough inhibition is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.

Sulphur Dioxide-Induced Cough in Cats

This model utilizes a chemical irritant to induce coughing.

Protocol:

  • Animal Model: Adult cats of either sex are used.

  • Anesthesia: Animals may be conscious or lightly anesthetized.

  • Drug Administration: The test compound is administered via a suitable route (e.g., intravenous, oral).

  • Cough Induction: A controlled concentration of sulfur dioxide (SO2) gas is delivered to the airways through a tracheal cannula or a face mask.

  • Data Acquisition: The number and intensity of coughs are recorded.

  • Data Analysis: The antitussive effect is determined by the reduction in cough frequency and/or intensity compared to baseline or a control group.

Electrical Stimulation of the Superior Laryngeal Nerve

This model bypasses the peripheral receptors and directly stimulates the afferent nerve pathway of the cough reflex.

Protocol:

  • Animal Model: Typically performed in anesthetized cats or dogs.

  • Surgical Preparation: The superior laryngeal nerve is surgically exposed and isolated.

  • Stimulation: Bipolar electrodes are placed on the nerve, and electrical pulses of varying frequency and intensity are delivered to elicit a cough response.

  • Drug Administration: The test compound is administered, usually intravenously, to assess its effect on the centrally mediated cough reflex.

  • Data Acquisition: The threshold of electrical stimulation required to induce a cough is measured before and after drug administration.

  • Data Analysis: An increase in the cough threshold indicates a central antitussive effect.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in cough generation and the evaluation of antitussive agents, the following diagrams are provided.

Cough_Reflex_Pathway cluster_peripheral Peripheral Airways cluster_afferent Afferent Pathway cluster_central Central Nervous System cluster_efferent Efferent Pathway cluster_effector Effector Muscles Irritant Irritant Receptors Cough Receptors (Mechanical & Chemical) Irritant->Receptors Stimulation VagusNerve Vagus Nerve (Afferent Fibers) Receptors->VagusNerve NTS Nucleus Tractus Solitarius (Medulla) VagusNerve->NTS CoughCenter Medullary Cough Center NTS->CoughCenter Signal Processing MotorNerves Motor Nerves (Phrenic, Spinal) CoughCenter->MotorNerves Muscles Respiratory Muscles (Diaphragm, Intercostals, Abdominal) MotorNerves->Muscles Cough Cough Muscles->Cough Contraction

Caption: The cough reflex signaling pathway.

Antitussive_Evaluation_Workflow AnimalModel Select Animal Model (e.g., Guinea Pig) DrugAdmin Administer Test Compound (this compound, Controls) AnimalModel->DrugAdmin CoughInduction Induce Cough (e.g., Citric Acid Aerosol) DrugAdmin->CoughInduction DataCollection Record Cough Responses (Frequency, Latency) CoughInduction->DataCollection DataAnalysis Analyze Data (% Inhibition) DataCollection->DataAnalysis Conclusion Draw Conclusions on Efficacy DataAnalysis->Conclusion

Caption: Experimental workflow for antitussive drug evaluation.

Comparative_Analysis_Logic This compound This compound Preclinical Data: Limited/Anecdotal Clinical Data: Ineffective vs. Placebo Comparison Comparative Efficacy This compound->Comparison Codeine Codeine (Opioid) Preclinical Data: Effective Clinical Data: Variable Efficacy Codeine->Comparison Dextromethorphan Dextromethorphan (Non-Opioid) Preclinical Data: Effective Clinical Data: Variable Efficacy Dextromethorphan->Comparison Conclusion Conclusion: Insufficient evidence for this compound's efficacy compared to standard antitussives. Comparison->Conclusion

Caption: Logical comparison of this compound with standard antitussives.

Conclusion

The available evidence from both preclinical and clinical studies does not provide strong support for the efficacy of this compound as a cough suppressant. While its central mechanism of action is plausible, the lack of robust, quantitative data from well-controlled animal studies, coupled with negative clinical trial outcomes, suggests that its antitussive activity is weak at best. In contrast, standard antitussives like codeine and dextromethorphan consistently demonstrate dose-dependent cough suppression in established preclinical models. For researchers and professionals in drug development, the case of this compound underscores the critical importance of rigorous preclinical efficacy testing and the validation of these findings in well-designed clinical trials. Future research on novel antitussives should aim to generate comprehensive preclinical data packages to support their progression into clinical development.

References

Safety Operating Guide

Navigating the Disposal of Pipazethate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Pipazethate, ensuring compliance with safety regulations and promoting a secure laboratory environment.

This compound, a centrally acting antitussive, is classified as harmful if swallowed, a skin irritant, and may cause respiratory irritation[1][2]. Due to these potential hazards, it is imperative that its disposal is managed in a controlled and informed manner.

Core Principles of this compound Disposal

The primary guideline for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to entrust it to an appropriate treatment and disposal facility, adhering to all applicable local, regional, and national laws and regulations[1][3]. It is crucial to prevent the release of this compound into the environment, meaning it should not be flushed down the drain or disposed of in regular trash without proper assessment and containment[3].

Step-by-Step Disposal Procedure

To ensure the safe and compliant disposal of this compound, laboratory personnel should follow a structured procedure. The following workflow outlines the key decision points and actions required.

Pipazethate_Disposal_Workflow cluster_assessment 1. Initial Assessment cluster_characterization 2. Waste Characterization cluster_disposal_paths 3. Segregation and Disposal start This compound Waste Generated check_sds Consult this compound Safety Data Sheet (SDS) start->check_sds check_regs Review Local, State, and Federal Waste Regulations check_sds->check_regs is_hazardous Is the waste considered hazardous under applicable regulations (e.g., RCRA)? check_regs->is_hazardous hazardous_waste Segregate as Hazardous Pharmaceutical Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Segregate as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste No containerize_haz Package in a designated, properly labeled, and sealed hazardous waste container hazardous_waste->containerize_haz containerize_non_haz Package in a designated, properly labeled, and sealed non-hazardous waste container non_hazardous_waste->containerize_non_haz licensed_disposal Arrange for pickup by a licensed hazardous waste disposal contractor containerize_haz->licensed_disposal approved_disposal Dispose of through an approved institutional waste management stream containerize_non_haz->approved_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Personal Protective Equipment (PPE)

When handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. This includes:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles.
Skin Protection Wear protective gloves and appropriate protective clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.

This data is synthesized from available Safety Data Sheets.

Handling Spills

In the event of a this compound spill, prompt and safe cleanup is necessary to prevent further contamination and exposure.

  • Evacuate and Ventilate : Ensure adequate ventilation in the affected area.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Cover powder spills with a plastic sheet or tarp to minimize spreading.

  • Cleanup : Use personal protective equipment as required. Mechanically take up the spilled material and place it in appropriate containers for disposal. Avoid creating dust.

  • Decontamination : Thoroughly clean the contaminated surface.

Regulatory Considerations

Disposal of chemical waste is governed by a complex framework of regulations that can vary significantly by location. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to determine if their waste is hazardous.

For general guidance on the disposal of pharmaceutical waste, resources from the FDA and OSHA can be valuable. The FDA provides guidelines for the disposal of unused medicines from households, which may serve as a basic reference, but laboratory settings require more stringent procedures. OSHA provides information on managing hazardous drug exposure and disposal in the workplace.

Ultimately, the disposal of this compound must be conducted in line with the specific protocols of your institution and in compliance with all relevant legal requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that your disposal practices are safe, compliant, and environmentally responsible.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Pipazethate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Pipazethate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, and may cause respiratory irritation.[1][2] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with its use.

Personal Protective Equipment (PPE) for this compound

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.[1][3]

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or other appropriate material. Always inspect gloves for integrity before use.
Body Protective clothingA lab coat is mandatory. For procedures with a higher risk of splashing, consider a chemical-resistant apron or suit.[1]
Eyes/Face Eye and face protectionTightly fitting safety goggles are essential. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Respiratory Respiratory protectionUse in a well-ventilated area. If exposure limits may be exceeded or if irritation is experienced, a full-face respirator is recommended.

Operational Plan for Handling this compound

A structured workflow is crucial for minimizing the risk of exposure and contamination. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare a Designated Workspace B->C D Weigh/Measure this compound in a Ventilated Enclosure C->D E Perform Experimental Procedures D->E F Decontaminate Workspace E->F G Doff PPE Correctly F->G H Segregate and Dispose of Waste G->H

Operational Workflow for Handling this compound

Experimental Protocol: Key Handling Steps

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Put on all required personal protective equipment as detailed in the table above.

    • Designate a specific, well-ventilated area for handling this compound, away from general laboratory traffic.

  • Handling:

    • When weighing or measuring solid this compound, do so within a chemical fume hood or other ventilated enclosure to minimize inhalation of dust.

    • For all experimental procedures, handle with care to avoid contact with skin and eyes.

  • Cleanup:

    • After handling, thoroughly decontaminate the workspace with an appropriate cleaning agent.

    • Remove PPE in a manner that avoids self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused this compound Should be treated as hazardous chemical waste. Dispose of in accordance with federal, state, and local regulations. High-temperature incineration is the preferred method for destruction.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Segregate from general laboratory waste. Place in a designated, sealed, and clearly labeled hazardous waste container for disposal.

Logical Relationship for Waste Disposal

The following diagram outlines the decision-making process for the proper disposal of materials associated with this compound use.

This compound Waste Disposal Logic A Material for Disposal B Is it contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes D Dispose as General Lab Waste B->D No E Follow Institutional and Regulatory Guidelines for Hazardous Waste Disposal C->E

This compound Waste Disposal Logic

By adhering to these safety and logistical protocols, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.